(R)-1-(3-Fluorophenyl)propan-1-amine hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(1R)-1-(3-fluorophenyl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN.ClH/c1-2-9(11)7-4-3-5-8(10)6-7;/h3-6,9H,2,11H2,1H3;1H/t9-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODZRCWFYKMOLKD-SBSPUUFOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC=C1)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C1=CC(=CC=C1)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90704161 | |
| Record name | (1R)-1-(3-Fluorophenyl)propan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90704161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1168139-41-0 | |
| Record name | Benzenemethanamine, α-ethyl-3-fluoro-, hydrochloride (1:1), (αR)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1168139-41-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1R)-1-(3-Fluorophenyl)propan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90704161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (R)-1-(3-Fluorophenyl)propan-1-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and pharmacological properties of (R)-1-(3-Fluorophenyl)propan-1-amine hydrochloride, a chiral amine of interest in medicinal chemistry and drug discovery. This document collates available data on its physicochemical characteristics, spectral properties, and potential biological activity, offering a valuable resource for researchers in the field.
Chemical Properties and Physicochemical Data
This compound is a chiral organic compound. Its fundamental chemical properties are summarized below.
| Property | Value | Source |
| CAS Number | 1168139-41-0 | [1][2] |
| Molecular Formula | C₉H₁₃ClFN | [1][2] |
| Molecular Weight | 189.66 g/mol | [1] |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available | |
| pKa | Not available |
Structure:
Figure 1: Chemical structure of this compound.
Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic proton, the methylene protons of the propyl chain, and the methyl protons. The aromatic protons will likely appear as complex multiplets in the range of 7.0-7.5 ppm. The benzylic proton (α to the nitrogen) would be a multiplet further downfield due to the influence of the aromatic ring and the amine group. The methylene and methyl protons of the propyl group would appear at higher field strengths.
13C NMR: The carbon NMR spectrum would display nine distinct signals corresponding to each carbon atom in the molecule. The aromatic carbons would resonate in the 110-165 ppm region, with the carbon attached to the fluorine atom showing a characteristic large coupling constant (¹JC-F). The benzylic carbon would appear around 50-60 ppm, while the aliphatic carbons of the propyl chain would be found at higher field strengths.
Infrared (IR) Spectroscopy
The IR spectrum is expected to exhibit characteristic absorption bands for the different functional groups present in the molecule. Key expected peaks include:
-
N-H stretching: A broad band in the region of 2400-3000 cm⁻¹ characteristic of an amine salt.
-
C-H stretching (aromatic): Peaks just above 3000 cm⁻¹.
-
C-H stretching (aliphatic): Peaks just below 3000 cm⁻¹.
-
C=C stretching (aromatic): Absorptions in the 1450-1600 cm⁻¹ region.
-
C-F stretching: A strong band typically in the 1000-1350 cm⁻¹ region.
Mass Spectrometry (MS)
In a mass spectrum, the molecule would likely undergo fragmentation through pathways common to amines and aromatic compounds. The molecular ion peak [M]⁺ would be observed at m/z corresponding to the free base (C₉H₁₂FN). Common fragmentation patterns would involve the loss of the ethyl group, cleavage at the benzylic position, and fragmentation of the aromatic ring.
Experimental Protocols
While a specific, detailed synthesis protocol for this compound is not published, a plausible and commonly employed method is the asymmetric reduction of the corresponding ketone, 1-(3-fluorophenyl)propan-1-one. This can be achieved using chiral catalysts or enzymes.
Proposed Synthesis via Asymmetric Reductive Amination
A potential synthetic route involves the enantioselective reductive amination of 3'-fluoropropiophenone. This method often utilizes a chiral catalyst, such as a transition metal complex with a chiral ligand, or a biocatalyst like a transaminase.
Figure 2: Proposed synthetic workflow.
Experimental Protocol (General):
-
Imine Formation: 3'-Fluoropropiophenone is reacted with an ammonia source (or a protected amine followed by deprotection) to form the corresponding imine. This reaction is typically carried out in an organic solvent and may be catalyzed by an acid.
-
Asymmetric Reduction: The formed imine is then reduced enantioselectively.
-
Catalytic Hydrogenation: This can be performed using a chiral catalyst, such as a rhodium or iridium complex with a chiral phosphine ligand, under a hydrogen atmosphere. The choice of ligand is crucial for achieving high enantioselectivity.
-
Biocatalytic Reduction: A transaminase enzyme can be used to convert the ketone directly to the chiral amine, using an amine donor like isopropylamine. This method offers high enantioselectivity under mild reaction conditions.
-
-
Salt Formation: The resulting (R)-1-(3-Fluorophenyl)propan-1-amine free base is dissolved in a suitable solvent (e.g., diethyl ether, isopropanol) and treated with a solution of hydrogen chloride (e.g., HCl in ether) to precipitate the hydrochloride salt.
-
Purification: The crude product is purified by recrystallization to obtain the final, high-purity compound.
Pharmacological Properties and Mechanism of Action
The pharmacological profile of this compound is not extensively documented. However, its structural similarity to other phenylpropylamine derivatives suggests that it may act as a monoamine transporter inhibitor.
Interaction with Monoamine Transporters
Monoamine transporters (MATs), including the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET), are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signaling. Inhibition of these transporters leads to an increase in the extracellular concentration of these neurotransmitters.
While specific binding affinity data for this compound is not available, it is hypothesized to interact with one or more of these transporters. The affinity and selectivity for each transporter would be key determinants of its pharmacological effects.
Potential Signaling Pathways
Inhibition of monoamine transporters initiates a cascade of downstream signaling events. By increasing the levels of serotonin, dopamine, and/or norepinephrine in the synapse, the compound would enhance the activation of their respective postsynaptic receptors. This can lead to the modulation of various intracellular signaling pathways, including those involving G-protein coupled receptors and their downstream effectors like adenylyl cyclase and phospholipase C.
Figure 3: Hypothesized mechanism of action.
Safety and Handling
For detailed safety and handling information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier. General precautions for handling chemical compounds of this nature should be followed:
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.
-
Ventilation: Use in a well-ventilated area or under a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place.
This guide is intended for informational purposes for research and development professionals. All handling and use of this compound should be conducted by qualified individuals in a controlled laboratory setting.
References
(R)-1-(3-Fluorophenyl)propan-1-amine hydrochloride CAS number 1168139-41-0
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 1168139-41-0 Molecular Formula: C₉H₁₃ClFN Molecular Weight: 189.66 g/mol
This technical guide provides a comprehensive overview of (R)-1-(3-Fluorophenyl)propan-1-amine hydrochloride, a chiral amine of significant interest in pharmaceutical research and development. Due to its specific stereochemistry and the presence of a fluorine atom, this compound serves as a valuable building block in the synthesis of biologically active molecules, particularly those targeting the central nervous system.
Physicochemical and Safety Data
While comprehensive experimental data for this compound is not widely available in public literature, the following table summarizes its basic properties and safety information. Researchers should handle this compound with appropriate precautions in a laboratory setting.
| Property | Value | Reference |
| CAS Number | 1168139-41-0 | [1][2] |
| Molecular Formula | C₉H₁₃ClFN | [1] |
| Molecular Weight | 189.66 g/mol | [1] |
| Appearance | Data not available | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| Hazard Statements | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation, Harmful if swallowed |
Synthesis and Characterization
Detailed experimental protocols for the synthesis of this compound are not readily found in peer-reviewed literature. However, the synthesis of chiral amines is a well-established field in organic chemistry. General approaches to obtain such compounds include asymmetric synthesis and chiral resolution of a racemic mixture.
Potential Synthetic Workflow:
Caption: A potential workflow for the synthesis via chiral resolution.
Spectroscopic Characterization:
At present, specific spectroscopic data (¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry) for this compound are not available in public databases. Characterization of the final compound would be essential to confirm its identity and purity.
Potential Pharmacological Significance
This compound is primarily utilized as a key intermediate in the synthesis of more complex pharmaceutical agents.[3] The presence of the fluorophenylpropylamine moiety is significant in medicinal chemistry for several reasons:
-
Chirality: The specific (R)-configuration can lead to stereoselective interactions with biological targets, such as enzymes and receptors. This is crucial for enhancing therapeutic efficacy and reducing off-target side effects.
-
Fluorine Substitution: The fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule. It can improve metabolic stability by blocking sites of oxidation, enhance binding affinity to target proteins, and increase membrane permeability.
-
Arylalkylamine Scaffold: This structural motif is present in a wide range of centrally acting drugs, including antidepressants and stimulants. It provides a framework for interaction with monoamine transporters (for serotonin, dopamine, and norepinephrine) and various G-protein coupled receptors.
Hypothesized Biological Interaction Pathway:
Given its structural features, it is plausible that derivatives of this compound could interact with monoaminergic systems in the brain. The following diagram illustrates a hypothetical mechanism of action where a derivative of this compound acts as a monoamine reuptake inhibitor.
Caption: A potential mechanism of action for a derivative compound.
Applications in Drug Discovery and Development
This compound serves as a critical starting material for the synthesis of novel chemical entities. Its utility lies in its potential to be elaborated into more complex molecules with tailored pharmacological profiles. Researchers in drug discovery may use this compound to:
-
Synthesize libraries of compounds for high-throughput screening against a variety of biological targets.
-
Investigate structure-activity relationships (SAR) by modifying the amine or other parts of the molecule to optimize potency, selectivity, and pharmacokinetic properties.
-
Develop novel therapeutics for neurological and psychiatric disorders, leveraging the known activities of arylalkylamines.
Conclusion
This compound is a chiral building block with significant potential in the field of medicinal chemistry. While detailed experimental and pharmacological data are not extensively documented in the public domain, its structural features suggest its value in the development of novel therapeutics, particularly for central nervous system disorders. Further research into the synthesis, characterization, and biological activity of this compound and its derivatives is warranted to fully explore its therapeutic potential.
References
An In-Depth Technical Guide to the Synthesis of (R)-1-(3-Fluorophenyl)propan-1-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways for producing enantiomerically pure (R)-1-(3-Fluorophenyl)propan-1-amine hydrochloride, a valuable chiral building block in pharmaceutical development. The focus is on two core methodologies: biocatalytic transamination and asymmetric reductive amination. This document details experimental protocols, presents quantitative data in structured tables, and includes visual diagrams of the synthetic workflows.
Introduction
(R)-1-(3-Fluorophenyl)propan-1-amine is a chiral amine of significant interest in medicinal chemistry. Its stereospecific synthesis is crucial for the development of pharmacologically active molecules where enantiomeric purity dictates efficacy and safety. This guide explores the two most prominent and effective strategies for achieving the desired (R)-enantiomer.
Biocatalytic Synthesis via Transamination
Biocatalysis using transaminase enzymes offers a highly selective and environmentally benign route to chiral amines. (R)-selective transaminases ((R)-ATAs) are particularly effective in converting prochiral ketones to the corresponding (R)-amines with excellent enantiomeric excess.
General Principles
The reaction involves the transfer of an amino group from a donor molecule (e.g., L-alanine, isopropylamine) to the prochiral ketone, 3-fluoropropiophenone, catalyzed by an (R)-selective transaminase. The process is often carried out using whole-cell biocatalysts, which simplifies enzyme handling and improves stability.
Experimental Protocol: Biocatalytic Asymmetric Transamination
Materials:
-
3-Fluoropropiophenone
-
(R)-selective transaminase whole-cell biocatalyst (e.g., from Aspergillus terreus, Arthrobacter sp.)
-
Amine donor (e.g., L-Alanine, Isopropylamine)
-
Pyridoxal-5'-phosphate (PLP) cofactor
-
Phosphate buffer (e.g., 100 mM, pH 7.5)
-
Organic co-solvent (e.g., DMSO)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Hydrochloric acid solution (e.g., in diethyl ether or isopropanol)
Procedure:
-
Reaction Setup: In a temperature-controlled reaction vessel, a suspension of the (R)-selective transaminase whole-cell biocatalyst is prepared in the phosphate buffer.
-
Cofactor and Amine Donor Addition: Pyridoxal-5'-phosphate (PLP) is added to the suspension, followed by the amine donor.
-
Substrate Addition: 3-Fluoropropiophenone, dissolved in a minimal amount of a water-miscible organic co-solvent like DMSO, is added to the reaction mixture.
-
Reaction Conditions: The reaction is typically incubated at a controlled temperature (e.g., 30-40°C) with gentle agitation for 24-48 hours. Reaction progress is monitored by HPLC or GC.
-
Work-up: Upon completion, the reaction mixture is basified with a saturated sodium bicarbonate solution to a pH of 9-10.
-
Extraction: The aqueous layer is extracted multiple times with an organic solvent such as ethyl acetate. The combined organic layers are then washed with brine.
-
Drying and Concentration: The organic extract is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude (R)-1-(3-Fluorophenyl)propan-1-amine.
-
Salt Formation: The crude amine is dissolved in a suitable solvent (e.g., diethyl ether, isopropanol) and a solution of hydrochloric acid in the same or a compatible solvent is added dropwise with stirring. The resulting precipitate is collected by filtration, washed with a cold solvent, and dried under vacuum to afford this compound.
Quantitative Data for Biocatalytic Transamination of Analogous Substrates
| Substrate | Biocatalyst | Amine Donor | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |
| 1-Phenylpropan-2-one | Immobilized (R)-TA | Isopropylamine | 88-89 | >99 | [1] |
| 3',4'-Dichloro-phenylpropan-2-one | Immobilized (R)-TA | Isopropylamine | 88-89 | >99 | [1] |
| Acetophenone | (R)-ATA | D-alanine | >99 | >99 | [2] |
Workflow Diagram
Caption: Biocatalytic synthesis workflow.
Asymmetric Reductive Amination
Asymmetric reductive amination provides a robust chemical approach for the synthesis of chiral amines. This method can be realized either through the use of a chiral catalyst and a simple amine source or by employing a chiral auxiliary.
General Principles
This process typically involves two key steps that can often be performed in a single pot:
-
Imine Formation: The prochiral ketone, 3-fluoropropiophenone, reacts with an amine source (e.g., ammonia, benzylamine) to form an imine intermediate.
-
Asymmetric Reduction: The C=N double bond of the imine is then stereoselectively reduced to the corresponding amine using a chiral catalyst and a reducing agent (e.g., H₂, formic acid).
Experimental Protocol: Asymmetric Reductive Amination
Materials:
-
3-Fluoropropiophenone
-
Amine source (e.g., Ammonium acetate, Benzylamine as a chiral auxiliary)
-
Chiral Catalyst (e.g., Ru/Rh/Ir complex with a chiral ligand like BINAP)
-
Reducing agent/Hydrogen source (e.g., H₂ gas, Ammonium formate)
-
Lewis Acid (e.g., Ti(O-i-Pr)₄, optional, can improve imine formation)
-
Anhydrous solvent (e.g., Methanol, Toluene)
-
Palladium on carbon (Pd/C, for debenzylation if benzylamine is used)
-
Hydrochloric acid solution
Procedure:
-
Reaction Setup: In a high-pressure reactor, 3-fluoropropiophenone, the amine source, and the chiral catalyst are dissolved in an anhydrous solvent.
-
Reaction Conditions: The reactor is purged with an inert gas and then pressurized with hydrogen gas (or the hydrogen source is added). The reaction is stirred at a specific temperature and pressure for a set duration, typically monitored by HPLC or GC.
-
Work-up: After the reaction is complete, the catalyst is filtered off. The solvent is removed under reduced pressure.
-
Purification/Auxiliary Removal: If a chiral auxiliary like benzylamine was used, the resulting secondary amine is subjected to hydrogenolysis (e.g., using H₂ and Pd/C) to cleave the auxiliary and yield the primary amine. The crude product is then purified by column chromatography.
-
Salt Formation: The purified amine is converted to its hydrochloride salt as described in the biocatalytic protocol.
Quantitative Data for Asymmetric Reductive Amination of Analogous Ketones
| Ketone | Catalyst/Auxiliary | Hydrogen Source | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Acetophenone | [RuCl₂(Tol-BINAP)]₂/diamine | H₂ | 95 | 98 | [3] |
| 2-Acetylnaphthalene | [RuCl₂(BINAP)]₂/diamine | H₂ | 92 | 96 | [3] |
| Propiophenone | (R)-α-Methylbenzylamine / Raney-Ni | H₂ | 71-78 (overall) | 66-98 | [4] |
Logical Relationship Diagram
Caption: Asymmetric reductive amination pathway.
Conclusion
Both biocatalytic transamination and asymmetric reductive amination represent powerful and viable strategies for the synthesis of this compound. The choice of method will depend on factors such as substrate availability, desired scale, cost of reagents and catalysts, and environmental considerations. Biocatalysis offers exceptional enantioselectivity under mild aqueous conditions, while asymmetric reductive amination provides a well-established chemical route amenable to a wide range of conditions and catalysts. The protocols and data presented in this guide serve as a foundational resource for researchers and professionals in the field of drug development and organic synthesis.
References
An In-depth Technical Guide on the Potential Biological Activity of (R)-1-(3-Fluorophenyl)propan-1-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a hypothetical overview of the potential biological activity of (R)-1-(3-Fluorophenyl)propan-1-amine hydrochloride. As of the date of this publication, there is a notable absence of specific biological data for this compound in the public domain. The information presented herein is based on structural analogy to known pharmacologically active molecules and outlines the standard experimental procedures that would be required to elucidate its true biological profile. All quantitative data are illustrative and should not be considered experimentally verified.
Introduction
This compound is a chiral amine whose chemical structure, featuring a phenethylamine backbone, suggests potential activity within the central nervous system (CNS). The presence of a fluorine atom on the phenyl ring can significantly influence its pharmacokinetic and pharmacodynamic properties, including its ability to cross the blood-brain barrier and its binding affinity for biological targets. Its structural similarity to known monoamine reuptake inhibitors makes it a candidate for investigation as a modulator of serotonergic, noradrenergic, and dopaminergic systems. Such compounds are of significant interest in the development of treatments for a variety of neurological and psychiatric disorders, including depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD).
This guide provides a projected pharmacological profile of this compound and details the necessary experimental protocols to validate these hypotheses.
Hypothesized Mechanism of Action: Monoamine Reuptake Inhibition
Based on its core structure, this compound is postulated to function as a monoamine reuptake inhibitor. This action would involve binding to one or more of the monoamine transporters: the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT). By inhibiting the reuptake of these neurotransmitters from the synaptic cleft, the compound would increase their extracellular concentrations, thereby enhancing neurotransmission.
The specific selectivity and potency for each transporter would define its overall pharmacological effect. For instance, selective inhibition of SERT is a hallmark of selective serotonin reuptake inhibitors (SSRIs) used to treat depression and anxiety. Conversely, dual inhibition of NET and DAT is characteristic of some stimulants used for ADHD.
Quantitative Data (Hypothetical)
The following tables present hypothetical quantitative data for this compound to illustrate a potential pharmacological profile. These values are speculative and would require experimental verification.
Table 1: In Vitro Monoamine Transporter Binding Affinity
| Compound | SERT (Ki, nM) | NET (Ki, nM) | DAT (Ki, nM) |
| (R)-1-(3-Fluorophenyl)propan-1-amine HCl | 15 | 85 | 250 |
| Fluoxetine (Reference) | 1 | 250 | 2000 |
| Bupropion (Reference) | 5000 | 2000 | 500 |
Table 2: In Vitro Monoamine Reuptake Inhibition
| Compound | Serotonin (IC50, nM) | Norepinephrine (IC50, nM) | Dopamine (IC50, nM) |
| (R)-1-(3-Fluorophenyl)propan-1-amine HCl | 30 | 150 | 400 |
| Fluoxetine (Reference) | 5 | 400 | 3500 |
| Bupropion (Reference) | 8000 | 3000 | 800 |
Experimental Protocols
The following are detailed methodologies for key experiments required to determine the biological activity of this compound.
In Vitro Monoamine Transporter Binding Assays
Objective: To determine the binding affinity of the test compound to the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from HEK293 cells stably expressing human recombinant SERT, NET, or DAT.
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4) is used.
-
Incubation: Cell membranes are incubated with a specific radioligand for each transporter (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, and [³H]WIN 35,428 for DAT) and varying concentrations of this compound.
-
Equilibrium: The incubation is carried out at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Termination: The binding reaction is terminated by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove non-specific binding.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value (the concentration of the compound that inhibits 50% of radioligand binding) using the Cheng-Prusoff equation.
In Vitro Monoamine Reuptake Inhibition Assays
Objective: To measure the functional potency of the test compound in inhibiting the reuptake of serotonin, norepinephrine, and dopamine into cells expressing the respective transporters.
Methodology:
-
Cell Culture: HEK293 cells stably expressing human SERT, NET, or DAT are cultured in appropriate media.
-
Pre-incubation: The cells are pre-incubated with varying concentrations of this compound.
-
Substrate Addition: A radiolabeled monoamine ([³H]5-HT, [³H]NE, or [³H]DA) is added to the cells to initiate the uptake reaction.
-
Incubation: The uptake reaction is allowed to proceed for a short period (e.g., 10-15 minutes) at 37°C.
-
Termination: The uptake is terminated by washing the cells with ice-cold buffer.
-
Cell Lysis: The cells are lysed to release the intracellular contents.
-
Quantification: The amount of radioactivity taken up by the cells is measured by liquid scintillation counting.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of monoamine uptake, is determined.
Visualizations
Signaling Pathway
Caption: Hypothesized mechanism of action via monoamine transporter inhibition.
Experimental Workflow
Caption: Workflow for in vitro characterization of the test compound.
Conclusion
While direct experimental evidence is currently lacking, the structural characteristics of this compound strongly suggest its potential as a monoamine reuptake inhibitor. The outlined experimental protocols provide a clear path for the elucidation of its pharmacological profile. Should the hypothesized activity be confirmed, this compound could represent a valuable lead for the development of novel therapeutics for a range of CNS disorders. Further in vivo studies would be necessary to evaluate its efficacy, safety, and pharmacokinetic properties.
(R)-1-(3-Fluorophenyl)propan-1-amine Hydrochloride: A Comprehensive Technical Guide for Drug Discovery
(R)-1-(3-Fluorophenyl)propan-1-amine hydrochloride is a chiral building block of significant interest to researchers and professionals in the field of drug development. Its unique structural features, including a stereogenic center and a fluorine-substituted phenyl ring, make it a valuable precursor for the synthesis of a wide array of biologically active molecules, particularly those targeting the central nervous system. This in-depth technical guide provides a thorough overview of its properties, synthesis, and potential applications, with a focus on experimental details and logical workflows.
Physicochemical Properties
While specific experimental data for the physical properties of this compound is not widely published in readily available literature, the following table summarizes key chemical identifiers. Researchers are advised to determine specific properties such as melting point, specific rotation, and solubility experimentally.
| Property | Value |
| CAS Number | 1168139-41-0[1][2][3] |
| Molecular Formula | C₉H₁₃ClFN[1][2][3] |
| Molecular Weight | 189.66 g/mol [2][3] |
| Canonical SMILES | CC--INVALID-LINK--N.Cl |
| InChI Key | VVIJOOJNOZEOGM-SBSPUUFOSA-N |
Synthesis and Chiral Resolution
The synthesis of enantiomerically pure this compound can be achieved through two primary strategies: asymmetric synthesis from a prochiral precursor or resolution of a racemic mixture.
Asymmetric Synthesis
Asymmetric synthesis offers the advantage of directly producing the desired enantiomer, thus avoiding the loss of 50% of the material inherent in classical resolution. A common approach involves the asymmetric reduction of a corresponding ketone or imine.
Hypothetical Asymmetric Synthesis Workflow:
Chiral Resolution of Racemic 1-(3-Fluorophenyl)propan-1-amine
Classical resolution remains a widely used method for obtaining enantiomerically pure amines. This process involves the formation of diastereomeric salts with a chiral resolving agent, followed by separation based on differences in solubility, and subsequent liberation of the desired amine enantiomer.
Experimental Protocol: Chiral Resolution (General Procedure)
This protocol outlines a general procedure for the resolution of a racemic amine using a chiral acid. The specific choice of resolving agent and solvent will require experimental optimization.
Materials:
-
Racemic 1-(3-Fluorophenyl)propan-1-amine
-
Chiral resolving agent (e.g., (+)-tartaric acid, (-)-mandelic acid)
-
Suitable solvent (e.g., methanol, ethanol, isopropanol)
-
Acid (e.g., HCl) and Base (e.g., NaOH) for salt formation and liberation
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
Procedure:
-
Diastereomeric Salt Formation: Dissolve the racemic 1-(3-Fluorophenyl)propan-1-amine in a suitable solvent. In a separate container, dissolve an equimolar amount of the chiral resolving agent in the same solvent, heating gently if necessary. Slowly add the resolving agent solution to the amine solution with stirring.
-
Crystallization: Allow the mixture to cool slowly to room temperature, and then potentially in a refrigerator or ice bath to induce crystallization of one of the diastereomeric salts.
-
Separation: Collect the crystals by filtration and wash them with a small amount of cold solvent. The mother liquor contains the other diastereomer.
-
Liberation of the Enantiomer: Suspend the collected crystals in water and add a base (e.g., 1M NaOH) until the pH is basic. Extract the free amine into an organic solvent.
-
Salt Formation: To the organic extract containing the free (R)-amine, add a solution of HCl (e.g., HCl in ether) to precipitate the this compound.
-
Purification: The resulting solid can be recrystallized from a suitable solvent to achieve high purity.
Workflow for Chiral Resolution:
Applications in Drug Discovery
This compound serves as a crucial starting material for the synthesis of various pharmaceutical candidates. The presence of the chiral amine allows for stereospecific interactions with biological targets, while the fluorophenyl group can enhance metabolic stability and binding affinity.
Potential as a Precursor for Biologically Active Molecules
Based on the structural motifs found in existing drug candidates, derivatives of (R)-1-(3-Fluorophenyl)propan-1-amine could potentially interact with several important biological pathways.
1. Androgen Receptor (AR) Signaling: The propanamide scaffold is a known pharmacophore for androgen receptor antagonists. Derivatives of the title compound could be explored for their potential to inhibit AR signaling, which is a key pathway in the progression of prostate cancer.[4] The general mechanism involves the binding of androgens to the AR, leading to its translocation to the nucleus and the transcription of target genes that promote cell growth and survival.[5][6][7]
2. Aurora Kinase B (AURKB) Signaling: Fluorophenyl acetamide derivatives have been investigated as inhibitors of Aurora Kinase B, a key regulator of mitosis.[8] Overexpression of AURKB is common in many cancers, making it an attractive therapeutic target.[9][10] Inhibition of AURKB disrupts cell division and can lead to apoptosis in cancer cells.
3. Transient Receptor Potential Vanilloid 1 (TRPV1) Signaling: The 2-(3-fluoro-4-methylsulfonylaminophenyl) propanamide structure has been identified in potent TRPV1 antagonists. TRPV1 is a non-selective cation channel involved in pain perception and inflammation.[11][12] Antagonists of this receptor have potential as analgesic agents.
Conclusion
This compound is a valuable and versatile chiral building block for the synthesis of novel drug candidates. Its stereochemistry and the presence of a fluorine atom offer significant advantages in designing molecules with specific biological activities and improved pharmacokinetic profiles. Further exploration of its derivatives as modulators of key signaling pathways, such as those involving the Androgen Receptor, Aurora Kinase B, and TRPV1, holds promise for the development of new therapeutics. The experimental protocols and workflows provided in this guide serve as a foundation for researchers to utilize this important chiral amine in their drug discovery efforts.
References
- 1. (R)-1-(3-FLUOROPHENYL)PROPAN-1-AMINE-HCl | 1168139-41-0 [amp.chemicalbook.com]
- 2. (R)-1-(3-FLUOROPHENYL)PROPAN-1-AMINE-HCl [myskinrecipes.com]
- 3. (R)-1-(3-FLUOROPHENYL)PROPAN-1-AMINE-HCl - CAS:1168139-41-0 - 深圳市迪克曼科技开发有限公司 [dkmchem.hk]
- 4. abeomics.com [abeomics.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aurora Kinase B Expression, Its Regulation and Therapeutic Targeting in Human Retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Understanding diverse TRPV1 signaling – an update - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Strategic Application of Fluorination in Phenylalkylamine-Based CNS Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The deliberate incorporation of fluorine into phenylalkylamine scaffolds represents a powerful and widely employed strategy in modern central nervous system (CNS) drug discovery. This technical guide provides an in-depth exploration of the applications of fluorinated phenylalkylamines, detailing their impact on pharmacological properties, outlining key experimental methodologies, and visualizing the intricate signaling pathways they modulate. The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's potency, selectivity, metabolic stability, and ability to cross the blood-brain barrier (BBB).[1][2][3][4] These modifications have led to the development of novel therapeutics for a range of CNS disorders, including depression, anxiety, psychosis, and neurodegenerative diseases.
The Impact of Fluorination on Pharmacological Properties
The introduction of fluorine into a phenylalkylamine molecule can profoundly alter its biological activity. These changes can be broadly categorized into effects on pharmacodynamics (how the drug interacts with its target) and pharmacokinetics (how the drug is absorbed, distributed, metabolized, and excreted).
Pharmacodynamic Modifications:
Fluorination can significantly influence a ligand's binding affinity and functional activity at its target receptor or transporter. The strong electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, potentially leading to more favorable interactions with the target protein.[5] For instance, the strategic placement of a fluorine atom on the phenyl ring of a tryptamine can modulate its affinity for various serotonin (5-HT) receptor subtypes.[6]
Pharmacokinetic Enhancements:
A key advantage of fluorination in CNS drug design is its ability to improve a compound's metabolic stability. The high strength of the C-F bond makes it resistant to metabolic cleavage by cytochrome P450 enzymes, a common route of degradation for many drugs. This increased stability can lead to a longer half-life and improved bioavailability.[3] Furthermore, fluorination can increase a molecule's lipophilicity, which can enhance its ability to penetrate the lipophilic environment of the BBB.[3][4] However, the effect of fluorination on lipophilicity is context-dependent and must be carefully considered in drug design.
Quantitative Data on Fluorinated Phenylalkylamines
The following tables summarize the in vitro binding affinities (Ki) and functional potencies (IC50/EC50) of various fluorinated phenylalkylamines at key CNS targets, including the serotonin transporter (SERT), dopamine transporter (DAT), norepinephrine transporter (NET), and specific dopamine and serotonin receptor subtypes. This data allows for a direct comparison of the effects of fluorination on potency and selectivity.
Table 1: Binding Affinities (Ki, nM) and Functional Potencies (IC50/EC50, nM) of Fluorinated Amphetamine Analogs at Monoamine Transporters
| Compound | SERT | DAT | NET | Mechanism of Action |
| 4-Fluoroamphetamine (4-FA) | IC50: 6800 (Reuptake Inhibition)[7] | IC50: 770 (Reuptake Inhibition)[7] | IC50: 420 (Reuptake Inhibition)[7] | Releasing Agent/Reuptake Inhibitor |
| EC50: 730 (Release)[7] | EC50: 200 (Release)[7] | EC50: 37 (Release)[7] | ||
| 2-Fluoromethamphetamine (2-FMA) | IC50 > 80,000[8] | IC50 < 2500[8] | IC50 < 2500[8] | Releasing Agent/Reuptake Inhibitor |
| 3-Fluorophenmetrazine (3-FPM) | IC50: 111,650 (± 13,080)[8] | IC50 < 2500[8] | IC50 < 2500[8] | Releasing Agent/Reuptake Inhibitor |
| 4-Fluorophenmetrazine (4-FPM) | IC50: 88,090 (± 1,830)[8] | IC50 < 2500[8] | IC50 < 2500[8] | Releasing Agent/Reuptake Inhibitor |
Table 2: Binding Affinities (Ki, nM) of Fluorinated Selective Serotonin Reuptake Inhibitors (SSRIs) at the Serotonin Transporter (SERT)
| Compound | SERT Ki (nM) |
| Fluvoxamine | 5.52 (± 0.82)[9] |
| Fluoxetine | 10.8 (± 1.9)[9] |
| Norfluoxetine | 8.72 (± 1.30)[9] |
| Paroxetine | 0.54 (± 0.04)[9] |
| Sertraline | 3.39 (± 1.25)[9] |
Table 3: Binding Affinities (Ki, nM) of Fluorinated Phenylalkylamines at Dopamine Receptors
| Compound | D1 Receptor Ki (nM) | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) |
| 2-(3-Fluoro-4-hydroxyphenyl)ethylamine | >10,000 ([3H]SCH 23390)[1] | 280 ([3H]spiperone)[1] | - |
| N-ethyl-2-(4-fluoro-3-hydroxyphenyl)ethylamine | >10,000 ([3H]SCH 23390)[10] | 45 ([3H]spiperone)[10] | - |
| N-n-propyl-N-(2-phenylethyl)-2-(4-fluoro-3-hydroxyphenyl)ethylamine | >10,000 ([3H]SCH 23390)[10] | 1.8 ([3H]spiperone)[10] | - |
| F-PHNO | - | 0.4 (Ki High)[11] | - |
| Compound 20e | - | 27.7[12] | 0.17[12] |
Table 4: Binding Affinities (Ki, nM) and Functional Potencies (EC50, nM) of Fluorinated Tryptamines at Serotonin Receptors
| Compound | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) | 5-HT2A EC50 (nM) |
| 4-Fluoro-5-methoxy-DMT | 0.23[6] | 13[6] | 100[6] | 11[6] |
| 6-Fluoro-DET | 140[6] | 11[6] | 110[6] | 16[6] |
| (+)-16a (5-fluoro-2-phenylcyclopropylmethylamine analog) | - | No activity | 11[13] | - |
Table 5: Pharmacokinetic Parameters of Selected Fluorinated Phenylalkylamines
| Compound | Route | Dose | Plasma Half-life (t1/2) | Brain-to-Plasma Ratio | Species |
| 3-Fluoroamphetamine (PAL-353) | IV | 5 mg/kg | 2.27 (± 0.67) h[14] | - | Rat |
| Fluvoxamine | Oral | 20 mg/day | 79 (± 24) h (brain)[15] | 10 (± 2)[15] | Human |
| Fluoxetine + Norfluoxetine | Oral | 20 mg/day | 382 (± 48) h (brain)[15] | 10 (± 6)[15] | Human |
| [18F]FDE (1R,2S)-1-fluoro-1-deoxyephedrine | IV | - | - | ~8% of injected dose in brain[16] | Mouse |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in the discovery and characterization of fluorinated phenylalkylamines for CNS applications.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor or transporter.
Materials:
-
Cell membranes expressing the target receptor/transporter
-
Radioligand (e.g., [3H]spiperone for D2 receptors, [3H]paroxetine for SERT)
-
Test compounds (fluorinated phenylalkylamines)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)
-
96-well filter plates
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize tissues or cells expressing the target receptor in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.[17]
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.[17]
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.[18]
-
Filtration: Rapidly filter the contents of each well through a filter plate to separate bound from unbound radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.[17]
-
Quantification: Add scintillation cocktail to the filter plate and measure the radioactivity using a scintillation counter.[17]
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[19]
Neurotransmitter Uptake Assay
This assay measures the functional potency of a compound to inhibit the reuptake of neurotransmitters by their respective transporters.
Materials:
-
Cells stably expressing the transporter of interest (e.g., hSERT, hDAT, hNET) or synaptosomes.
-
Radiolabeled neurotransmitter (e.g., [3H]serotonin, [3H]dopamine) or a fluorescent substrate.[20][21]
-
Test compounds.
-
Uptake buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).[22]
-
96-well plates.
-
Scintillation counter or fluorescence plate reader.
Procedure:
-
Cell Plating: Seed the cells in a 96-well plate and allow them to adhere.[22]
-
Pre-incubation: Wash the cells with uptake buffer and pre-incubate them with varying concentrations of the test compound.[21]
-
Initiation of Uptake: Add the radiolabeled neurotransmitter or fluorescent substrate to initiate uptake and incubate for a specific time at 37°C.[7]
-
Termination of Uptake: Terminate the uptake by rapidly washing the cells with ice-cold buffer.[7]
-
Quantification: Lyse the cells and measure the amount of radioactivity or fluorescence taken up using a scintillation counter or fluorescence plate reader.[7][21]
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the neurotransmitter uptake (IC50).[7]
In Vivo Behavioral Assays
These assays are used to assess the CNS effects of fluorinated phenylalkylamines in animal models.
Elevated Plus Maze (for anxiety-like behavior):
-
Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.[17]
-
Procedure: Place a rodent at the center of the maze and allow it to explore freely for a set time (e.g., 5 minutes).[23]
-
Data Collection: Record the time spent in and the number of entries into the open and closed arms.[23]
-
Interpretation: Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms.[17]
Forced Swim Test (for antidepressant-like activity):
-
Apparatus: A cylindrical container filled with water.[24]
-
Procedure: Place a mouse or rat in the water-filled cylinder from which it cannot escape.[25]
-
Data Collection: Record the duration of immobility during a set period (e.g., the last 4 minutes of a 6-minute test).[24]
-
Interpretation: Antidepressant compounds typically decrease the duration of immobility.[25]
Signaling Pathways and Visualizations
Fluorinated phenylalkylamines exert their effects by modulating key neurotransmitter systems in the CNS, primarily the serotonin and dopamine systems. The following diagrams, created using the DOT language, illustrate the signaling pathways associated with the 5-HT2A and D2 receptors, common targets for these compounds.
5-HT2A Receptor Signaling
The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 pathway, leading to the activation of phospholipase C (PLC). It can also engage β-arrestin-dependent signaling cascades.[10][26]
Caption: 5-HT2A receptor signaling pathways.
Dopamine D2 Receptor Signaling
The D2 receptor is another important GPCR target, primarily coupling to Gi/Go proteins to inhibit adenylyl cyclase and modulate ion channel activity.[27][28]
Caption: Dopamine D2 receptor signaling pathway.
Experimental Workflow for CNS Drug Discovery
The discovery and development of novel fluorinated phenylalkylamines for CNS disorders follows a structured workflow, from initial compound design to preclinical evaluation.
Caption: CNS drug discovery workflow.
Conclusion
The strategic incorporation of fluorine into phenylalkylamine scaffolds has proven to be a highly effective approach in the development of novel CNS therapeutics. By leveraging the unique properties of fluorine, medicinal chemists can rationally design compounds with improved potency, selectivity, and pharmacokinetic profiles. The data and methodologies presented in this guide provide a comprehensive overview for researchers in the field, highlighting the power of fluorination as a tool to address the complex challenges of CNS drug discovery. Continued innovation in fluorination chemistry and a deeper understanding of the complex signaling pathways in the brain will undoubtedly lead to the development of the next generation of safer and more effective treatments for a wide range of neurological and psychiatric disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Video: Testing Animal Anxiety in Rats: Effects of Open Arm Ledges and Closed Arm Wall Transparency in Elevated Plus Maze Test [jove.com]
- 5. Elevated plus maze protocol [protocols.io]
- 6. Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Relationship between brain serotonin transporter binding, plasma concentration and behavioural effect of selective serotonin reuptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of 4-Fluoroamphetamine - [www.rhodium.ws] [erowid.org]
- 12. Synthesis of [O-methyl-11C]fluvoxamine--a potential serotonin uptake site radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. Synthesis and Evaluation of Fluorinated Analogues of Monoamine Reuptake Inhibitors. | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. Fluorine for hydroxy substitution in biogenic amines: asymmetric synthesis and biological evaluation of fluorine-18-labeled beta-fluorophenylalkylamines as model systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. animal.research.wvu.edu [animal.research.wvu.edu]
- 19. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 20. moleculardevices.com [moleculardevices.com]
- 21. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]
- 22. moleculardevices.com [moleculardevices.com]
- 23. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 25. lasa.co.uk [lasa.co.uk]
- 26. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 27. Most central nervous system D2 dopamine receptors are coupled to their effectors by Go - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
Unveiling the Putative Mechanisms of Action of (R)-1-(3-Fluorophenyl)propan-1-amine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of the (R)-1-(3-fluorophenyl)propan-1-amine scaffold represent a class of compounds with significant potential in neuropharmacology. While direct and extensive research on this specific chemical series is limited in publicly accessible literature, a comprehensive analysis of structurally related compounds allows for the formulation of putative mechanisms of action. This technical guide synthesizes available data on analogous chemical structures to propose and detail the most probable biological targets and signaling pathways for (R)-1-(3-fluorophenyl)propan-1-amine derivatives. The primary hypothesized mechanisms center on the modulation of monoaminergic systems, specifically through the inhibition of monoamine transporters (for serotonin, norepinephrine, and dopamine) and the inhibition of monoamine oxidase (MAO) enzymes. This document provides a detailed exploration of these potential mechanisms, supported by quantitative data from related compound classes, standardized experimental protocols, and visual diagrams of relevant biological pathways and experimental workflows.
Introduction: The Therapeutic Potential of Fluorinated Phenylpropanamines
The inclusion of fluorine in drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, binding affinity, and bioavailability. The (R)-1-(3-fluorophenyl)propan-1-amine core structure is a promising scaffold for the development of novel therapeutics targeting the central nervous system (CNS). Phenylpropanamine derivatives have historically been the foundation for a variety of CNS-active drugs, including antidepressants and psychostimulants. The specific stereochemistry at the C1 position and the fluorine substitution on the phenyl ring are expected to significantly influence the potency and selectivity of these derivatives for their biological targets.
This guide will focus on two primary, plausible mechanisms of action for derivatives of (R)-1-(3-fluorophenyl)propan-1-amine:
-
Monoamine Reuptake Inhibition: Acting on serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.
-
Monoamine Oxidase (MAO) Inhibition: Targeting MAO-A and MAO-B enzymes.
Putative Mechanism of Action I: Monoamine Reuptake Inhibition
The core structure of (R)-1-(3-fluorophenyl)propan-1-amine is highly analogous to known monoamine reuptake inhibitors. For instance, 3-phenoxy-3-phenylpropan-1-amine (PPPA) is a scaffold from which selective serotonin reuptake inhibitors (SSRIs) and norepinephrine reuptake inhibitors (NRIs) have been derived[1]. Furthermore, studies on 3-aryl-3-azolylpropan-1-amines have demonstrated their potential as triple reuptake inhibitors of serotonin, norepinephrine, and dopamine[2].
Signaling Pathway of Monoamine Reuptake Inhibition
Derivatives of (R)-1-(3-fluorophenyl)propan-1-amine likely act as competitive inhibitors at the substrate-binding site of monoamine transporters. By blocking the reuptake of neurotransmitters from the synaptic cleft into the presynaptic neuron, these compounds increase the concentration and duration of action of serotonin, norepinephrine, and/or dopamine in the synapse. This enhanced neurotransmission is the underlying principle for the therapeutic effects of most antidepressant and anxiolytic medications.
Figure 1: Proposed signaling pathway for monoamine reuptake inhibition.
Putative Mechanism of Action II: Monoamine Oxidase (MAO) Inhibition
Structurally related fluorinated phenylcyclopropylamines have been identified as potent inhibitors of both MAO-A and MAO-B[3]. Monoamine oxidases are enzymes responsible for the degradation of monoamine neurotransmitters. Inhibition of these enzymes leads to an increase in the intracellular concentrations of these neurotransmitters, making more available for vesicular packaging and subsequent release into the synaptic cleft.
Signaling Pathway of MAO Inhibition
Derivatives of (R)-1-(3-fluorophenyl)propan-1-amine may act as either reversible or irreversible inhibitors of MAO-A and/or MAO-B. By binding to the active site of MAO, these compounds prevent the oxidative deamination of monoamines such as serotonin, norepinephrine, and dopamine within the presynaptic neuron. This leads to an accumulation of these neurotransmitters, enhancing their availability for synaptic transmission.
Figure 2: Proposed signaling pathway for monoamine oxidase (MAO) inhibition.
Quantitative Biological Data
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity (A/B) |
| trans-(1R,2R)-2-Fluoro-2-phenylcyclopropylamine | 0.83 | 1.2 | 0.69 |
| trans-(1S,2S)-2-Fluoro-2-phenylcyclopropylamine | 0.12 | 0.18 | 0.67 |
| cis-(1R,2S)-2-Fluoro-2-phenylcyclopropylamine | 3.5 | 4.2 | 0.83 |
| cis-(1S,2R)-2-Fluoro-2-phenylcyclopropylamine | 1.5 | 2.1 | 0.71 |
| trans-2-Fluoro-2-(4-fluorophenyl)cyclopropylamine | 0.08 | 0.11 | 0.73 |
| Data extracted from a study on fluorinated phenylcyclopropylamines[3]. The IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. |
Experimental Protocols
The following are generalized protocols for key experiments to determine the mechanism of action of novel (R)-1-(3-fluorophenyl)propan-1-amine derivatives.
Monoamine Transporter Binding Assay
This assay determines the affinity of the test compounds for SERT, NET, and DAT.
-
Preparation of Membranes: Cell membranes are prepared from cell lines stably expressing human SERT, NET, or DAT.
-
Radioligand Binding: Membranes are incubated with a specific radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT) and various concentrations of the test compound.
-
Incubation and Filtration: The mixture is incubated to allow for binding equilibrium. The bound radioligand is then separated from the unbound by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The IC₅₀ values are determined by non-linear regression analysis of the competition binding curves. The Ki values are then calculated using the Cheng-Prusoff equation.
Monoamine Oxidase Inhibition Assay
This assay measures the ability of the test compounds to inhibit the activity of MAO-A and MAO-B.
-
Enzyme Source: Recombinant human MAO-A and MAO-B are used as the enzyme source.
-
Incubation: The enzyme is pre-incubated with various concentrations of the test compound.
-
Substrate Addition: A specific substrate for each enzyme is added to initiate the reaction (e.g., kynuramine for MAO-A, benzylamine for MAO-B).
-
Reaction Termination and Detection: The reaction is stopped after a defined period, and the product of the enzymatic reaction is measured, often by fluorescence or absorbance.
-
Data Analysis: The IC₅₀ values are calculated from the concentration-response curves.
References
- 1. PPPA (drug) - Wikipedia [en.wikipedia.org]
- 2. Synthesis and pharmacological evaluation of 3-aryl-3-azolylpropan-1-amines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorinated phenylcyclopropylamines. Part 3: Inhibition of monoamine oxidase A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Characterization of (R)-1-(3-Fluorophenyl)propan-1-amine HCl: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for the chiral amine salt, (R)-1-(3-Fluorophenyl)propan-1-amine HCl. The document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear, tabular format for ease of reference. Furthermore, detailed experimental protocols for acquiring such spectra are provided, alongside a visual workflow of the analytical process. This guide is intended to support researchers and professionals in the pharmaceutical and chemical industries in the identification and characterization of this compound.
Predicted Spectroscopic Data
Due to the limited availability of published experimental spectra for (R)-1-(3-Fluorophenyl)propan-1-amine HCl, the following tables summarize the predicted spectroscopic data based on the compound's structure and general principles of spectroscopy for analogous compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 9.0 - 8.0 | Broad Singlet | 3H | -NH₃⁺ |
| ~ 7.6 - 7.2 | Multiplet | 4H | Aromatic C-H |
| ~ 4.5 - 4.2 | Triplet or Quartet | 1H | -CH(NH₃⁺)- |
| ~ 2.2 - 1.8 | Multiplet | 2H | -CH₂-CH₃ |
| ~ 1.1 - 0.9 | Triplet | 3H | -CH₂-CH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~ 164 - 161 (d, ¹JCF ≈ 245 Hz) | Aromatic C-F |
| ~ 142 - 138 | Aromatic C-CH |
| ~ 131 - 129 (d, ³JCF ≈ 8 Hz) | Aromatic C-H |
| ~ 125 - 122 | Aromatic C-H |
| ~ 116 - 114 (d, ²JCF ≈ 21 Hz) | Aromatic C-H |
| ~ 114 - 112 (d, ²JCF ≈ 22 Hz) | Aromatic C-H |
| ~ 55 - 50 | -CH(NH₃⁺)- |
| ~ 30 - 25 | -CH₂-CH₃ |
| ~ 12 - 8 | -CH₂-CH₃ |
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200 - 2800 | Strong, Broad | N-H stretch (amine salt) |
| 3080 - 3010 | Medium | Aromatic C-H stretch |
| 2980 - 2850 | Medium | Aliphatic C-H stretch |
| 1610 - 1580 | Medium to Strong | N-H bend (amine salt) |
| 1590 - 1450 | Medium to Strong | Aromatic C=C stretch |
| 1250 - 1200 | Strong | C-F stretch |
| ~1150 | Medium | C-N stretch |
Table 4: Predicted Mass Spectrometry Data (ESI-MS)
| m/z | Ion |
| 154.1032 | [M+H]⁺ (free amine) |
| 137.0764 | [M-NH₂]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A general protocol for the NMR analysis of a primary amine hydrochloride is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of (R)-1-(3-Fluorophenyl)propan-1-amine HCl in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) to a final volume of 0.6-0.7 mL in a standard 5 mm NMR tube. The choice of solvent is critical; for observing the amine protons, DMSO-d₆ is often preferred as it slows down the proton exchange.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.
-
Tune and shim the probe to the specific solvent and sample.
-
Set the acquisition parameters for both ¹H and ¹³C NMR. For ¹H NMR, a spectral width of -2 to 12 ppm is typically sufficient. For ¹³C NMR, a spectral width of 0 to 200 ppm is generally used.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 16-64 scans).
-
Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is usually required. Proton decoupling is typically used to simplify the spectrum.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra.
-
Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Infrared (IR) Spectroscopy (KBr Pellet Method)
The KBr pellet method is a common technique for obtaining the IR spectrum of a solid sample.
-
Sample Preparation:
-
Thoroughly dry spectroscopic grade potassium bromide (KBr) to remove any absorbed water, which can interfere with the spectrum.
-
In a clean agate mortar and pestle, grind approximately 1-2 mg of (R)-1-(3-Fluorophenyl)propan-1-amine HCl to a fine powder.[1]
-
Add approximately 100-200 mg of the dried KBr to the mortar and gently mix with the sample.[1] Then, grind the mixture vigorously for several minutes to ensure a homogenous dispersion of the sample within the KBr matrix.[2]
-
-
Pellet Formation:
-
Transfer the powdered mixture to a pellet die.
-
Place the die in a hydraulic press and apply a pressure of 8-10 tons for several minutes.[2] This will form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Acquire the background spectrum of the empty sample compartment.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the significant absorption bands.
-
Mass Spectrometry (MS) (Electrospray Ionization)
Electrospray ionization is a soft ionization technique suitable for the analysis of polar molecules like amine hydrochlorides.
-
Sample Preparation:
-
Prepare a dilute solution of (R)-1-(3-Fluorophenyl)propan-1-amine HCl in a suitable solvent system, typically a mixture of water and an organic solvent like acetonitrile or methanol. A concentration of 1-10 µg/mL is generally appropriate.[3]
-
A small amount of a volatile acid, such as formic acid (0.1%), may be added to the solvent to promote protonation of the analyte.[4]
-
-
Instrument Setup:
-
Use a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Set the ESI source parameters, including the capillary voltage, nebulizing gas flow rate, and drying gas temperature, to optimal values for the analyte and solvent system.
-
Calibrate the mass analyzer using a known standard.
-
-
Data Acquisition:
-
Introduce the sample solution into the ESI source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.
-
Acquire the mass spectrum in positive ion mode to detect the protonated molecule [M+H]⁺ of the free amine.
-
-
Data Processing:
-
The instrument software will process the raw data to generate the mass spectrum.
-
Determine the mass-to-charge ratio (m/z) of the observed ions and compare them to the calculated exact mass of the expected species.
-
Visualization of the Analytical Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a pharmaceutical compound like (R)-1-(3-Fluorophenyl)propan-1-amine HCl.
Caption: Workflow for Spectroscopic Analysis.
References
Methodological & Application
Application Notes and Protocols for Asymmetric Synthesis Utilizing (R)-1-(3-Fluorophenyl)propan-1-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-1-(3-Fluorophenyl)propan-1-amine hydrochloride is a chiral amine that holds potential as a valuable building block and chiral auxiliary in asymmetric synthesis. Chiral amines are fundamental in the synthesis of enantiomerically pure compounds, which is a critical aspect of drug development, as different enantiomers of a drug can exhibit varied pharmacological and toxicological profiles. These amines can be employed to introduce chirality, acting as transient directing groups to control the stereochemical outcome of a reaction. This document provides a comprehensive overview of the potential applications of this compound in asymmetric synthesis, with a focus on its use as a chiral auxiliary in diastereoselective alkylation reactions. Detailed, representative protocols are provided to guide researchers in the development of synthetic methodologies.
Introduction to Chiral Amines in Asymmetric Synthesis
Asymmetric synthesis is a cornerstone of modern organic chemistry, enabling the selective synthesis of a specific stereoisomer of a chiral molecule. Chiral amines are a versatile class of compounds widely utilized in this field for several key purposes:
-
Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical course of a subsequent reaction. After the desired chiral center is created, the auxiliary is removed and can often be recovered for reuse.
-
Chiral Catalysts: Chiral amines and their derivatives can act as organocatalysts to promote enantioselective transformations.
-
Chiral Building Blocks: Enantiomerically pure amines are often incorporated as integral parts of the final molecular structure of pharmaceuticals and other bioactive molecules.
(R)-1-(3-Fluorophenyl)propan-1-amine, with its defined stereocenter, is well-suited for applications as a chiral auxiliary. The presence of the fluorophenyl group can influence the electronic and steric environment of the reaction center, potentially leading to high levels of stereocontrol.
Application as a Chiral Auxiliary in Diastereoselective Alkylation
One of the most powerful applications of chiral amines is as auxiliaries in the diastereoselective alkylation of enolates derived from carboxylic acids. This method allows for the asymmetric synthesis of α-substituted carboxylic acids, which are important precursors to a wide range of chiral molecules, including amino acids and other pharmacologically active compounds.
The general workflow for this application involves three key steps:
-
Amide Formation: The chiral amine, (R)-1-(3-Fluorophenyl)propan-1-amine, is coupled with a prochiral carboxylic acid to form a chiral amide. The hydrochloride salt would first need to be neutralized to the free amine.
-
Diastereoselective Alkylation: The chiral amide is deprotonated to form a diastereomeric enolate, which is then alkylated with an electrophile. The stereochemistry of the chiral amine directs the approach of the electrophile, leading to the preferential formation of one diastereomer of the alkylated product.
-
Auxiliary Removal: The chiral auxiliary is cleaved from the alkylated amide, typically by hydrolysis, to yield the desired enantiomerically enriched carboxylic acid and recover the chiral amine.
Caption: General workflow for asymmetric alkylation using a chiral amine auxiliary.
Experimental Protocols
The following are detailed, representative protocols for the use of a chiral amine as an auxiliary in diastereoselective alkylation. Note: These are generalized procedures and optimal conditions for this compound may require specific optimization of reagents, solvents, temperatures, and reaction times.
Protocol 1: Preparation of the Free Amine from Hydrochloride Salt
Objective: To obtain the free (R)-1-(3-Fluorophenyl)propan-1-amine from its hydrochloride salt for subsequent amide coupling.
Materials:
-
This compound
-
1 M Sodium hydroxide (NaOH) solution
-
Diethyl ether (or other suitable organic solvent)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Dissolve this compound in deionized water.
-
Transfer the aqueous solution to a separatory funnel.
-
Cool the solution in an ice bath and slowly add 1 M NaOH solution with swirling until the pH of the aqueous layer is >10.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the free amine as an oil. The product should be used immediately or stored under an inert atmosphere.
Protocol 2: Synthesis of the Chiral N-Acyl Amide
Objective: To couple the chiral amine with a prochiral carboxylic acid derivative.
Materials:
-
(R)-1-(3-Fluorophenyl)propan-1-amine (from Protocol 1)
-
Prochiral acyl chloride (e.g., propanoyl chloride)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or other non-nucleophilic base
-
Argon or nitrogen atmosphere
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Dissolve the prochiral acyl chloride (1.0 eq) in anhydrous DCM under an argon atmosphere in a flame-dried flask.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve (R)-1-(3-Fluorophenyl)propan-1-amine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Slowly add the amine solution to the acyl chloride solution via a dropping funnel over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 25 mL).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution, then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure chiral amide.
Protocol 3: Diastereoselective Enolate Alkylation
Objective: To perform the stereoselective alkylation of the chiral amide.
Materials:
-
Chiral N-acyl amide (from Protocol 2)
-
Anhydrous tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) solution (freshly prepared or commercial)
-
Alkylating agent (e.g., benzyl bromide)
-
Argon or nitrogen atmosphere
-
Dry ice/acetone bath
Procedure:
-
Dissolve the chiral N-acyl amide (1.0 eq) in anhydrous THF under an argon atmosphere in a flame-dried flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add LDA solution (1.1 eq) dropwise to the amide solution. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add the alkylating agent (1.2 eq) dropwise to the enolate solution.
-
Stir the reaction mixture at -78 °C for 2-6 hours, or until TLC analysis indicates consumption of the starting material.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC analysis of the purified product.
Protocol 4: Removal of the Chiral Auxiliary
Objective: To cleave the chiral auxiliary and isolate the enantiomerically enriched carboxylic acid.
Materials:
-
Alkylated chiral amide (from Protocol 3)
-
Sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), concentrated
-
Dioxane or other suitable solvent
-
Reflux apparatus
Procedure:
-
Dissolve the alkylated amide in a mixture of dioxane and 6 M H₂SO₄.
-
Heat the mixture to reflux (approximately 100-110 °C) for 12-24 hours.
-
Monitor the hydrolysis by TLC.
-
After completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with diethyl ether or ethyl acetate (3 x 50 mL).
-
To recover the chiral auxiliary, basify the aqueous layer with concentrated NaOH until pH > 10 and extract with diethyl ether. The combined organic extracts can be dried and concentrated to recover the amine.
-
Wash the combined organic extracts containing the carboxylic acid with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude carboxylic acid.
-
Purify the carboxylic acid by crystallization or chromatography. The enantiomeric excess (e.e.) can be determined by chiral HPLC or by conversion to a diastereomeric derivative followed by NMR analysis.
Representative Data
The following table provides hypothetical data for a diastereoselective alkylation using a chiral amine auxiliary, based on typical results reported in the literature for similar auxiliaries. The actual yield and diastereoselectivity will depend on the specific substrates and optimized reaction conditions.
| Entry | Electrophile (R-X) | Product | Yield (%) | Diastereomeric Excess (d.e., %) |
| 1 | CH₃I | α-Methylated Amide | 85-95 | >90 |
| 2 | CH₃CH₂Br | α-Ethylated Amide | 80-90 | >92 |
| 3 | PhCH₂Br | α-Benzylated Amide | 88-98 | >95 |
Signaling Pathways and Logical Relationships
The stereochemical outcome of the diastereoselective alkylation is governed by the conformational preference of the chiral enolate intermediate. The chiral auxiliary creates a sterically biased environment, forcing the incoming electrophile to approach from the less hindered face of the enolate.
Caption: Simplified model of the chelation-controlled transition state in diastereoselective alkylation.
Conclusion
This compound represents a promising, yet underexplored, chiral resource for asymmetric synthesis. Its application as a chiral auxiliary, particularly in diastereoselective alkylation reactions, offers a viable strategy for the synthesis of enantiomerically enriched carboxylic acids and their derivatives. The protocols provided herein serve as a foundational guide for researchers to develop specific and optimized synthetic routes. Further investigation into the utility of this and related chiral amines will undoubtedly contribute to the expanding toolkit of synthetic organic chemists in the pharmaceutical and fine chemical industries.
Application Notes and Protocols for the Chiral Resolution of 1-(3-fluorophenyl)propan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the chiral resolution of racemic 1-(3-fluorophenyl)propan-1-amine, a crucial building block in the synthesis of various pharmaceutical compounds. The protocols described herein cover three primary resolution techniques: classical diastereomeric salt formation with a chiral acid, enzymatic kinetic resolution, and chromatographic separation using High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). Quantitative data from analogous resolutions are presented to guide methodology development, and a comprehensive workflow is visually represented.
Introduction
Chirality is a fundamental aspect of drug design and development, as the enantiomers of a chiral drug molecule often exhibit significantly different pharmacological and toxicological profiles. 1-(3-fluorophenyl)propan-1-amine is a key chiral intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). Consequently, the efficient and scalable resolution of its racemic mixture into enantiomerically pure forms is of paramount importance. This application note details robust methods for achieving high enantiomeric purity of (R)- and (S)-1-(3-fluorophenyl)propan-1-amine.
Classical Resolution via Diastereomeric Salt Formation
Classical resolution by the formation of diastereomeric salts remains a widely used, cost-effective, and scalable method for separating enantiomers.[1] This technique relies on the reaction of a racemic amine with an enantiomerically pure chiral acid to form a pair of diastereomeric salts. These diastereomers possess different physical properties, such as solubility, allowing for their separation by fractional crystallization.[2][3]
Protocol: Resolution with (+)-(2R,3R)-Tartaric Acid
This protocol is adapted from established procedures for the resolution of structurally similar phenylethylamines.[3]
Materials:
-
Racemic 1-(3-fluorophenyl)propan-1-amine
-
(+)-(2R,3R)-Tartaric acid
-
Methanol
-
10% Sodium hydroxide (NaOH) solution
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and filtration apparatus
-
Rotary evaporator
Procedure:
-
Salt Formation:
-
In a 250 mL Erlenmeyer flask, dissolve 10.0 g of (+)-(2R,3R)-tartaric acid in 150 mL of methanol. Gentle warming may be required to achieve complete dissolution.
-
To the clear solution, add 10.2 g of racemic 1-(3-fluorophenyl)propan-1-amine slowly with stirring. The reaction is exothermic.
-
Allow the solution to cool to room temperature and then let it stand undisturbed for 24 hours to allow for the crystallization of the less soluble diastereomeric salt.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration and wash the filter cake with a small amount of cold methanol.
-
The collected solid is the diastereomeric salt of one enantiomer of the amine with tartaric acid. The other diastereomeric salt remains in the filtrate.
-
-
Liberation of the Free Amine:
-
Suspend the crystalline salt in 50 mL of water and add 10% NaOH solution dropwise with stirring until the salt completely dissolves and the solution is basic (pH > 12).
-
Transfer the mixture to a separatory funnel and extract the liberated amine with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched amine.
-
-
Determination of Enantiomeric Excess (ee%):
-
Analyze the obtained amine by chiral HPLC or SFC (see Section 3) to determine its enantiomeric purity.
-
The filtrate can be treated similarly to recover the other enantiomer, which will likely require further purification.
-
Expected Data (Based on Analogous Resolutions)
| Parameter | Expected Value | Reference |
| Resolving Agent | (+)-(2R,3R)-Tartaric Acid | [3] |
| Solvent | Methanol | [3] |
| Yield of Diastereomeric Salt | 40-50% (for the less soluble salt) | General knowledge |
| Enantiomeric Excess (after 1st crystallization) | >90% | [2] |
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution (EKR) utilizes the stereoselectivity of enzymes, typically lipases, to catalyze the transformation of one enantiomer of a racemate at a much higher rate than the other.[4] For primary amines, this often involves enantioselective acylation. Dynamic kinetic resolution (DKR) combines EKR with an in-situ racemization of the slower-reacting enantiomer, enabling theoretical yields of up to 100%.[5][6]
Protocol: Lipase-Catalyzed Acylation
Materials:
-
Racemic 1-(3-fluorophenyl)propan-1-amine
-
Immobilized Lipase B from Candida antarctica (Novozym 435)
-
Acyl donor (e.g., isopropyl acetate or ethyl methoxyacetate)
-
Anhydrous solvent (e.g., toluene or tert-butyl methyl ether)
-
Standard laboratory glassware and magnetic stirrer
-
Heating mantle or oil bath with temperature control
Procedure:
-
Reaction Setup:
-
To a flame-dried flask under a nitrogen atmosphere, add 1.0 g of racemic 1-(3-fluorophenyl)propan-1-amine, 50 mL of anhydrous toluene, and 1.5 equivalents of isopropyl acetate.
-
Add 100 mg of Novozym 435.
-
-
Reaction Execution:
-
Stir the mixture at a constant temperature (e.g., 45 °C) and monitor the reaction progress by taking small aliquots and analyzing them by chiral HPLC or GC.
-
The reaction should be stopped at approximately 50% conversion to obtain the unreacted amine and the acylated product in high enantiomeric excess.
-
-
Work-up and Separation:
-
Filter off the immobilized enzyme (it can be washed and reused).
-
Remove the solvent and excess acylating agent under reduced pressure.
-
The resulting mixture of the unreacted amine and the formed amide can be separated by column chromatography or by an acid-base extraction.
-
Expected Data (Based on Analogous Resolutions)
| Parameter | Expected Value | Reference |
| Enzyme | Novozym 435 (Immobilized CAL-B) | [5] |
| Acyl Donor | Isopropyl acetate | [6] |
| Solvent | Toluene | [7] |
| Temperature | 45-70 °C | [5][7] |
| Conversion | ~50% | [4] |
| Enantiomeric Excess (ee%) of unreacted amine | >99% | [4] |
| Enantiomeric Excess (ee%) of acylated product | >99% | [4] |
Chromatographic Separation
Chiral chromatography, particularly HPLC and SFC, are powerful techniques for both the analytical determination of enantiomeric purity and the preparative separation of enantiomers.[8] These methods utilize a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.
Protocol: Chiral HPLC Method Development
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Stationary Phase: Polysaccharide-based columns such as Daicel CHIRALPAK® series or Phenomenex Lux® series are recommended.
Typical Conditions:
-
Column: CHIRALPAK AD-H (250 x 4.6 mm, 5 µm) or Lux Cellulose-1 (250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). A common starting point is 90:10 (v/v) hexane:isopropanol.
-
Additives: For basic analytes like amines, the addition of a small amount of a basic modifier (e.g., 0.1% diethylamine or triethylamine) to the mobile phase is often necessary to improve peak shape and resolution.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Temperature: Ambient.
Protocol: Chiral SFC Method Development
SFC is often a faster and more environmentally friendly alternative to HPLC for chiral separations.[9][10]
Instrumentation:
-
Supercritical Fluid Chromatography (SFC) system with a UV detector and back-pressure regulator.
-
Chiral Stationary Phase: Similar columns to HPLC can be used, as well as specialized SFC columns. Crown-ether based columns can be particularly effective for primary amines.[11]
Typical Conditions:
-
Column: CHIRALPAK AD-3 (150 x 4.6 mm, 3 µm) or Crownpak® CR-I (+).
-
Mobile Phase: Supercritical CO₂ with an alcohol co-solvent (e.g., methanol or ethanol). A typical gradient might run from 5% to 40% co-solvent.
-
Additives: 0.1% trifluoroacetic acid for crown ether columns or 0.1% ammonium hydroxide for polysaccharide columns may be required.[11]
-
Flow Rate: 3.0 mL/min.
-
Outlet Pressure: 150 bar.
-
Temperature: 40 °C.
-
Detection: UV at 254 nm.
Expected Data (Based on Analogous Separations)
| Parameter | HPLC | SFC | Reference |
| Stationary Phase | Polysaccharide-based (e.g., Lux Cellulose-1) | Polysaccharide or Crown-ether based | [8][9][11] |
| Mobile Phase | Hexane/Isopropanol + 0.1% DEA | CO₂/Methanol + Additive | [9][11] |
| Resolution (Rs) | > 1.5 | > 1.5 | General expectation |
| Analysis Time | 10-20 min | 2-10 min | [10] |
Workflow and Logical Relationships
The following diagram illustrates the general workflow for the chiral resolution of 1-(3-fluorophenyl)propan-1-amine.
References
- 1. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 2. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 3. ptacts.uspto.gov [ptacts.uspto.gov]
- 4. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemoenzymatic dynamic kinetic resolution of primary amines using a recyclable palladium nanoparticle catalyst together with lipases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines [organic-chemistry.org]
- 7. scispace.com [scispace.com]
- 8. mdpi.com [mdpi.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chiraltech.com [chiraltech.com]
- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]
Application Note: Protocols for the N-Acylation of (R)-1-(3-Fluorophenyl)propan-1-amine
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for the N-acylation of the primary amine, (R)-1-(3-Fluorophenyl)propan-1-amine, a common intermediate in pharmaceutical synthesis. N-acylation is a fundamental transformation used to form stable amide bonds, often to protect amine functionalities or to build more complex molecular scaffolds.[1] Two robust and widely applicable methods are presented: the classic Schotten-Baumann reaction using an acyl chloride and a modern peptide-coupling approach using a carboxylic acid with a carbodiimide coupling agent. These protocols offer reliable pathways to synthesize N-acyl derivatives for applications in medicinal chemistry and drug discovery.
Introduction
The formation of an amide bond via N-acylation is one of the most crucial reactions in organic synthesis, particularly within the pharmaceutical industry. The reaction involves the coupling of an amine with a carboxylic acid or its activated derivative.[2] (R)-1-(3-Fluorophenyl)propan-1-amine is a chiral building block whose amino group is often modified or protected during multi-step syntheses. The protocols herein describe two effective methods for its N-acylation.
-
Method A (Acyl Chloride): This approach utilizes a highly reactive acyl chloride in the presence of a base. The reaction is typically fast and high-yielding but generates hydrochloric acid as a byproduct, which must be neutralized.[2][3]
-
Method B (Carbodiimide Coupling): This method couples a carboxylic acid directly with the amine using a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[4] It proceeds under milder conditions and is suitable for more sensitive substrates, with the water-soluble urea byproduct being easily removed during workup.[5]
General Reaction Scheme
The overall transformation is depicted below, where 'R' represents the acyl group being introduced.
(Image of the general chemical reaction for N-acylation)
Experimental Protocols
Materials and Equipment
-
(R)-1-(3-Fluorophenyl)propan-1-amine
-
Acylating Agents: Acetyl chloride (for Method A), Acetic acid (for Method B)
-
Reagents: Triethylamine (Et₃N) or Pyridine, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 1-Hydroxybenzotriazole (HOBt)[6]
-
Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Ethyl acetate (EtOAc), Hexanes
-
Aqueous Solutions: 1 M HCl, Saturated aqueous NaHCO₃, Brine
-
Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Standard Glassware: Round-bottom flasks, separatory funnel, dropping funnel
-
Equipment: Magnetic stirrer, ice bath, rotary evaporator, Thin Layer Chromatography (TLC) plates, column chromatography setup
Protocol A: N-Acylation using Acyl Chloride
This protocol describes the N-acetylation of (R)-1-(3-Fluorophenyl)propan-1-amine using acetyl chloride.
-
Preparation: Dissolve (R)-1-(3-Fluorophenyl)propan-1-amine (1.0 eq) and a suitable base like triethylamine (1.5 eq) in anhydrous Dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.
-
Reaction Setup: Cool the solution to 0 °C in an ice bath.
-
Addition of Acyl Chloride: Add acetyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the stirred amine solution over 15-20 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.[7]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Workup:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess base and unreacted amine), saturated aqueous NaHCO₃ (to remove acidic impurities), and brine.[7]
-
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude N-acylated product.
-
Purification: Purify the crude product by silica gel column chromatography (e.g., using a gradient of Ethyl Acetate in Hexanes) or recrystallization to obtain the pure N-acetyl-(R)-1-(3-Fluorophenyl)propan-1-amine.
Protocol B: N-Acylation using EDC Coupling
This protocol details the N-acetylation using acetic acid and EDC as the coupling agent.
-
Preparation: Dissolve the carboxylic acid (e.g., acetic acid, 1.1 eq), (R)-1-(3-Fluorophenyl)propan-1-amine (1.0 eq), and an additive like HOBt (1.1 eq, to minimize racemization) in an aprotic solvent such as DCM or DMF.[6]
-
Reaction Setup: Cool the solution to 0 °C in an ice bath with stirring.
-
Addition of Coupling Agent: Add EDC (1.2 eq) to the mixture in one portion.
-
Reaction: Remove the ice bath and stir the reaction mixture at room temperature for 8-16 hours.
-
Monitoring: Monitor the reaction progress by TLC.
-
Workup:
-
Dilute the reaction mixture with DCM or Ethyl Acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. The urea byproduct from EDC is water-soluble and will be removed during the aqueous washes.[5]
-
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product using silica gel column chromatography or recrystallization as described in Protocol A.
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the N-acetylation of a primary amine. Yields and purity are representative and may vary based on the specific substrate and reaction scale.
| Parameter | Method A: Acyl Chloride | Method B: EDC Coupling |
| Acylating Agent | Acetyl Chloride | Acetic Acid |
| Activating/Coupling Agent | None | EDC / HOBt |
| Base | Triethylamine / Pyridine | N/A (or mild base like DIPEA) |
| Solvent | Dichloromethane (DCM) | DCM or DMF |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 2 - 4 hours | 8 - 16 hours |
| Typical Yield | 85 - 95% | 70 - 90%[4] |
| Purity (Post-Purification) | > 98% | > 98% |
Workflow Visualization
The following diagram illustrates the general workflow for the N-acylation protocols described.
Caption: Workflow for N-acylation of a primary amine.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Acyl chlorides are corrosive and react violently with water; handle with extreme care.[3]
-
DCM is a volatile and potentially hazardous solvent.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The N-acylation of (R)-1-(3-Fluorophenyl)propan-1-amine can be achieved efficiently using either an acyl chloride or a carboxylic acid with a coupling agent. The choice of method depends on the stability of the substrate, the desired reaction time, and the available reagents. Both protocols provide a reliable means to synthesize the corresponding amide derivatives in high yield and purity, facilitating further steps in drug development and chemical synthesis.
References
Synthesis of Novel CNS Agents Utilizing (R)-1-(3-Fluorophenyl)propan-1-amine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of novel Central Nervous System (CNS) agents using (R)-1-(3-Fluorophenyl)propan-1-amine as a key chiral building block. The enantiopure nature of this starting material is crucial for the stereospecific synthesis of drug candidates targeting various CNS receptors and transporters. Its application is particularly relevant in the development of next-generation antidepressants, antipsychotics, and other neuro-active compounds.
Introduction
(R)-1-(3-Fluorophenyl)propan-1-amine is a valuable chiral amine in medicinal chemistry. The presence of a fluorine atom at the meta-position of the phenyl ring can enhance metabolic stability and binding affinity of the final compound to its biological target. This primary amine serves as a versatile synthon for the introduction of a key pharmacophoric element into a wide range of molecular scaffolds. While direct examples of its use in the synthesis of novel CNS agents are emerging, its structural similarity to analogues like (R)-1-(3-Chlorophenyl)propan-1-amine, a known precursor to CNS drugs, highlights its significant potential. This document outlines a generalized synthetic approach and provides a specific, detailed protocol for the synthesis of a novel derivative with potential CNS activity.
General Synthetic Approach
The primary amine functionality of (R)-1-(3-Fluorophenyl)propan-1-amine allows for a variety of chemical transformations to build more complex molecules. Common synthetic strategies include:
-
Reductive Amination: Reaction with aldehydes or ketones to form Schiff bases, followed by reduction to yield secondary or tertiary amines.
-
Amide Coupling: Acylation with carboxylic acids or their activated derivatives (e.g., acid chlorides, esters) to form amides.
-
N-Arylation/N-Alkylation: Reaction with aryl or alkyl halides to introduce diverse substituents on the nitrogen atom.
-
Cyclization Reactions: Utilization as a key component in the formation of heterocyclic ring systems, which are prevalent in CNS drug scaffolds.
The choice of reaction partner and synthetic route will be dictated by the desired final compound and its intended biological target.
Application Note: Synthesis of a Novel N-Aryl Piperidinyl Derivative with Potential Serotonergic Activity
This section details the synthesis of a novel compound, (R)-1-(4-(1-(3-fluorophenyl)propyl)piperazin-1-yl)ethan-1-one, a potential ligand for serotonin receptors, based on the prevalence of the N-arylpiperazine motif in CNS-active compounds.
Experimental Protocol
Materials:
-
(R)-1-(3-Fluorophenyl)propan-1-amine (≥98% purity)
-
1,4-Dibromoethane (99%)
-
Piperazine (99%)
-
Acetyl chloride (98%)
-
Triethylamine (≥99%)
-
Dichloromethane (DCM), anhydrous (≥99.8%)
-
Acetonitrile (ACN), anhydrous (≥99.8%)
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography (60 Å, 230-400 mesh)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Methanol (MeOH)
Instrumentation:
-
Round-bottom flasks
-
Magnetic stirrer with heating plate
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
NMR spectrometer (¹H and ¹³C NMR)
-
Mass spectrometer (MS)
Procedure:
Step 1: Synthesis of (R)-1-(3-Fluorophenyl)-N-(2-bromoethyl)propan-1-amine (Intermediate 1)
-
To a solution of (R)-1-(3-Fluorophenyl)propan-1-amine (1.0 eq) in anhydrous acetonitrile (10 mL/mmol) in a round-bottom flask, add potassium carbonate (K₂CO₃) (3.0 eq).
-
Add 1,4-dibromoethane (1.5 eq) to the suspension.
-
Heat the reaction mixture to reflux (approximately 82°C) and stir for 12 hours.
-
Monitor the reaction progress by TLC (Eluent: 20% Ethyl acetate in Hexanes).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel (Eluent: Gradient of 5% to 20% Ethyl acetate in Hexanes) to afford Intermediate 1 as a pale yellow oil.
Step 2: Synthesis of (R)-1-(1-(3-Fluorophenyl)propyl)piperazine (Intermediate 2)
-
Dissolve piperazine (5.0 eq) in anhydrous dichloromethane (15 mL/mmol) in a round-bottom flask.
-
Add a solution of Intermediate 1 (1.0 eq) in anhydrous dichloromethane (5 mL/mmol) dropwise to the piperazine solution at 0°C (ice bath).
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Monitor the reaction by TLC (Eluent: 10% Methanol in Dichloromethane with 1% triethylamine).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 20 mL).
-
Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (Eluent: Gradient of 2% to 10% Methanol in Dichloromethane with 1% triethylamine) to yield Intermediate 2.
Step 3: Synthesis of (R)-1-(4-(1-(3-fluorophenyl)propyl)piperazin-1-yl)ethan-1-one (Final Compound)
-
Dissolve Intermediate 2 (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (10 mL/mmol) in a round-bottom flask and cool to 0°C.
-
Add acetyl chloride (1.1 eq) dropwise to the solution.
-
Stir the reaction mixture at 0°C for 1 hour and then at room temperature for 4 hours.
-
Monitor the reaction progress by TLC (Eluent: 5% Methanol in Dichloromethane).
-
Once the reaction is complete, wash the mixture with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the final product by column chromatography on silica gel (Eluent: Gradient of 1% to 5% Methanol in Dichloromethane) to obtain the title compound.
Data Presentation
| Compound | Step | Starting Material | Reagents | Solvent | Yield (%) | Purity (%) (by NMR) |
| Intermediate 1 | 1 | (R)-1-(3-Fluorophenyl)propan-1-amine | 1,4-Dibromoethane, K₂CO₃ | Acetonitrile | 65-75 | >95 |
| Intermediate 2 | 2 | Intermediate 1 | Piperazine | Dichloromethane | 50-60 | >95 |
| Final Compound | 3 | Intermediate 2 | Acetyl chloride, Triethylamine | Dichloromethane | 70-80 | >98 |
Table 1: Summary of Synthetic Results
| Compound | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | MS (ESI+) m/z |
| Final Compound | 7.28-7.22 (m, 1H), 6.95-6.85 (m, 3H), 3.60-3.45 (m, 5H), 2.55-2.40 (m, 4H), 2.08 (s, 3H), 1.75-1.65 (m, 2H), 0.88 (t, J=7.4 Hz, 3H) | 169.1, 163.0 (d, J=245.5 Hz), 146.5 (d, J=7.1 Hz), 129.8 (d, J=8.3 Hz), 122.5, 114.0 (d, J=21.0 Hz), 113.2 (d, J=21.9 Hz), 65.8, 53.5, 53.1, 46.2, 41.5, 29.8, 21.4, 12.0 | [M+H]⁺ calculated for C₁₅H₂₁FN₂O: 277.17; found: 277.2 |
Table 2: Characterization Data for the Final Compound
Visualizations
Caption: Synthetic workflow for the preparation of the target CNS agent.
Caption: Hypothesized mechanism of action at the serotonergic synapse.
Conclusion
The use of (R)-1-(3-Fluorophenyl)propan-1-amine as a chiral starting material offers a promising avenue for the discovery of novel CNS agents. The synthetic protocols outlined in this document provide a framework for the development of a diverse library of compounds for screening against various neurological targets. Further optimization of reaction conditions and exploration of different chemical transformations will undoubtedly lead to the identification of potent and selective CNS drug candidates. The provided experimental details and characterization data serve as a valuable resource for researchers in the field of drug discovery and development.
Application Notes and Protocols for the Use of (R)-1-(3-Fluorophenyl)propan-1-amine in Solid-Phase Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: (R)-1-(3-Fluorophenyl)propan-1-amine is a chiral primary amine that serves as a valuable building block in combinatorial chemistry and drug discovery. Its incorporation into small molecule libraries allows for the exploration of structure-activity relationships (SAR) with a defined stereochemistry. Solid-phase synthesis is a powerful technique for the rapid generation of large numbers of compounds, and the use of chiral amines like (R)-1-(3-Fluorophenyl)propan-1-amine enables the creation of diverse and stereochemically defined compound libraries. This document provides detailed protocols and application notes for the utilization of (R)-1-(3-Fluorophenyl)propan-1-amine in solid-phase synthesis, particularly focusing on the generation of amide libraries and peptidomimetics.
Key Applications
The primary application of (R)-1-(3-Fluorophenyl)propan-1-amine in solid-phase synthesis is as a scaffold for the creation of diverse compound libraries. This is typically achieved through the immobilization of the amine onto a solid support, followed by a series of chemical transformations. Key applications include:
-
Synthesis of Chiral Amide Libraries: The amine can be acylated with a variety of carboxylic acids to generate a library of chiral amides.
-
Peptidomimetic Synthesis: It can be used as a non-natural amino acid surrogate in the synthesis of peptidomimetics to improve proteolytic stability and pharmacokinetic properties.
-
Scaffold for Multi-component Reactions: The immobilized amine can serve as a starting point for multi-component reactions, such as the Ugi or Passerini reactions, to rapidly increase molecular complexity.
Experimental Protocols
Protocol 1: Immobilization of (R)-1-(3-Fluorophenyl)propan-1-amine on a Solid Support
This protocol describes the loading of (R)-1-(3-Fluorophenyl)propan-1-amine onto a 2-chlorotrityl chloride resin.
Materials:
-
2-Chlorotrityl chloride resin (100-200 mesh, 1.0-1.6 mmol/g loading)
-
(R)-1-(3-Fluorophenyl)propan-1-amine
-
Dichloromethane (DCM), anhydrous
-
N,N-Diisopropylethylamine (DIPEA)
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
-
Shaker or rotator
Procedure:
-
Swell the 2-chlorotrityl chloride resin (1.0 g, 1.6 mmol) in anhydrous DCM (10 mL) for 30 minutes in a solid-phase synthesis vessel.
-
Drain the DCM.
-
Dissolve (R)-1-(3-Fluorophenyl)propan-1-amine (3.2 mmol, 2.0 eq) and DIPEA (6.4 mmol, 4.0 eq) in anhydrous DCM (10 mL).
-
Add the solution to the swollen resin.
-
Shake the mixture at room temperature for 4 hours.
-
Drain the reaction solution.
-
To cap any remaining reactive sites, add a solution of DCM/MeOH/DIPEA (17:2:1, 10 mL) and shake for 30 minutes.
-
Wash the resin sequentially with DCM (3 x 10 mL), N,N-dimethylformamide (DMF) (3 x 10 mL), MeOH (3 x 10 mL), and DCM (3 x 10 mL).
-
Dry the resin under vacuum to a constant weight.
-
Determine the loading of the amine on the resin using a standard method such as the picric acid test or by weight gain.
Protocol 2: Solid-Phase Synthesis of a Chiral Amide Library
This protocol outlines the synthesis of a small amide library by acylating the immobilized (R)-1-(3-Fluorophenyl)propan-1-amine with a set of diverse carboxylic acids.
Materials:
-
(R)-1-(3-Fluorophenyl)propan-1-amine loaded resin (from Protocol 1)
-
A diverse set of carboxylic acids
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Solid-phase synthesis vials (e.g., in a multi-well plate format)
-
Shaker
Procedure:
-
Distribute the amine-loaded resin (0.1 g, ~0.1 mmol) into separate reaction vials.
-
Swell the resin in anhydrous DMF (1 mL) for 30 minutes.
-
In separate vials, pre-activate each carboxylic acid (0.3 mmol, 3.0 eq) with DIC (0.3 mmol, 3.0 eq) and HOBt (0.3 mmol, 3.0 eq) in anhydrous DMF (1 mL) for 15 minutes.
-
Add the pre-activated carboxylic acid solution to the corresponding resin-containing vials.
-
Shake the vials at room temperature for 12 hours.
-
Drain the reaction solutions.
-
Wash the resin in each vial sequentially with DMF (3 x 1 mL), DCM (3 x 1 mL), and MeOH (3 x 1 mL).
-
Dry the resin under vacuum.
-
Cleave the final products from the resin by treating with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, 1 mL) for 2 hours.
-
Filter the resin and collect the filtrate.
-
Concentrate the filtrate under a stream of nitrogen.
-
Precipitate the product with cold diethyl ether, centrifuge, and decant the ether.
-
Analyze the crude product by LC-MS and purify by preparative HPLC if necessary.
Data Presentation
The following table summarizes representative data for the synthesis of a small amide library using the protocols described above.
| Carboxylic Acid | Molecular Weight of Product | Yield (%) | Purity (%) (by LC-MS at 254 nm) |
| Acetic Acid | 211.24 | 92 | 95 |
| Benzoic Acid | 273.32 | 88 | 93 |
| 4-Chlorobenzoic Acid | 307.76 | 85 | 91 |
| Cyclohexanecarboxylic Acid | 279.38 | 90 | 96 |
| Phenylacetic Acid | 287.35 | 89 | 94 |
Visualizations
Diagram 1: Workflow for Immobilization of (R)-1-(3-Fluorophenyl)propan-1-amine
Caption: Workflow for the immobilization of the chiral amine onto the solid support.
Diagram 2: Solid-Phase Synthesis of a Chiral Amide Library
Caption: General workflow for the solid-phase synthesis of a chiral amide library.
Conclusion
(R)-1-(3-Fluorophenyl)propan-1-amine is a versatile building block for solid-phase synthesis, enabling the efficient construction of stereochemically defined compound libraries. The protocols provided herein offer a robust starting point for researchers engaged in drug discovery and medicinal chemistry, allowing for the rapid generation of novel chemical entities for biological screening. The straightforward nature of the reactions and the high purities and yields achievable make this an attractive approach for lead generation and optimization.
determination of enantiomeric excess of (R)-1-(3-Fluorophenyl)propan-1-amine by NMR
An Application Note and Protocol for the NMR-Based Determination of Enantiomeric Excess of (R)-1-(3-Fluorophenyl)propan-1-amine
Application Note
Introduction
The determination of enantiomeric purity is a critical step in the development and quality control of chiral pharmaceuticals. Enantiomers of a drug can exhibit significantly different pharmacological and toxicological profiles. Therefore, regulatory agencies mandate the synthesis and marketing of single-enantiomer drugs. 1-(3-Fluorophenyl)propan-1-amine is a valuable chiral building block in the synthesis of various pharmaceutical agents. This document provides a detailed protocol for determining the enantiomeric excess (ee) of its (R)-enantiomer using Nuclear Magnetic Resonance (NMR) spectroscopy with a chiral solvating agent (CSA).
Principle of the Method
This method utilizes a chiral solvating agent, (S)-1,1'-bi-2-naphthol ((S)-BINOL), to induce a diastereomeric environment for the enantiomers of 1-(3-Fluorophenyl)propan-1-amine. In a non-chiral solvent, the NMR spectra of two enantiomers are identical. However, upon addition of an enantiomerically pure CSA, transient diastereomeric complexes are formed through non-covalent interactions (e.g., hydrogen bonding).[1][2]
-
(R)-amine + (S)-BINOL → [(R,S)-complex]
-
(S)-amine + (S)-BINOL → [(S,S)-complex]
These diastereomeric complexes have different magnetic environments, resulting in the resolution of specific signals for each enantiomer in the NMR spectrum.[3] The relative integration of these separated signals allows for the precise quantification of each enantiomer and the calculation of the enantiomeric excess.[1] The presence of a fluorine atom in the analyte allows for analysis by both ¹H and ¹⁹F NMR, with ¹⁹F NMR often providing superior signal separation and a simpler spectrum for quantification.[1][4]
Experimental Protocol
1. Materials and Reagents
-
Analyte: (R)-1-(3-Fluorophenyl)propan-1-amine sample with unknown enantiomeric excess.
-
Chiral Solvating Agent (CSA): (S)-1,1'-bi-2-naphthol ((S)-BINOL), >99% ee.
-
Solvent: Deuterated chloroform (CDCl₃), 99.8 atom % D.
-
Equipment: NMR tubes (5 mm), volumetric flasks, micropipettes.
2. Instrumentation
-
NMR Spectrometer: 400 MHz (or higher) spectrometer equipped with a probe for ¹H and ¹⁹F nuclei.
3. Sample Preparation
This protocol is designed for a single NMR tube analysis and is rapid, typically requiring no prior derivatization.[1]
-
Weigh approximately 5.0 mg (0.032 mmol) of the 1-(3-Fluorophenyl)propan-1-amine sample directly into a clean, dry 5 mm NMR tube.
-
Add approximately 1.0 to 1.2 equivalents of the chiral solvating agent, (S)-BINOL (approx. 9.2 mg, 0.032 mmol), to the same NMR tube.
-
Add 0.6 mL of deuterated chloroform (CDCl₃) to the NMR tube.
-
Cap the tube and shake gently for about 30 seconds to ensure complete dissolution and complex formation.[1]
-
The sample is now ready for NMR analysis.
4. NMR Data Acquisition
-
¹H NMR Spectroscopy:
-
Acquire a standard proton spectrum.
-
Identify the methine proton signal (-CH -NH₂) of the amine. In the presence of (S)-BINOL, this signal should split into two distinct signals corresponding to the (R) and (S) enantiomers.
-
Ensure the spectral window is wide enough to capture all relevant peaks.
-
Optimize shimming to achieve the best possible resolution.
-
-
¹⁹F NMR Spectroscopy:
-
Acquire a proton-decoupled ¹⁹F NMR spectrum (¹⁹F{¹H}).
-
The single fluorine signal of the racemic amine will split into two separate signals for the (R) and (S) enantiomers upon complexation with (S)-BINOL.
-
This method is often preferred due to the high sensitivity of the ¹⁹F nucleus and the lack of other signals in the spectrum.
-
5. Data Analysis and Calculation
-
Phase and Baseline Correction: Carefully phase the spectra and apply a baseline correction to ensure accurate integration.
-
Signal Identification: Identify the resolved pair of signals in either the ¹H or ¹⁹F spectrum corresponding to the two enantiomers.
-
Integration: Integrate the area under each of the identified signals. Let the integration value for the (R)-enantiomer be IR and for the (S)-enantiomer be IS.
-
Enantiomeric Excess (ee) Calculation: Calculate the enantiomeric excess using the following formula:
ee (%) = |(IR - IS) / (IR + IS)| × 100
Data Presentation
The following table summarizes hypothetical data obtained from the ¹H and ¹⁹F NMR analysis of a sample of (R)-1-(3-Fluorophenyl)propan-1-amine using (S)-BINOL as the chiral solvating agent.
| Nucleus | Enantiomer | Chemical Shift (δ, ppm) | Integration Value | Molar Percentage (%) | Enantiomeric Excess (%) |
| ¹H NMR | (R)-Amine | 4.15 (triplet) | 95.0 | 95.0% | 90.0% |
| (S)-Amine | 4.12 (triplet) | 5.0 | 5.0% | ||
| ¹⁹F NMR | (R)-Amine | -113.50 | 95.2 | 95.2% | 90.4% |
| (S)-Amine | -113.58 | 4.8 | 4.8% |
Workflow and Logic Diagrams
Caption: Experimental Workflow for ee Determination by NMR.
References
- 1. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Reductive Amination of (R)-1-(3-Fluorophenyl)propan-1-amine in the Synthesis of a Novel Calcimimetic Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-1-(3-Fluorophenyl)propan-1-amine is a chiral building block of significant interest in medicinal chemistry, particularly for the synthesis of neurologically active compounds and modulators of key cellular receptors. Its specific stereochemistry and the presence of a fluorine atom, which can enhance metabolic stability and binding affinity, make it a valuable starting material for drug discovery programs. This document provides detailed application notes and experimental protocols for the use of (R)-1-(3-Fluorophenyl)propan-1-amine in a representative reductive amination reaction to synthesize a novel analogue of Cinacalcet, a calcimimetic agent that acts as an allosteric modulator of the Calcium-Sensing Receptor (CaSR).
Calcimimetics are a class of drugs that mimic the effect of calcium on the CaSR, leading to a reduction in the secretion of parathyroid hormone (PTH).[1] This makes them valuable therapeutic agents for the treatment of secondary hyperparathyroidism in patients with chronic kidney disease and for hypercalcemia in patients with parathyroid carcinoma. The synthesis of analogues of existing drugs like Cinacalcet is a common strategy in drug development to improve efficacy, selectivity, and pharmacokinetic properties.
Reductive Amination: A Versatile Tool for C-N Bond Formation
Reductive amination is a powerful and widely used method in organic synthesis for the formation of carbon-nitrogen bonds. The reaction involves the condensation of a carbonyl compound (an aldehyde or a ketone) with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.[2][3] This one-pot procedure is highly efficient and avoids the issue of over-alkylation often encountered in direct alkylation of amines.
A variety of reducing agents can be employed for this transformation, with sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) being a particularly mild and selective choice.[2][3][4][5] STAB is known to selectively reduce imines in the presence of aldehydes and ketones, which is advantageous for direct reductive amination procedures.[2][5] It is compatible with a wide range of functional groups and is effective for reactions involving both primary and secondary amines.[3][5]
Application: Synthesis of a Cinacalcet Analogue
This protocol details the synthesis of a novel Cinacalcet analogue via the reductive amination of 3'-(Trifluoromethyl)propiophenone with (R)-1-(3-Fluorophenyl)propan-1-amine using sodium triacetoxyborohydride.
Reaction Scheme:
Caption: Reductive amination of 3'-(Trifluoromethyl)propiophenone.
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride
This protocol describes the direct, one-pot reductive amination of 3'-(Trifluoromethyl)propiophenone with (R)-1-(3-Fluorophenyl)propan-1-amine.
Materials:
-
3'-(Trifluoromethyl)propiophenone
-
(R)-1-(3-Fluorophenyl)propan-1-amine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE), anhydrous
-
Acetic acid (optional, as catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon inlet
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 3'-(Trifluoromethyl)propiophenone (1.0 eq).
-
Dissolve the ketone in anhydrous 1,2-dichloroethane (DCE) (approximately 0.1-0.2 M concentration).
-
Add (R)-1-(3-Fluorophenyl)propan-1-amine (1.1 eq) to the solution and stir for 10-15 minutes at room temperature.
-
(Optional) If the reaction is sluggish, a catalytic amount of acetic acid (0.1-0.5 eq) can be added to facilitate imine formation.
-
In a separate flask, weigh sodium triacetoxyborohydride (1.5 eq) and add it portion-wise to the reaction mixture over 10-15 minutes, monitoring for any temperature increase.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired Cinacalcet analogue.
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the reductive amination protocol.
| Parameter | Value | Reference |
| Reactants | ||
| Ketone | 3'-(Trifluoromethyl)propiophenone (1.0 eq) | [6] |
| Amine | (R)-1-(3-Fluorophenyl)propan-1-amine (1.1 eq) | |
| Reagents & Conditions | ||
| Reducing Agent | Sodium Triacetoxyborohydride (1.5 eq) | [2][3][5] |
| Solvent | 1,2-Dichloroethane (DCE) | [3][5] |
| Temperature | Room Temperature | [7] |
| Reaction Time | 12 - 24 hours | |
| Work-up & Purification | ||
| Quenching | Saturated aq. NaHCO₃ | [7] |
| Purification | Flash Column Chromatography | |
| Expected Outcome | ||
| Product | Novel Cinacalcet Analogue | |
| Expected Yield | 70-90% (based on similar reactions) |
Signaling Pathway and Experimental Workflow
Calcium-Sensing Receptor (CaSR) Signaling Pathway
The synthesized Cinacalcet analogue is designed to target the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor (GPCR). The diagram below illustrates the general signaling pathway of the CaSR.
Caption: Simplified CaSR signaling pathway in a parathyroid cell.
Experimental Workflow
The following diagram outlines the key steps in the synthesis and preliminary evaluation of the novel Cinacalcet analogue.
Caption: Workflow for synthesis and evaluation of a novel calcimimetic.
References
- 1. Calcium-sensing receptor in GtoPdb v.2025.3 | IUPHAR/BPS Guide to Pharmacology CITE [journals.ed.ac.uk]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3′-(トリフルオロメチル)プロピオフェノン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. TCI Practical Example: Reductive Amination Reaction Using Sodium Triacetoxyborohydride | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (R)-1-(3-Fluorophenyl)propan-1-amine hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (R)-1-(3-Fluorophenyl)propan-1-amine hydrochloride.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, providing potential causes and actionable solutions in a question-and-answer format. The primary synthetic routes covered are asymmetric hydrogenation of an enamide precursor and asymmetric reductive amination of 3'-fluoropropiophenone.
Issue 1: Low Overall Yield
Question: My synthesis of this compound is resulting in a low overall yield. What are the likely causes and how can I improve it?
Answer: Low overall yield can stem from several stages of the synthesis. A systematic investigation is recommended.
-
Incomplete Imine/Enamine Formation: In the case of reductive amination, the initial formation of the imine from 3'-fluoropropiophenone and an amine source (e.g., ammonia or an ammonia equivalent) is a critical equilibrium-driven step.
-
Solution: To drive the equilibrium towards the imine, consider the use of a dehydrating agent, such as molecular sieves, or azeotropic removal of water. For enamide formation, ensure complete reaction of the ketone with the amine reagent.
-
-
Suboptimal Hydrogenation/Reduction Conditions: The choice of catalyst, solvent, temperature, and hydrogen pressure are all critical for achieving high conversion.
-
Solution: Screen different chiral catalysts and ligands. For instance, Rhodium and Ruthenium-based catalysts are often effective for asymmetric hydrogenations.[1] Ensure the catalyst is not poisoned by impurities in the starting materials or solvents. Optimize the hydrogen pressure and reaction temperature; higher pressures and temperatures can sometimes improve conversion but may also lead to side reactions or reduced enantioselectivity.
-
-
Product Loss During Workup and Purification: The basic nature of the amine product can lead to losses during aqueous workup if the pH is not carefully controlled. Purification by chromatography can also result in yield loss.
-
Solution: During the workup, ensure the aqueous layer is sufficiently basic (pH > 10) before extraction to minimize the amount of protonated amine remaining in the aqueous phase. Multiple extractions with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) are recommended. For purification, consider crystallization of the hydrochloride salt, which can be more efficient than chromatography for larger scales.
-
Issue 2: Low Enantioselectivity (Low %ee)
Question: The enantiomeric excess (%ee) of my this compound is consistently low. How can I improve the stereoselectivity of the reaction?
Answer: Achieving high enantioselectivity is a common challenge in asymmetric synthesis. Several factors can influence the stereochemical outcome.
-
Inappropriate Chiral Catalyst or Ligand: The choice of the chiral ligand is the most critical factor for enantioselectivity in asymmetric hydrogenation.
-
Solution: A thorough screening of chiral ligands is essential. For the hydrogenation of enamides or imines, ligands such as derivatives of BINAP, DuPhos, or Josiphos are often successful. The optimal ligand is highly substrate-dependent.
-
-
Suboptimal Reaction Conditions: Temperature, solvent, and hydrogen pressure can all have a significant impact on the enantioselectivity.
-
Solution: Generally, lower reaction temperatures favor higher enantioselectivity, although this may come at the cost of a slower reaction rate. The polarity of the solvent can also influence the transition state of the enantioselective step; therefore, a solvent screen is recommended. The effect of hydrogen pressure on enantioselectivity should also be investigated.
-
-
Racemization of the Product: The final amine product could potentially undergo racemization under harsh reaction or workup conditions.
-
Solution: Avoid prolonged exposure to high temperatures or strongly acidic or basic conditions after the asymmetric reaction is complete.
-
-
Purification via Diastereomeric Salt Resolution: If optimizing the reaction conditions does not yield the desired enantiomeric excess, a classical resolution of the racemic or enantioenriched amine can be performed.
-
Solution: React the amine with a chiral resolving agent, such as (+)-dibenzoyl-D-tartaric acid or (-)-camphorsulfonic acid, to form diastereomeric salts.[2][3] These salts have different solubilities and can be separated by fractional crystallization.[4] The desired enantiomer can then be liberated from the purified diastereomeric salt by treatment with a base.[2][4]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most common and industrially relevant methods for the synthesis of chiral amines like this compound are asymmetric hydrogenation and asymmetric reductive amination.[5]
-
Asymmetric Hydrogenation of Enamides: This involves the preparation of an enamide from 3'-fluoropropiophenone, followed by asymmetric hydrogenation using a chiral catalyst (typically Rhodium or Ruthenium-based) to introduce the stereocenter.[1]
-
Asymmetric Reductive Amination: This method involves the direct reaction of 3'-fluoropropiophenone with an amine source (like ammonia or an ammonium salt) in the presence of a reducing agent and a chiral catalyst.[6]
Q2: What are some potential side products to look out for in this synthesis?
A2: Depending on the synthetic route, several side products can be formed.
-
In reductive amination, over-alkylation can occur, leading to the formation of secondary amines.
-
Reduction of the ketone starting material to the corresponding alcohol (1-(3-fluorophenyl)propan-1-ol) is a common side reaction.
-
If impurities are present in the starting materials, these can lead to a variety of side products. For example, impurities in the starting ketone can lead to the formation of other amines.
Q3: How can I effectively purify the final product?
A3: Purification can be achieved through several methods.
-
Crystallization of the Hydrochloride Salt: The most common method for purifying the final product is by crystallization of its hydrochloride salt. This is often effective at removing both chemical and isomeric impurities.
-
Chromatography: Column chromatography on silica gel can be used, but may be less practical for large-scale synthesis.
-
Diastereomeric Salt Resolution: As mentioned in the troubleshooting section, if the enantiomeric purity is insufficient, resolution via diastereomeric salt formation with a chiral acid like tartaric acid is a highly effective method.[2][3][4][7]
Data Presentation
Table 1: Representative Data for Asymmetric Hydrogenation of Enamides
The following table presents representative data for the rhodium-catalyzed asymmetric hydrogenation of a generic N-acetylated enamide, illustrating the effect of different chiral ligands on the yield and enantiomeric excess (%ee). Note that optimal conditions for this compound synthesis would require specific screening.
| Entry | Chiral Ligand | Solvent | H₂ Pressure (atm) | Temperature (°C) | Conversion (%) | %ee (Configuration) |
| 1 | (R,R)-Me-DuPhos | Methanol | 5 | 25 | >99 | 95 (R) |
| 2 | (S,S)-Et-DuPhos | Toluene | 10 | 40 | 98 | 92 (S) |
| 3 | (R)-BINAP | Dichloromethane | 20 | 25 | >99 | 98 (R) |
| 4 | (R)-Josiphos | Methanol | 10 | 30 | 99 | 96 (R) |
Data is illustrative and based on typical results for asymmetric hydrogenation of enamides. Actual results may vary.
Experimental Protocols
Protocol 1: Asymmetric Hydrogenation of N-(1-(3-fluorophenyl)prop-1-en-1-yl)acetamide
This protocol is a representative procedure for the asymmetric hydrogenation of an enamide precursor.
-
Enamide Synthesis:
-
To a solution of 3'-fluoropropiophenone (1.0 eq) in toluene is added acetamide (1.1 eq) and a catalytic amount of p-toluenesulfonic acid.
-
The mixture is heated to reflux with a Dean-Stark apparatus to remove water.
-
After completion of the reaction (monitored by TLC or GC), the mixture is cooled, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude enamide. The enamide is purified by recrystallization or column chromatography.
-
-
Asymmetric Hydrogenation:
-
In a glovebox, a pressure reactor is charged with the enamide (1.0 eq), a rhodium precursor (e.g., [Rh(COD)₂]BF₄, 0.01 eq), and a chiral diphosphine ligand (e.g., (R)-BINAP, 0.011 eq) in a degassed solvent such as methanol.
-
The reactor is sealed, removed from the glovebox, and purged with hydrogen gas.
-
The reaction is stirred under hydrogen pressure (e.g., 10 atm) at a controlled temperature (e.g., 25 °C) until the reaction is complete (monitored by HPLC or GC).
-
-
Hydrolysis and Salt Formation:
-
The solvent is removed under reduced pressure.
-
The residue is dissolved in a mixture of ethanol and concentrated hydrochloric acid and heated to reflux to hydrolyze the acetyl group.
-
After completion of the hydrolysis, the solution is cooled, and the this compound is crystallized, filtered, washed with a cold solvent, and dried.
-
Visualizations
Caption: General workflow for the synthesis of this compound via asymmetric hydrogenation of an enamide.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Chiral resolution - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
minimizing side products in reactions with (R)-1-(3-Fluorophenyl)propan-1-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side products in reactions involving (R)-1-(3-Fluorophenyl)propan-1-amine.
I. Amide Bond Formation
Amide coupling reactions with (R)-1-(3-Fluorophenyl)propan-1-amine are common in pharmaceutical development. However, two primary side reactions can compromise the purity and yield of the desired product: racemization and guanidinylation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My chiral HPLC analysis shows the presence of the undesired diastereomer. What is causing this racemization and how can I prevent it?
A1: Racemization, the loss of stereochemical integrity at the chiral center of your amine, is a common issue in amide coupling reactions. It typically occurs through the formation of an oxazolone intermediate when the carboxylic acid is activated.
Troubleshooting Guide: Minimizing Racemization
| Strategy | Recommendation | Rationale |
| Choice of Coupling Reagent | Utilize phosphonium-based reagents like PyBOP or BOP. | These reagents are known to suppress racemization compared to some carbodiimides. |
| Use of Additives | Add 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to your reaction. | These additives react with the activated carboxylic acid to form an active ester, which is less prone to racemization than the initially formed activated species. |
| Base Selection | Use a non-nucleophilic, sterically hindered base such as diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM). | Strong, unhindered bases can promote the formation of the oxazolone intermediate, leading to increased racemization. |
| Reaction Temperature | Maintain a low reaction temperature (e.g., 0 °C to room temperature). | Higher temperatures can accelerate the rate of racemization. |
Q2: I've observed a significant byproduct with a mass corresponding to the addition of a tetramethylguanidinium group to my amine. What is this and how do I avoid it?
A2: This side product is a result of guanidinylation, a reaction that can occur when using uronium- or aminium-based coupling reagents like HBTU, TBTU, or HATU. The amine nucleophilically attacks the coupling reagent itself instead of the activated carboxylic acid.[1][2]
Troubleshooting Guide: Preventing Guanidinylation
| Strategy | Recommendation | Rationale |
| Choice of Coupling Reagent | Switch to a phosphonium-based reagent (e.g., PyBOP, BOP) or a carbodiimide (e.g., EDC) with an additive (HOBt or HOAt). | Phosphonium-based reagents and carbodiimides do not contain the guanidinium moiety responsible for this side reaction. |
| Order of Addition | If using a uronium-based reagent, pre-activate the carboxylic acid before adding (R)-1-(3-Fluorophenyl)propan-1-amine. | This minimizes the concentration of the free coupling reagent available to react with the amine. |
| Stoichiometry | Avoid using a large excess of the uronium-based coupling reagent. | A higher concentration of the coupling reagent increases the likelihood of the guanidinylation side reaction. |
Data Presentation: Expected Purity under Various Amide Coupling Conditions
The following table summarizes the expected product purity when coupling (R)-1-(3-Fluorophenyl)propan-1-amine with a generic carboxylic acid under different conditions. The data is illustrative and based on established principles of peptide coupling chemistry.
| Coupling Reagent | Additive | Base | Expected Purity (%) | Major Side Product(s) |
| EDC | HOBt | DIPEA | >98 | Minimal |
| HATU | None | DIPEA | 85-95 | Guanidinylation Product |
| PyBOP | None | DIPEA | >98 | Minimal |
| DCC | None | None | 90-95 | Racemized Product, Dicyclohexylurea |
Experimental Protocol: Amide Coupling with Minimal Side Products
This protocol describes the coupling of (R)-1-(3-Fluorophenyl)propan-1-amine with a generic carboxylic acid using EDC and HOBt to minimize racemization and avoid guanidinylation.
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) and HOBt (1.1 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM).
-
Activation: Cool the solution to 0 °C in an ice bath. Add EDC (1.1 eq) portion-wise and stir the mixture for 30 minutes at 0 °C.
-
Amine Addition: To the activated carboxylic acid solution, add a solution of (R)-1-(3-Fluorophenyl)propan-1-amine (1.05 eq) and DIPEA (1.5 eq) in the same anhydrous solvent dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
-
Analysis: Confirm the purity and stereochemical integrity of the final product using ¹H NMR, ¹³C NMR, mass spectrometry, and chiral HPLC.
Visualization: Amide Coupling Pathways
Caption: Reaction pathways in amide coupling, highlighting the desired reaction and common side reactions.
II. Reductive Amination
Reductive amination is a versatile method for forming C-N bonds. When using (R)-1-(3-Fluorophenyl)propan-1-amine, the primary concern is over-alkylation, leading to the formation of tertiary amines.
Frequently Asked Questions (FAQs) & Troubleshooting
Q3: I am trying to synthesize a secondary amine via reductive amination, but I am observing the formation of a tertiary amine as a significant byproduct. How can I improve the selectivity for the desired secondary amine?
A3: Over-alkylation occurs because the secondary amine product can react further with the aldehyde or ketone in the reaction mixture.[3] The key to preventing this is to use a reducing agent that is selective for the iminium ion over the carbonyl group of the starting material.
Troubleshooting Guide: Minimizing Over-alkylation in Reductive Amination
| Strategy | Recommendation | Rationale |
| Choice of Reducing Agent | Use a mild and selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃). | NaBH(OAc)₃ is less reactive than other borohydrides (e.g., NaBH₄) and will preferentially reduce the iminium ion intermediate over the starting aldehyde or ketone.[3] |
| Stoichiometry | Use a slight excess of the amine relative to the carbonyl compound (e.g., 1.1-1.2 equivalents of amine). | This helps to ensure that the carbonyl compound is consumed in the formation of the initial iminium ion, reducing its availability for subsequent reaction with the secondary amine product. |
| Stepwise Procedure | For particularly challenging substrates, consider a two-step procedure: first, form the imine, and then add the reducing agent. | This ensures that the reducing agent is only introduced after the starting carbonyl has been consumed. |
Data Presentation: Expected Product Distribution in Reductive Amination
The following table illustrates the expected product distribution in the reductive amination of a generic aldehyde with (R)-1-(3-Fluorophenyl)propan-1-amine using different reducing agents. This data is based on the known selectivity of these reagents.
| Reducing Agent | Expected Secondary Amine (%) | Expected Tertiary Amine (%) |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | >95 | <5 |
| Sodium Borohydride (NaBH₄) | 70-85 | 15-30 |
| Sodium Cyanoboorohydride (NaBH₃CN) | 90-98 | 2-10 |
Experimental Protocol: Selective Reductive Amination
This protocol describes the selective synthesis of a secondary amine using (R)-1-(3-Fluorophenyl)propan-1-amine and a generic aldehyde with sodium triacetoxyborohydride.
-
Preparation: In a round-bottom flask, dissolve the aldehyde (1.0 eq) and (R)-1-(3-Fluorophenyl)propan-1-amine (1.1 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Imine Formation: Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the iminium ion.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the progress by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
-
Analysis: Characterize the purified secondary amine by ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualization: Reductive Amination Pathways
Caption: Reaction pathways in reductive amination, showing the desired reaction and the over-alkylation side reaction.
III. General Troubleshooting Workflow
This workflow provides a logical approach to identifying and resolving issues with side product formation in your reactions.
References
preventing racemization of (R)-1-(3-Fluorophenyl)propan-1-amine during reaction
Welcome to the technical support center for (R)-1-(3-Fluorophenyl)propan-1-amine. This resource is designed to assist researchers, scientists, and drug development professionals in preventing racemization of this chiral amine during chemical reactions. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered in the laboratory.
Troubleshooting Guide: Minimizing Racemization
This guide provides solutions to specific issues that may lead to the loss of enantiomeric purity of (R)-1-(3-Fluorophenyl)propan-1-amine during a reaction.
Issue: Significant loss of enantiomeric excess (e.e.) is observed after N-acylation.
-
Question: My starting material, (R)-1-(3-Fluorophenyl)propan-1-amine, has a high e.e., but the acylated product shows significant racemization. What are the likely causes and how can I prevent this?
-
Answer: Racemization during N-acylation of benzylic amines is often caused by the formation of a planar, achiral intermediate through deprotonation of the acidic benzylic proton. This is exacerbated by harsh reaction conditions. Here’s how to troubleshoot this issue:
-
Evaluate Your Base: Strong, non-hindered bases can readily deprotonate the benzylic position.
-
Recommendation: Switch to a weaker or more sterically hindered base. For example, instead of using triethylamine (TEA) or diisopropylethylamine (DIPEA), consider using N-methylmorpholine (NMM) or 2,4,6-collidine. Use the minimum stoichiometric amount of base necessary.
-
-
Assess the Acylating Agent and Coupling Reagents: Highly reactive acylating agents or certain peptide coupling reagents can promote racemization.
-
Recommendation: If using a coupling reagent, opt for one known to suppress racemization, such as those based on 1-hydroxy-7-azabenzotriazole (HOAt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). Additives like HOBt can also be beneficial.[1]
-
-
Control the Reaction Temperature: Higher temperatures provide the activation energy for the proton abstraction that leads to racemization.
-
Recommendation: Perform the acylation at a lower temperature. Start the reaction at 0 °C and let it slowly warm to room temperature. For highly sensitive substrates, maintaining the reaction at 0 °C or even lower may be necessary.
-
-
Issue: Racemization occurs during N-alkylation.
-
Question: I am trying to perform an N-alkylation of (R)-1-(3-Fluorophenyl)propan-1-amine, but the product is partially or fully racemic. How can I maintain stereochemical integrity?
-
Answer: Traditional N-alkylation methods using strong bases to deprotonate the amine can lead to racemization of the starting material or product.
-
Base-Free Catalytic Methods: Several modern catalytic systems allow for N-alkylation of amines with alcohols without the need for a base, thus minimizing the risk of racemization. These methods often proceed through a "borrowing hydrogen" mechanism.
-
Recommendation: Employ a base-free ruthenium or iridium-catalyzed N-alkylation with an alcohol as the alkylating agent. These reactions are atom-economical and have been shown to preserve the stereochemistry of chiral amines.
-
-
Reductive Amination: If the desired alkyl group can be introduced via an aldehyde, reductive amination is an excellent alternative to direct alkylation with alkyl halides.
-
Recommendation: React (R)-1-(3-Fluorophenyl)propan-1-amine with the corresponding aldehyde to form an imine, followed by in-situ reduction with a mild reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN). This method is generally performed under mild, slightly acidic conditions that are less prone to causing racemization.
-
-
Issue: I am unsure if my chiral amine is racemizing during a reductive amination reaction where it is used as the amine component.
-
Question: I am reacting (R)-1-(3-Fluorophenyl)propan-1-amine with a ketone. How can I ensure the stereocenter on my amine remains intact?
-
Answer: While the newly formed stereocenter from the ketone is a primary concern in asymmetric reductive amination, it is also crucial to preserve the existing chirality of the amine.
-
Control of pH: The reaction is typically run under mildly acidic conditions to facilitate imine formation. However, strongly acidic or basic conditions can promote racemization.
-
Recommendation: Maintain a pH between 5 and 7. The use of a buffer can be beneficial.
-
-
Choice of Reducing Agent: The choice of reducing agent is important.
-
Recommendation: Mild reducing agents such as sodium triacetoxyborohydride (STAB) are often preferred as they are selective for the iminium ion and can be used in a one-pot reaction without isolating the imine.
-
-
Biocatalysis: Imine reductases (IREDs) are enzymes that can catalyze reductive aminations with high stereoselectivity and under mild conditions, making them an excellent choice for preventing racemization.[2]
-
Recommendation: Consider screening a panel of IREDs for the desired transformation.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of racemization for (R)-1-(3-Fluorophenyl)propan-1-amine?
A1: The primary mechanism of racemization for benzylic amines like (R)-1-(3-Fluorophenyl)propan-1-amine involves the deprotonation of the proton at the chiral center (the carbon bearing the amino and phenyl groups). This abstraction is typically facilitated by a base, leading to the formation of a planar, achiral carbanion intermediate. Reprotonation of this intermediate can occur from either face with equal probability, resulting in a racemic mixture.[3] Factors like elevated temperatures can provide the necessary energy to overcome the activation barrier for this process.
Q2: How does the fluorine substituent affect the propensity for racemization?
A2: The electron-withdrawing nature of the fluorine atom on the phenyl ring can increase the acidity of the benzylic proton. A more acidic proton is more susceptible to abstraction by a base, which could potentially increase the rate of racemization compared to its non-fluorinated analog, 1-phenylpropan-1-amine, under basic conditions.
Q3: What are the best general practices to prevent racemization?
A3: To maintain the stereochemical integrity of (R)-1-(3-Fluorophenyl)propan-1-amine, the following general practices are recommended:
-
Use Mild Reaction Conditions: Whenever possible, conduct reactions at lower temperatures (e.g., 0 °C to room temperature).
-
Avoid Strong Bases: Opt for weaker or sterically hindered bases.
-
Choose Appropriate Solvents: Non-polar, aprotic solvents are often preferred as polar, protic solvents can stabilize charged, achiral intermediates that may lead to racemization.[3]
-
Minimize Reaction Times: Shorter reaction times reduce the exposure of the chiral center to potentially racemizing conditions.
-
Consider Modern Catalytic Methods: For reactions like N-alkylation, explore base-free catalytic approaches.
Q4: How can I accurately determine the enantiomeric excess (e.e.) of my product?
A4: The most reliable method for determining the e.e. of (R)-1-(3-Fluorophenyl)propan-1-amine and its derivatives is chiral High-Performance Liquid Chromatography (HPLC) .
-
Direct Method: This involves using a chiral stationary phase (CSP) that can differentiate between the two enantiomers. Polysaccharide-based columns (e.g., those with cellulose or amylose derivatives) are often effective for separating chiral amines.[4]
-
Indirect Method: If a suitable chiral column is not available, you can derivatize the amine with a chiral derivatizing agent (e.g., Mosher's acid chloride) to form diastereomers. These diastereomers can then be separated on a standard achiral HPLC column.
Nuclear Magnetic Resonance (NMR) spectroscopy in the presence of a chiral solvating agent can also be used for e.e. determination.
Experimental Protocols
Protocol 1: General Procedure for N-Acylation with Minimal Racemization
-
Dissolve (R)-1-(3-Fluorophenyl)propan-1-amine (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) and cool the solution to 0 °C in an ice bath.
-
Add a sterically hindered or weak base, such as N-methylmorpholine (1.1 eq.).
-
In a separate flask, activate the carboxylic acid (1.1 eq.) with a coupling reagent known to suppress racemization (e.g., HATU, 1.1 eq.) and a base like N-methylmorpholine (1.1 eq.) in the same solvent at 0 °C for 10-15 minutes.
-
Slowly add the activated carboxylic acid solution to the amine solution at 0 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to slowly warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Work up the reaction by washing with a mild aqueous acid (e.g., 1M HCl), followed by a mild aqueous base (e.g., saturated NaHCO₃ solution), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
-
Determine the enantiomeric excess of the purified product by chiral HPLC.
Protocol 2: Chiral HPLC Method Development for Enantiomeric Purity Analysis
-
Column Selection: Start with a polysaccharide-based chiral stationary phase, such as a Chiralcel® OD-H or Chiralpak® AD-H column.
-
Mobile Phase:
-
For normal-phase HPLC, begin with a mobile phase of n-hexane and isopropanol (e.g., 90:10 v/v).
-
To improve peak shape and resolution for the basic amine, add a small amount of an amine modifier, such as diethylamine (DEA) or triethylamine (TEA) (e.g., 0.1%).
-
-
Initial Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm or another wavelength where the compound has strong absorbance.
-
Temperature: Ambient.
-
-
Optimization:
-
Adjust the ratio of hexane to isopropanol. Increasing the isopropanol content will generally decrease the retention time.
-
Vary the concentration of the amine additive to optimize peak shape.
-
If separation is not achieved, screen other chiral columns and mobile phase systems (e.g., polar organic mode with acetonitrile/methanol).
-
Data Presentation
The following tables summarize the impact of different reaction parameters on the racemization of chiral benzylic amines, based on literature for analogous compounds. This data can guide the optimization of your reaction conditions for (R)-1-(3-Fluorophenyl)propan-1-amine.
Table 1: Effect of Base on Racemization during N-Acylation of a Chiral Benzylic Amine (Model System)
| Entry | Base (equivalents) | Temperature (°C) | Reaction Time (h) | Enantiomeric Excess (e.e.) of Product |
| 1 | DIPEA (2.0) | 25 | 12 | 75% |
| 2 | TEA (2.0) | 25 | 12 | 82% |
| 3 | NMM (2.0) | 25 | 12 | 95% |
| 4 | 2,4,6-Collidine (2.0) | 25 | 12 | >98% |
| 5 | NMM (2.0) | 0 -> 25 | 12 | >99% |
Data is illustrative and based on general trends for chiral benzylic amines.
Table 2: Effect of Temperature on Racemization of a Chiral Benzylic Amine (Model System)
| Entry | Base | Temperature (°C) | Reaction Time (h) | Enantiomeric Excess (e.e.) of Product |
| 1 | NMM | 50 | 6 | 88% |
| 2 | NMM | 25 | 12 | 95% |
| 3 | NMM | 0 | 24 | >99% |
Data is illustrative and based on general trends for chiral benzylic amines.
Visualizations
Below are diagrams illustrating key concepts and workflows for preventing racemization.
Caption: Mechanism of base-catalyzed racemization of a chiral benzylic amine.
Caption: A decision workflow for troubleshooting racemization in reactions.
References
- 1. N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reductive aminations by imine reductases: from milligrams to tons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
Technical Support Center: Purification Challenges of Fluorinated Amine Hydrochloride Salts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of fluorinated amine hydrochloride salts.
Frequently Asked Questions (FAQs)
Q1: Why is the purification of fluorinated amine hydrochloride salts often challenging?
The purification of fluorinated amine hydrochloride salts can be complex due to a combination of factors. The high electronegativity of fluorine atoms can alter the polarity, solubility, and intermolecular interactions of the molecule compared to its non-fluorinated analogs.[1] This can lead to unpredictable solubility in common organic solvents, making techniques like recrystallization challenging.[2] Additionally, the salt form itself can be highly water-soluble, which may complicate extractive workups.[3]
Q2: What are the most common impurities found in crude fluorinated amine hydrochloride salts?
Common impurities often stem from the synthetic route used. For instance, in syntheses involving reductive amination, byproducts from the incomplete reaction or over-alkylation can be present.[4][5][6] Unreacted starting materials, residual reagents, and byproducts from side reactions are also common. Depending on the reaction conditions, impurities might be more or less polar than the desired product.[3]
Q3: How does the presence of fluorine affect the choice of purification method?
The presence of fluorine can significantly influence the choice of purification method. For chromatographic separations, the unique properties of fluorinated compounds can be leveraged. For example, specialized fluorinated stationary phases in HPLC can offer enhanced selectivity for fluorinated molecules.[1][7] In recrystallization, the altered solubility profile due to fluorination requires careful solvent screening, as traditional solvents may not be effective.
Q4: When should I choose recrystallization over chromatography?
Recrystallization is often preferred for large-scale purifications when a suitable solvent system is found, as it can be more cost-effective and time-efficient than chromatography. It is an excellent method for removing small amounts of impurities from a relatively pure compound. Chromatography, particularly preparative HPLC, is better suited for separating complex mixtures with closely related impurities or when only a small amount of high-purity material is required.[1]
Q5: What analytical techniques are best for assessing the purity of my final product?
A combination of analytical techniques is recommended for a thorough purity assessment. High-performance liquid chromatography (HPLC) is a powerful tool for quantifying impurities.[8][9] Nuclear magnetic resonance (NMR) spectroscopy, including ¹H, ¹³C, and ¹⁹F NMR, is invaluable for structural confirmation and can also be used for quantitative analysis. Liquid chromatography-mass spectrometry (LC-MS) is useful for identifying the molecular weights of the main component and any impurities.[1]
Troubleshooting Guides
Recrystallization Issues
Problem: The salt is "oiling out" instead of crystallizing.
-
Possible Cause: The supersaturation of the solution is too high, or the cooling rate is too fast. The melting point of your compound might also be lower than the boiling point of the solvent.
-
Solution:
-
Add a small amount of additional hot solvent to the oiled-out mixture to achieve a clear solution at an elevated temperature.
-
Allow the solution to cool very slowly. Insulating the flask can help.
-
If you have a pure crystal, use it as a seed to induce crystallization.
-
Consider using a different solvent or a co-solvent system with a lower boiling point.[10]
-
Problem: Very low or no recovery of the purified salt.
-
Possible Cause: The compound is too soluble in the chosen solvent, even at low temperatures. Too much solvent may have been used.
-
Solution:
-
Ensure you are using the minimum amount of hot solvent necessary to dissolve the crude product.[10]
-
Try adding an anti-solvent (a solvent in which your compound is insoluble) dropwise to the hot, dissolved solution until it becomes slightly cloudy, then reheat to clarify and cool slowly.
-
Make sure the solution is sufficiently cooled in an ice bath to maximize precipitation.[10]
-
Problem: The purified salt is still colored or shows impurities by analysis.
-
Possible Cause: The chosen recrystallization solvent is not effective at leaving the impurities in the solution. The impurities may have co-precipitated with your product.
-
Solution:
-
Perform a hot filtration step after dissolving the crude product to remove any insoluble impurities.
-
Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration.
-
A second recrystallization from a different solvent system may be necessary.
-
Chromatography Issues
Problem: Poor separation of the salt from impurities on a standard silica gel column.
-
Possible Cause: The highly polar nature of the hydrochloride salt leads to very strong interactions with the silica gel, resulting in poor elution and band broadening.
-
Solution:
-
Consider using a different stationary phase, such as alumina or a modified silica gel (e.g., amine-functionalized).
-
Reverse-phase chromatography (e.g., C18) is often more suitable for the purification of polar and ionizable compounds.[8][11][12]
-
For silica gel chromatography, adding a small amount of a volatile amine (like triethylamine) or acid (like acetic acid) to the mobile phase can sometimes improve peak shape and separation.
-
Problem: The salt streaks on the TLC/column.
-
Possible Cause: This is often due to the ionic nature of the salt and its strong interaction with the stationary phase.
-
Solution:
-
Add a modifier to your eluent. For silica gel, a small percentage of triethylamine can help to reduce tailing of basic compounds. For reverse-phase, adding an acid like formic acid or trifluoroacetic acid to the mobile phase can improve peak shape.[11]
-
Problem: Low recovery of the salt from the column.
-
Possible Cause: The salt may be irreversibly adsorbed onto the stationary phase, especially with highly active silica gel.
-
Solution:
-
Ensure the compound is fully dissolved in the sample solvent before loading onto the column.
-
Consider using a less polar stationary phase or switching to reverse-phase chromatography.
-
A column wash with a stronger solvent system may be necessary to recover the bound product.
-
Data Presentation: Comparison of Purification Methods
Table 1: Illustrative Comparison of Purification Techniques for a Model Fluorinated Amine Hydrochloride Salt
| Purification Method | Purity Achieved (%) | Typical Yield (%) | Throughput | Key Advantages | Key Disadvantages |
| Recrystallization | >99 (with optimal solvent) | 80-95 | High | Cost-effective for large scale, simple procedure. | Solvent screening can be time-consuming, may not remove closely related impurities. |
| Silica Gel Chromatography | 95-98 | 60-85 | Low to Medium | Good for removing non-polar impurities. | Can have issues with streaking and low recovery for highly polar salts. |
| Reverse-Phase HPLC | >99 | 70-90 | Low | Excellent separation of polar impurities, high purity achievable.[11] | More expensive, lower throughput, requires specialized equipment. |
| Ion-Exchange Chromatography | >98 | 75-90 | Medium | Highly selective for charged molecules, good for removing neutral impurities.[13][14][15] | Requires careful buffer and pH control, can be more complex to set up. |
Note: The values in this table are illustrative and can vary significantly depending on the specific compound and the nature of the impurities.
Table 2: Recommended Recrystallization Solvents for Fluorinated Amine Hydrochloride Salts
| Solvent/Solvent System | Polarity | Comments |
| Isopropanol/Diethyl Ether | Medium/Low | A common system where the salt is dissolved in isopropanol and precipitated with ether.[3] |
| Ethanol/Water | High | Useful for highly polar salts; the ratio can be adjusted to optimize solubility. |
| Acetonitrile | Medium-High | Can be a good single solvent for some fluorinated amine salts. |
| Dichloromethane/Hexane | Medium/Low | The salt is dissolved in dichloromethane and precipitated with hexane. |
Experimental Protocols
Protocol 1: General Recrystallization Procedure for a Fluorinated Amine Hydrochloride Salt
-
Solvent Screening: In small test tubes, test the solubility of a small amount of the crude salt in various solvents at room temperature and upon heating. A good solvent will dissolve the salt when hot but show low solubility when cold.
-
Dissolution: In an appropriately sized flask, add the crude fluorinated amine hydrochloride salt and the chosen solvent. Heat the mixture to boiling with stirring until the salt is completely dissolved. Add the minimum amount of hot solvent required for complete dissolution.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration through a pre-heated funnel to remove them.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. To promote slower cooling, the flask can be insulated. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Purification using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Instrumentation and Column: Use a preparative HPLC system with a C18 reverse-phase column.[11]
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid (or Trifluoroacetic Acid) in HPLC-grade water.
-
Mobile Phase B: 0.1% Formic Acid (or Trifluoroacetic Acid) in HPLC-grade acetonitrile.
-
-
Sample Preparation: Dissolve the crude salt in a minimal amount of the initial mobile phase composition (e.g., 90:10 Mobile Phase A:B).
-
Chromatographic Conditions:
-
Flow Rate: Dependent on column dimensions.
-
Detection: UV detection at a wavelength where the compound has strong absorbance.
-
Gradient: Develop a gradient from a low to a high percentage of Mobile Phase B to elute the compound of interest and separate it from impurities. An example gradient could be 10-95% B over 30 minutes.
-
-
Fraction Collection: Collect fractions corresponding to the main peak of the desired product.
-
Post-Purification: Combine the pure fractions, remove the organic solvent using a rotary evaporator, and then lyophilize the remaining aqueous solution to obtain the purified salt.
Protocol 3: Purification using Ion-Exchange Chromatography
-
Resin Selection and Equilibration: Choose a cation-exchange resin (since the amine salt is positively charged). Equilibrate the column with a low ionic strength buffer at a pH where the compound is stably charged.[13][15][16]
-
Sample Loading: Dissolve the crude salt in the equilibration buffer and load it onto the column.
-
Washing: Wash the column with several column volumes of the equilibration buffer to remove any unbound, neutral, or like-charged impurities.
-
Elution: Elute the bound fluorinated amine hydrochloride salt by increasing the salt concentration of the buffer. This can be done in a stepwise or linear gradient fashion.[14] For example, use a gradient of 0 to 1 M NaCl in the equilibration buffer.
-
Fraction Analysis: Collect fractions and analyze them for the presence of the desired product (e.g., by UV-Vis spectroscopy or TLC).
-
Desalting: Combine the pure fractions and remove the excess salt by dialysis or using a desalting column. Lyophilize to obtain the final product.
Visualization of Purification Workflow
Caption: A decision-making workflow for the purification of fluorinated amine hydrochloride salts.
References
- 1. benchchem.com [benchchem.com]
- 2. Sciencemadness Discussion Board - Solubility of organic amine salts - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. conductscience.com [conductscience.com]
- 14. goldbio.com [goldbio.com]
- 15. harvardapparatus.com [harvardapparatus.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Optimization of Amination with 3-Fluorophenyl Precursors
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) for optimizing amination reactions involving 3-fluorophenyl precursors.
Troubleshooting Guide
This guide addresses common issues encountered during the amination of 3-fluorophenyl precursors in a question-and-answer format.
Low or No Product Yield
Q1: I am not observing any product formation in my Buchwald-Hartwig amination of a 3-fluorophenyl halide. What are the initial troubleshooting steps?
A1: Low or no yield in Buchwald-Hartwig aminations can stem from several factors. Here's a systematic approach to troubleshooting:
-
Catalyst System: The choice of palladium precursor and ligand is critical and substrate-dependent.[1][2] For amination of aryl halides, especially less reactive ones like chlorides, using a pre-catalyst is often more efficient as it bypasses the in-situ reduction of Pd(II) to Pd(0).[1] Sterically hindered biarylphosphine ligands are frequently effective.[1] Consider screening different ligands to find the optimal one for your specific substrate combination.[3]
-
Reaction Conditions:
-
Solvent: Ensure your solvent (e.g., toluene, dioxane, THF) is anhydrous and degassed, as oxygen can deactivate the palladium catalyst.[1][3] Chlorinated solvents and acetonitrile should generally be avoided.[1]
-
Base: The base is crucial for the catalytic cycle.[1] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are common but can be incompatible with base-sensitive functional groups.[1] For sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) might be necessary, potentially requiring higher reaction temperatures.[1]
-
Temperature: Typical reaction temperatures range from 80-110 °C.[4] If your substrate is thermally sensitive, you might need to use a stronger base at a lower temperature.[1] Conversely, unreactive substrates may require higher temperatures.[1]
-
-
Reagent Quality: Verify the purity and integrity of your starting materials, especially the amine and the 3-fluorophenyl precursor. Impurities can inhibit the catalyst.
-
Exclusion of Air and Moisture: The active Pd(0) catalyst is sensitive to air.[1] Ensure your reaction is set up under an inert atmosphere (e.g., argon or nitrogen) using proper Schlenk techniques.[4]
Side Reactions and Byproduct Formation
Q2: I am observing significant amounts of hydrodehalogenation (replacement of the halogen with hydrogen) of my 3-fluorophenyl precursor. How can I minimize this side reaction?
A2: Hydrodehalogenation is a common side reaction, particularly with primary aliphatic amines, arising from β-hydride elimination.[5] To mitigate this:
-
Ligand Selection: Employing sterically demanding ligands can help suppress β-hydride elimination by shielding the metal center.[5] Ligands like BippyPhos have been shown to be effective in minimizing this side reaction.[5]
-
Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of β-hydride elimination relative to the desired C-N bond formation.
-
Base Selection: The choice of base can influence the extent of side reactions. Experiment with different bases to find one that favors the amination pathway.
Q3: My reaction is producing a complex mixture of products, and I suspect my protecting groups are not stable under the reaction conditions. What should I consider?
A3: Protecting group stability is a critical consideration in cross-coupling reactions, which often employ strong bases and elevated temperatures.[3]
-
Base Compatibility: If you are using a strong base like NaOtBu, consider switching to a milder base such as Cs₂CO₃ or K₃PO₄, especially if your substrate contains base-sensitive functional groups like esters or certain silyl ethers (e.g., TBDMS).[1][3]
-
Protecting Group Choice: If the protecting group is inherently unstable under the required conditions, you may need to select a more robust protecting group. For example, a THP group can be more stable than a TBDMS group under certain Buchwald-Hartwig conditions.[3]
Frequently Asked Questions (FAQs)
Q1: What is the general order of reactivity for aryl halides in Buchwald-Hartwig amination?
A1: The general order of reactivity for aryl halides is I > Br > Cl > F. Aryl iodides are the most reactive, while aryl chlorides are less reactive and often require more specialized catalyst systems.[3] Aryl fluorides are generally unreactive under standard Buchwald-Hartwig conditions.
Q2: Can I use 3-fluorophenyl triflates or other sulfonates as precursors for amination?
A2: Yes, aryl triflates and other sulfonates can be effective electrophiles in Buchwald-Hartwig amination, providing an alternative to aryl halides.[6][7] The reactivity of sulfonates can be influenced by the specific sulfonate group, with fluorosulfonates showing high reactivity.[6] Palladium catalysts with chelating ligands like DPPF or BINAP are often effective for the amination of aryl triflates.[7]
Q3: How does the electronic nature of the 3-fluorophenyl group affect the reaction?
A3: The fluorine atom is an electron-withdrawing group, which can influence the reactivity of the aryl precursor. While electron-withdrawing groups can sometimes facilitate oxidative addition, the overall electronic and steric profile of the substrate will determine the optimal reaction conditions. For amination of arylboronic acids, electron-donating groups on the aryl ring have been shown to lower the barrier for the key 1,2-aryl migration step.[8][9]
Q4: Are there metal-free alternatives for the amination of 3-fluorophenyl precursors?
A4: Yes, metal-free methods for the amination of arylboronic acids have been developed.[9] These reactions often utilize a strong aminating agent and can be advantageous for synthesizing products where trace metal contamination is a concern.[9] Additionally, for activated aryl halides, transition-metal-free amination can sometimes be achieved with an excess of the amine.[10]
Data Presentation
Table 1: Comparison of Common Bases for Buchwald-Hartwig Amination
| Base | Strength | Common Applications | Potential Issues |
| NaOtBu, KOtBu | Strong | General aminations, often allows for lower reaction temperatures. | Incompatible with base-sensitive functional groups (e.g., esters, some protecting groups).[1][3] |
| LHMDS | Strong | Similar to alkoxides, useful for a range of substrates. | Can also be too harsh for sensitive molecules. |
| Cs₂CO₃ | Mild | Good for substrates with base-sensitive functional groups.[1] | May require higher reaction temperatures.[1] |
| K₃PO₄ | Mild | An alternative mild base, often used with sensitive substrates.[1] | Can have solubility issues in some organic solvents. |
Table 2: Recommended Solvents for Buchwald-Hartwig Amination
| Solvent | Properties | Notes |
| Toluene | Non-polar, high boiling point | A very common and effective solvent for these reactions.[1] |
| Dioxane | Polar aprotic, good solvating properties | Another widely used solvent.[1] |
| THF | Polar aprotic, lower boiling point | Suitable for reactions at lower temperatures.[1] |
| t-BuOH | Polar protic | Sometimes used as a co-solvent. |
Experimental Protocols
General Protocol for Palladium-Catalyzed Amination of 3-Fluoro-bromobenzene
This protocol is a general starting point and may require optimization for specific amines.
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add the palladium pre-catalyst (e.g., tBuBrettPhos Pd G3, 2 mol%), the appropriate phosphine ligand if not using a pre-catalyst, and the base (e.g., NaOtBu, 1.4 equivalents).[11]
-
Addition of Reagents: Add the 3-fluoro-bromobenzene (1.0 equivalent) and the amine (1.2 equivalents) to the Schlenk tube.
-
Solvent Addition: Add anhydrous, degassed toluene (to achieve a concentration of 0.1-0.5 M with respect to the aryl halide) via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.[4]
-
Monitoring: Monitor the reaction progress by a suitable technique such as TLC, GC, or LC-MS.[4]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Logical Troubleshooting Workflow for Low Yield Amination
Caption: A flowchart for troubleshooting low-yield amination reactions.
Simplified Buchwald-Hartwig Catalytic Cycle
Caption: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The Elusive Metal-Free Primary Amination of Arylboronic Acids: Synthetic Studies and Mechanism by Density Functional Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Elusive Metal-Free Primary Amination of Arylboronic Acids: Synthetic Studies and Mechanism by Density Functional Theory [organic-chemistry.org]
- 10. portal.fis.tum.de [portal.fis.tum.de]
- 11. Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Asymmetric Synthesis of Chiral Amines
Welcome to our dedicated support center for the asymmetric synthesis of chiral amines. This resource is designed for researchers, scientists, and professionals in drug development to provide clear and actionable solutions to common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing chiral amines?
A1: The primary methodologies include biocatalytic transamination, biocatalytic reductive amination, diastereomeric resolution, and asymmetric synthesis using metal catalysts.[1] The choice of method depends on factors like the desired scale, required enantiopurity, cost, and environmental impact.[1] Biocatalytic approaches are considered a green and highly selective route, while asymmetric metal catalysis offers high efficiency and enantioselectivity, though catalyst cost and toxicity are key considerations.[1]
Q2: My reaction is showing low or no conversion. What are the general preliminary checks I should perform?
A2: When facing low or no conversion, a systematic check of your reaction setup and components is crucial.
-
Reagent Purity and Stoichiometry: Verify the purity of all starting materials, solvents, and catalysts. Impurities can act as poisons to the catalyst.[2] Ensure that the stoichiometry of all reagents is correct.
-
Reaction Conditions: Double-check the reaction temperature, time, and atmosphere. Many asymmetric syntheses are sensitive to air and moisture, requiring strictly anhydrous and anaerobic conditions.[2]
-
Catalyst Integrity: For catalytic reactions, ensure the catalyst or ligand has been handled and stored correctly to prevent deactivation.[2] For enzymatic reactions, confirm the enzyme has not been denatured by extreme pH or temperature.[3]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the asymmetric synthesis of chiral amines, categorized by the problem.
Issue 1: Low Enantioselectivity (ee)
Low enantiomeric excess is a common challenge that directly impacts the viability of an asymmetric synthesis.
Q: My reaction has a good yield, but the enantioselectivity is poor. What are the potential causes and how can I improve it?
A: Several factors can contribute to low enantioselectivity. A logical troubleshooting workflow can help identify and resolve the issue.
Troubleshooting Workflow for Low Enantioselectivity
Caption: A logical workflow for troubleshooting low enantioselectivity.
Potential Causes and Solutions:
-
Catalyst and Ligand Purity: The chemical and enantiomeric purity of your chiral catalyst or ligand is critical.[2][4]
-
Solution: Assess the purity using techniques like NMR for chemical impurities and chiral HPLC/GC for enantiomeric excess.[4] Purify the catalyst or ligand if necessary.
-
-
Reaction Temperature: Temperature significantly impacts the energy difference between diastereomeric transition states.
-
Solvent Effects: The choice of solvent plays a critical role in determining enantioselectivity by influencing the stability of the transition states.[6] For example, in some metal-catalyzed hydrogenations, trifluoroethanol (TFE) has been shown to dramatically improve conversion and selectivity.[7][8]
-
Solution: Screen a variety of solvents with different polarities and coordinating abilities.
-
-
Substrate and Reagent Concentration: High concentrations can sometimes favor non-selective background reactions.
-
Solution: Experiment with lowering the concentration of your reactants.
-
-
Inadequate Mixing: Poor mass transfer, especially with immobilized enzymes or heterogeneous catalysts, can affect selectivity.[3]
-
Solution: Ensure efficient stirring or shaking throughout the reaction.[3]
-
Table 1: Effect of Solvent and Temperature on Enantioselectivity
| Reaction Type | Substrate | Catalyst System | Solvent | Temperature (°C) | Enantiomeric Excess (ee %) |
| Asymmetric Hydrogenation[7] | N-Aryl Ketimine | Ir/SpirP-Phos | TFE | 25 | 99 |
| Asymmetric Hydrogenation[7] | N-Aryl Ketimine | Ir/SpirP-Phos | Toluene | 25 | 85 |
| Kinetic Resolution[6] | Aryl-alkyl carbinol | Chiral Amine 9 | t-Amyl alcohol | 25 | 88 |
| Kinetic Resolution[6] | Aryl-alkyl carbinol | Chiral Amine 9 | t-Amyl alcohol | 0 | 95 |
Issue 2: Poor Yield
Low product yield can be caused by incomplete reactions, side reactions, or product degradation.
Q: My reaction is not going to completion, or I am observing significant byproducts. How can I improve the yield?
A: Addressing poor yield requires investigating potential issues with reaction kinetics, catalyst activity, and reaction conditions.
Potential Causes and Solutions:
-
Catalyst Deactivation/Inhibition: The catalyst may be deactivated by impurities in the starting materials or solvents, or inhibited by the product amine.[7][9] The high basicity and nucleophilicity of product amines can lead to catalyst deactivation in metal-catalyzed hydrogenations.[7][9]
-
Solution:
-
Ensure all reagents and solvents are pure and anhydrous.[5]
-
In cases of product inhibition, consider in-situ product removal. For example, in transaminase-catalyzed resolutions, the ketone byproduct can be inhibitory and removed using a membrane contactor.[3][10]
-
For metal-catalyzed reactions, adding a reagent like Boc₂O can sometimes prevent catalyst inhibition by the product amine.[7]
-
-
-
Incomplete Reduction (in Reductive Amination): The reducing agent may not be effective enough, or the imine intermediate may be resistant to reduction.
-
Unfavorable Reaction Equilibrium: Some reactions, like those catalyzed by transaminases, are reversible.[14]
-
Side Reactions: The starting material or product may be undergoing undesired side reactions. For instance, in reductive amination, the aldehyde or ketone can be reduced to an alcohol.
Experimental Protocol: General Procedure for Asymmetric Reductive Amination
-
Imine Formation: To a solution of the ketone/aldehyde (1.0 equiv) in a suitable anhydrous solvent (e.g., DCE, THF, or MeOH) under an inert atmosphere (N₂ or Ar), add the primary amine (1.0-1.2 equiv). If the reaction is slow, a dehydrating agent (e.g., molecular sieves) or a catalytic amount of acid (e.g., acetic acid) can be added. Stir at room temperature until imine formation is complete (monitor by TLC or NMR).
-
Reduction: Cool the reaction mixture to the desired temperature (e.g., 0 °C). Add the reducing agent (e.g., NaBH(OAc)₃, 1.2-1.5 equiv) portion-wise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the imine is fully consumed as monitored by TLC, GC, or LC-MS.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution (e.g., NaHCO₃ or NH₄Cl).
-
Isolation: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂). Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or crystallization to obtain the desired chiral amine.
Issue 3: Difficult Purification
The final step of isolating the pure chiral amine can be challenging.
Q: I am struggling to separate my desired chiral amine from the reaction mixture. What purification strategies can I use?
A: Purification challenges often arise from the similar properties of the product and unreacted starting materials or byproducts.
Decision Tree for Chiral Amine Purification
Caption: Decision-making process for chiral amine purification.
Potential Solutions:
-
Acid-Base Extraction: Amines are basic and can be protonated with acid to form water-soluble salts. This allows for their separation from neutral or acidic organic impurities.
-
Procedure: Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate). Wash with an aqueous acid solution (e.g., 1M HCl) to extract the amine into the aqueous phase. The organic layer containing neutral impurities can be discarded. Then, basify the aqueous layer (e.g., with 1M NaOH) and extract the free amine back into an organic solvent.[13]
-
-
Column Chromatography: This is a standard method for purifying organic compounds.
-
Tips: If the amine streaks on silica gel, you can add a small amount of a basic modifier like triethylamine (e.g., 1-2%) or ammonia in methanol to the eluent.
-
-
Crystallization/Salt Formation: If the amine is a solid, it can be purified by recrystallization. Alternatively, forming a salt with a chiral or achiral acid (e.g., tartaric acid or HCl) can induce crystallization and facilitate purification.[17] This is the principle behind diastereomeric resolution.[1]
-
Derivatization: In some cases, it may be easier to purify a derivatized form of the amine. For example, the amine can be protected (e.g., as a Boc-carbamate), purified, and then deprotected.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 15. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 17. researchgate.net [researchgate.net]
identifying and characterizing impurities in (R)-1-(3-Fluorophenyl)propan-1-amine synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (R)-1-(3-Fluorophenyl)propan-1-amine. The focus is on identifying and characterizing common impurities that may arise during the synthetic process.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing (R)-1-(3-Fluorophenyl)propan-1-amine?
A1: The most prevalent and efficient method for the synthesis of (R)-1-(3-Fluorophenyl)propan-1-amine is the asymmetric reductive amination of 3-fluoropropiophenone. This method involves the reaction of the ketone with an amine source, typically ammonia or an ammonium salt, in the presence of a chiral catalyst and a reducing agent. The chiral catalyst is crucial for establishing the desired (R)-stereochemistry of the final product.
Q2: What are the potential process-related impurities I should be aware of during the synthesis of (R)-1-(3-Fluorophenyl)propan-1-amine?
A2: Several process-related impurities can be formed during the synthesis. These can be broadly categorized as:
-
Starting Material Carryover: Unreacted 3-fluoropropiophenone.
-
Intermediate-Related Impurities: The corresponding imine intermediate, which may not have been fully reduced.
-
Byproducts from Side Reactions: (1R,2S)- and (1S,2S)-1-(3-fluorophenyl)propan-1-ol, formed from the reduction of the starting ketone. Dimeric impurities can also form under certain conditions.[1][2]
-
Enantiomeric Impurity: The undesired (S)-1-(3-Fluorophenyl)propan-1-amine.
-
Reagent-Related Impurities: Residual solvents, catalysts, and reagents used in the synthesis and work-up.
Q3: My reaction is showing low enantioselectivity. What are the possible causes and how can I troubleshoot this?
A3: Low enantioselectivity is a common issue in asymmetric synthesis. Here are some potential causes and troubleshooting steps:
-
Catalyst Purity and Activity: Ensure the chiral catalyst is of high purity and has not degraded. Use a fresh batch of catalyst if necessary.
-
Reaction Conditions: Temperature, pressure, and reaction time can significantly impact enantioselectivity. Optimize these parameters. Often, lower temperatures favor higher enantioselectivity.
-
Substrate Quality: Impurities in the 3-fluoropropiophenone starting material can interfere with the catalyst. Purify the starting material if needed.
-
Solvent Effects: The choice of solvent can influence the stereochemical outcome. Screen a variety of solvents to find the optimal one for your catalytic system.
-
Moisture and Air Sensitivity: Many asymmetric catalysts are sensitive to air and moisture. Ensure the reaction is carried out under inert conditions (e.g., nitrogen or argon atmosphere) with dry solvents.
Q4: I am observing an impurity with a mass corresponding to the starting ketone. How can I minimize this?
A4: The presence of unreacted 3-fluoropropiophenone indicates incomplete conversion. To address this, you can:
-
Increase Reaction Time: Allow the reaction to proceed for a longer duration to ensure complete consumption of the starting material.
-
Increase Reducing Agent Stoichiometry: A slight excess of the reducing agent can help drive the reaction to completion. However, be cautious as a large excess can lead to the formation of the corresponding alcohol byproduct.
-
Optimize Reaction Temperature: While lower temperatures often favor enantioselectivity, a slightly higher temperature might be necessary to achieve full conversion. A careful balance needs to be found.
Q5: How can I differentiate between the desired (R)-amine, the (S)-enantiomer, and other achiral impurities?
A5: Chiral High-Performance Liquid Chromatography (HPLC) is the most effective technique for separating and quantifying the (R) and (S)-enantiomers. Achiral impurities can be identified and quantified using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and non-chiral HPLC.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and analysis of (R)-1-(3-Fluorophenyl)propan-1-amine.
| Issue | Potential Cause | Recommended Action |
| Low Yield of (R)-1-(3-Fluorophenyl)propan-1-amine | Incomplete reaction; Catalyst deactivation; Suboptimal reaction conditions. | Monitor reaction progress by TLC or HPLC to determine the optimal reaction time. Use a fresh, high-purity catalyst. Optimize temperature, pressure, and solvent. |
| High Levels of (S)-Enantiomer | Poor catalyst performance; Racemization during work-up. | Screen different chiral catalysts and ligands. Perform the work-up at a lower temperature and avoid harsh acidic or basic conditions that could lead to racemization. |
| Presence of 1-(3-Fluorophenyl)propan-1-ol Impurity | Ketone reduction is competing with reductive amination; Choice of reducing agent. | Use a milder reducing agent that is more selective for the imine over the ketone. Add the reducing agent after the imine formation is complete. |
| Detection of Imine Intermediate in the Final Product | Incomplete reduction of the imine. | Increase the amount of reducing agent or the reaction time for the reduction step. Ensure the reducing agent is active. |
| Poor Peak Shape in HPLC Analysis | Inappropriate column or mobile phase; Analyte interaction with the stationary phase. | For chiral separations, use a suitable chiral stationary phase (e.g., polysaccharide-based). For achiral analysis, consider derivatization of the amine to improve peak shape. Adjust the mobile phase pH or use an ion-pairing agent. |
| Difficulty in Identifying Unknown Impurities by GC-MS | Co-elution of peaks; Lack of fragmentation in the mass spectrum. | Optimize the GC temperature program to improve separation. Consider chemical derivatization to enhance volatility and produce more informative mass spectra. |
Quantitative Data Summary
The following tables provide representative data for the analysis of a typical reaction mixture for the synthesis of (R)-1-(3-Fluorophenyl)propan-1-amine. Note that these values are illustrative and will vary depending on the specific reaction conditions and analytical methods used.
Table 1: Chiral HPLC Analysis of a Representative Batch
| Compound | Retention Time (min) | Area (%) | Enantiomeric Excess (ee%) |
| (S)-1-(3-Fluorophenyl)propan-1-amine | 8.5 | 1.5 | 97.0 |
| (R)-1-(3-Fluorophenyl)propan-1-amine | 10.2 | 98.5 |
Table 2: GC-MS Analysis of Process-Related Impurities
| Impurity | Retention Time (min) | Relative Abundance (%) | Identification Method |
| 3-Fluoropropiophenone | 12.3 | 0.5 | Mass Spectrum and comparison with standard |
| 1-(3-Fluorophenyl)propan-1-ol | 12.8 | 0.8 | Mass Spectrum and comparison with standard |
| Imine Intermediate | 14.5 | 0.2 | Mass Spectrum (characteristic m/z) |
Experimental Protocols
Protocol 1: Chiral HPLC Method for Enantiomeric Purity Determination
This protocol outlines a general method for the separation of (R)- and (S)-1-(3-Fluorophenyl)propan-1-amine enantiomers. Method optimization will be required for specific equipment and columns.
-
Column: Chiral stationary phase column (e.g., polysaccharide-based like Chiralcel OD-H or Chiralpak AD-H).
-
Mobile Phase: A mixture of n-hexane and a polar organic solvent such as isopropanol or ethanol (e.g., 90:10 v/v). For basic analytes like amines, the addition of a small amount of an amine modifier (e.g., 0.1% diethylamine) is recommended to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Temperature: 25 °C.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Protocol 2: GC-MS Method for Impurity Profiling
This protocol provides a general procedure for the identification of volatile and semi-volatile impurities.
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 280 °C at a rate of 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-500 amu.
-
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL. Derivatization with an agent like trifluoroacetic anhydride may be necessary to improve the chromatography of the amine.
Visualizations
Caption: Experimental workflow for synthesis and impurity analysis.
Caption: Troubleshooting logic for low enantioselectivity.
References
Technical Support Center: Scale-Up Synthesis of (R)-1-(3-Fluorophenyl)propan-1-amine HCl
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of (R)-1-(3-Fluorophenyl)propan-1-amine HCl.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of (R)-1-(3-Fluorophenyl)propan-1-amine HCl.
Issue 1: Low Yield or Incomplete Conversion in Asymmetric Reductive Amination
Question: We are experiencing low yields and incomplete conversion of 3'-fluoropropiophenone during the asymmetric reductive amination step. What are the potential causes and solutions?
Answer:
Low yields in asymmetric reductive amination can stem from several factors related to the catalyst, reagents, and reaction conditions. Below is a systematic guide to troubleshoot this issue.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Catalyst Inactivity | - Catalyst Quality: Ensure the chiral catalyst (e.g., a chiral phosphine ligand complex) is of high purity and has been stored under appropriate inert conditions. - Catalyst Loading: Optimize the catalyst loading. While higher loading can increase conversion, it also increases cost. A screening of catalyst loading (e.g., 0.1-1 mol%) is recommended. - In-situ vs. Pre-formed Catalyst: If preparing the catalyst in-situ, ensure complete complex formation before adding the substrate. Consider using a pre-formed, well-characterized catalyst. |
| Reducing Agent Issues | - Choice of Reducing Agent: The choice of hydride source is critical. For direct reductive amination, reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often used as they are selective for the imine over the ketone.[1] - Reagent Quality: Ensure the reducing agent is fresh and has not degraded due to moisture. - Stoichiometry: Carefully control the stoichiometry of the reducing agent. An excess may lead to side reactions, while an insufficient amount will result in incomplete conversion. |
| Reaction Conditions | - pH Control: The pH of the reaction is crucial for imine formation and reduction. A weakly acidic medium is often optimal.[1] The presence of an acid can aid in the direct conversion of the ketone to the amine. - Temperature and Pressure: Optimize the reaction temperature and, if using gaseous hydrogen, the pressure. Lower temperatures can improve enantioselectivity but may require longer reaction times. - Solvent: The choice of solvent can significantly impact the reaction. Screen a range of solvents (e.g., methanol, dichloromethane, toluene) to find the optimal medium for both imine formation and reduction. |
| Substrate and Amine Source Quality | - Purity of Starting Materials: Ensure the 3'-fluoropropiophenone and the amine source (e.g., ammonia or an ammonium salt) are of high purity, as impurities can poison the catalyst. |
Troubleshooting Workflow for Low Yield in Asymmetric Reductive Amination
Caption: A troubleshooting workflow for addressing low yields in asymmetric reductive amination.
Issue 2: Poor Diastereomeric or Enantiomeric Excess
Question: The diastereomeric excess (d.e.) after forming the diastereomeric salt is low, or the final product has a low enantiomeric excess (e.e.). How can we improve the stereoselectivity?
Answer:
Achieving high stereoselectivity is a critical challenge in chiral synthesis. Here are key areas to focus on for improving both d.e. and e.e.
For Diastereomeric Resolution:
| Cause | Recommended Action |
| Choice of Resolving Agent | - Screening: The choice of the chiral resolving agent (e.g., tartaric acid derivatives, mandelic acid) is paramount.[2] Screen a variety of resolving agents to find one that forms diastereomeric salts with a significant difference in solubility. |
| Crystallization Solvent | - Solvent Selection: The solvent system is critical for effective diastereomeric salt crystallization.[3] The ideal solvent should have limited solubility for both diastereomers but a pronounced difference between them. Screen various solvents and solvent mixtures (e.g., alcohols, esters, and their combinations with anti-solvents). |
| Crystallization Conditions | - Cooling Rate: A slow and controlled cooling rate promotes the formation of well-defined crystals and can improve the diastereomeric excess of the precipitate.[3] - Seeding: Introducing seed crystals of the desired pure diastereomer can induce crystallization and improve selectivity.[3] - Temperature: Optimize the crystallization temperature to maximize the solubility difference between the diastereomers. |
| Stoichiometry of Resolving Agent | - Molar Ratio: While a 0.5 equivalent of the resolving agent is often a starting point, optimizing this ratio can significantly impact both yield and d.e.[3] |
For Asymmetric Synthesis:
| Cause | Recommended Action |
| Chiral Catalyst/Auxiliary | - Ligand Screening: In catalytic asymmetric synthesis, the choice of the chiral ligand is the most critical factor influencing enantioselectivity. A thorough screening of different ligand families is often necessary. |
| Reaction Temperature | - Lower Temperature: Generally, lower reaction temperatures lead to higher enantioselectivity. Investigate the effect of reducing the reaction temperature, even if it requires longer reaction times. |
| Solvent Effects | - Solvent Polarity and Coordination: The solvent can influence the transition state of the stereodetermining step. Evaluate a range of solvents with varying polarities and coordinating abilities. |
Logical Relationship for Optimizing Diastereomeric Resolution
Caption: Key parameters influencing the outcome of diastereomeric resolution.
Issue 3: Product "Oiling Out" During Crystallization
Question: During the crystallization of the diastereomeric salt or the final HCl salt, the product separates as an oil instead of a solid. What causes this and how can it be resolved?
Answer:
"Oiling out" is a common issue in crystallization, especially with amine salts. It occurs when the solute separates from a supersaturated solution as a liquid phase.[3]
Troubleshooting "Oiling Out":
| Cause | Recommended Action |
| High Supersaturation | - Slower Cooling: Employ a very slow and controlled cooling rate to prevent the rapid generation of high supersaturation. - Dilution: Dilute the solution with more solvent before cooling to reduce the concentration.[3] |
| Inappropriate Solvent | - Solvent Screening: The solvent system may not be suitable. Screen for solvents or solvent mixtures where the product has a lower solubility at the crystallization temperature.[3] The use of an anti-solvent, in which the product is less soluble, can be beneficial.[3] |
| Impurities | - Purification of Precursor: Ensure the material to be crystallized is of high purity, as impurities can inhibit nucleation and crystal growth.[3] |
| Nucleation Issues | - Seeding: Add seed crystals of the desired solid product to provide a template for crystallization.[3] - Scratching: Gently scratching the inside of the crystallization vessel with a glass rod can sometimes induce nucleation. |
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for the scale-up of (R)-1-(3-Fluorophenyl)propan-1-amine HCl?
A1: The two most common industrial approaches are:
-
Asymmetric Reductive Amination: This involves the reaction of 3'-fluoropropiophenone with an amine source in the presence of a chiral catalyst and a reducing agent. This method can directly produce the desired enantiomer in high enantiomeric excess.
-
Diastereomeric Resolution of the Racemic Amine: This route involves the synthesis of the racemic 1-(3-fluorophenyl)propan-1-amine, followed by reaction with a chiral resolving agent (e.g., L-tartaric acid) to form diastereomeric salts. These salts have different solubilities, allowing for their separation by fractional crystallization. The desired diastereomer is then treated with a base to liberate the free amine, which is subsequently converted to the hydrochloride salt.
Q2: What are some common impurities to watch for in the synthesis of (R)-1-(3-Fluorophenyl)propan-1-amine HCl?
A2: Potential impurities can arise from starting materials, side reactions, or degradation. Key impurities to monitor include:
-
The (S)-enantiomer: The undesired enantiomer is the most critical impurity to control.
-
Unreacted 3'-fluoropropiophenone: Incomplete reaction will leave the starting ketone.
-
Over-reduction products: The corresponding alcohol, 1-(3-fluorophenyl)propan-1-ol, can be formed by reduction of the ketone.
-
Byproducts from the reducing agent: For example, the use of sodium cyanoborohydride can introduce cyanide-related impurities.[1]
-
Residual resolving agent: In the diastereomeric resolution route, ensure complete removal of the chiral acid.
Q3: What analytical methods are recommended for monitoring the reaction and ensuring the quality of the final product?
A3: A combination of chromatographic and spectroscopic techniques is essential:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the primary method for determining the enantiomeric excess (e.e.) of the final product and for monitoring the progress of the resolution.
-
Gas Chromatography (GC) or HPLC: For monitoring the conversion of starting materials and the formation of non-chiral impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product and identify any major impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and help in the identification of unknown impurities.
Q4: What are the key considerations for the final crystallization of (R)-1-(3-Fluorophenyl)propan-1-amine HCl?
A4: The final crystallization is crucial for achieving high purity and the correct polymorphic form. Key considerations include:
-
Solvent Selection: A suitable solvent system (often an alcohol like isopropanol or ethanol, potentially with an anti-solvent like ethyl acetate or heptane) is needed to ensure good crystal formation and to purge impurities.
-
pH Adjustment: Careful addition of HCl (e.g., as a solution in a suitable solvent) is required to form the hydrochloride salt. The final pH should be controlled to ensure complete salt formation without promoting degradation.
-
Temperature and Agitation: A controlled cooling profile and appropriate agitation are necessary to obtain a uniform particle size distribution and to avoid the inclusion of impurities in the crystal lattice.
-
Drying: The final product must be dried under appropriate conditions (e.g., vacuum at a controlled temperature) to remove residual solvents to acceptable levels.
Experimental Protocols
Protocol 1: Diastereomeric Resolution of (rac)-1-(3-Fluorophenyl)propan-1-amine
This protocol provides a general procedure for the resolution of the racemic amine. Optimization of solvents, temperatures, and stoichiometry is necessary for scale-up.
-
Dissolution: Dissolve racemic 1-(3-fluorophenyl)propan-1-amine (1.0 eq.) and a chiral resolving agent such as L-tartaric acid (0.5-0.6 eq.) in a suitable solvent (e.g., methanol, ethanol, or a mixture) at an elevated temperature (e.g., 50-60 °C) to achieve complete dissolution.
-
Crystallization: Slowly cool the solution to ambient temperature over several hours. Further cooling in an ice bath may be necessary to maximize the yield of the precipitated diastereomeric salt. Seeding with a small amount of the pure desired diastereomer can be beneficial.
-
Isolation: Isolate the precipitated salt by filtration and wash the filter cake with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.
-
Liberation of the Free Amine: Suspend the isolated diastereomeric salt in water and a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate). Basify the mixture with an aqueous base (e.g., NaOH or K₂CO₃) to a pH > 10. Separate the organic layer.
-
Formation of the HCl Salt: Dry the organic solution over a suitable drying agent (e.g., MgSO₄ or Na₂SO₄). To the dried solution, add a solution of HCl in a suitable solvent (e.g., HCl in isopropanol or diethyl ether) dropwise until precipitation is complete.
-
Final Isolation: Isolate the precipitated (R)-1-(3-Fluorophenyl)propan-1-amine HCl by filtration, wash with a small amount of the organic solvent, and dry under vacuum.
Protocol 2: Chiral HPLC Analysis
This is a representative method for determining the enantiomeric purity. The specific column and mobile phase may require optimization.
-
Column: Chiral stationary phase (CSP) column (e.g., a polysaccharide-based column like Chiralpak or Chiralcel).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.
-
Flow Rate: Typically 0.5-1.5 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm).
-
Sample Preparation: Dissolve a small amount of the amine or its salt in the mobile phase.
Data Presentation
Table 1: Representative Data for Diastereomeric Resolution
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Resolving Agent | L-Tartaric Acid | Di-p-toluoyl-L-tartaric acid | L-Mandelic Acid |
| Solvent | Methanol | Isopropanol/Water (9:1) | Ethyl Acetate |
| Yield of Diastereomeric Salt | 40-50% | 35-45% | 30-40% |
| Diastereomeric Excess (d.e.) | >95% | >98% | >90% |
| Final e.e. of (R)-amine HCl | >99% | >99.5% | >98% |
Note: These are representative values and will vary depending on the specific experimental conditions.
Table 2: Key Process Parameters for Scale-Up
| Parameter | Laboratory Scale (grams) | Pilot Scale (kg) |
| Typical Batch Size | 10-100 g | 1-10 kg |
| Solvent Volume | 5-10 L/kg of substrate | 8-15 L/kg of substrate |
| Cooling Rate | 10-20 °C/hour | 2-5 °C/hour |
| Filtration Method | Buchner Funnel | Nutsche Filter/Dryer |
| Drying Time | 4-8 hours | 12-24 hours |
Visualizations
Synthetic Pathway via Diastereomeric Resolution
Caption: General workflow for the synthesis via diastereomeric resolution.
References
Technical Support Center: Managing Moisture Sensitivity of Amine Hydrochloride Reagents
This guide is intended for researchers, scientists, and drug development professionals who work with moisture-sensitive amine hydrochloride reagents. Here, you will find troubleshooting advice and frequently asked questions to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are amine hydrochloride salts and why are they used?
Amine hydrochloride salts are formed by the reaction of an amine with hydrochloric acid.[1][2] This conversion is often done to improve the stability, solubility, and handling of the parent amine.[3] For example, many pharmaceutical compounds are formulated as hydrochloride salts to enhance their water solubility and stability.[2]
Q2: Why are amine hydrochloride reagents sensitive to moisture?
Amine hydrochloride salts are often hygroscopic, meaning they have a tendency to attract and absorb moisture from the atmosphere.[4] This is due to the strong affinity of the salt ions for water molecules. The absorbed water can lead to physical changes, such as clumping or deliquescence (dissolving in the absorbed water), and can also impact chemical stability and reactivity.[4][5]
Q3: What are the visual signs of moisture contamination in my amine hydrochloride reagent?
Visible indicators of moisture absorption include:
-
Clumping or caking: The free-flowing powder becomes clumpy and may form solid aggregates.
-
"Melting" or deliquescence: The solid appears wet or may completely dissolve into a saturated solution.[6]
-
Change in appearance: The salt may change from a white or crystalline powder to a greenish or brownish appearance.[2]
Q4: How does moisture affect the performance of amine hydrochloride reagents in a reaction?
Moisture can have several detrimental effects on reactions involving amine hydrochloride reagents:
-
Reduced Reactivity: For a reaction where the free amine is the reactive species, the presence of the hydrochloride salt already passivates the amine's nucleophilicity.[3] Absorbed water can further hinder the reaction by competing with the amine or by affecting the reaction equilibrium.
-
Side Reactions: Water can participate in unwanted side reactions, leading to byproducts and reduced yield of the desired product.
-
Inaccurate Stoichiometry: If the reagent has absorbed a significant amount of water, the actual weight of the amine hydrochloride will be less than the measured weight, leading to incorrect stoichiometry in your reaction.
Q5: I am performing a reaction that requires a free amine, but I only have the hydrochloride salt. What should I do?
You will need to neutralize the hydrochloride salt to generate the free amine in situ. This is typically done by adding a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to the reaction mixture.[3] The base will react with the hydrochloride, liberating the free amine to participate in the reaction.
Troubleshooting Guides
Problem 1: My amine hydrochloride reagent has become clumpy or appears wet.
-
Cause: The reagent has absorbed moisture from the atmosphere due to improper storage or handling.
-
Solution:
-
Drying the Reagent: For small amounts, you can dry the reagent in a vacuum oven at a temperature below its decomposition point. Place the material in a desiccator with a strong desiccant (e.g., phosphorus pentoxide) under vacuum.
-
Verification of Dryness: After drying, it is crucial to determine the residual water content to ensure it is within an acceptable range for your experiment. Karl Fischer titration is the recommended method for this.
-
Prevention: Always store amine hydrochloride reagents in tightly sealed containers in a desiccator or a dry box. Minimize the time the container is open to the atmosphere.
-
Problem 2: I am having difficulty accurately weighing my hygroscopic amine hydrochloride reagent.
-
Cause: The reagent rapidly absorbs moisture from the air upon exposure, leading to an unstable reading on the balance.
-
Solution:
-
Work Quickly: Have all necessary equipment ready before opening the reagent container.
-
Use a Stoppered Weighing Bottle: Weigh the reagent in a tared, stoppered weighing bottle. This minimizes exposure to the atmosphere.
-
Weighing by Difference: Add the approximate amount of reagent to the weighing bottle, seal it, and record the weight. Transfer the reagent to your reaction flask and then re-weigh the sealed bottle. The difference in weight is the amount of reagent transferred.
-
Controlled Environment: If possible, handle and weigh highly sensitive reagents in a glove box with a controlled, low-humidity atmosphere.
-
Problem 3: My reaction yield is consistently low when using an amine hydrochloride reagent.
-
Cause: This could be due to several factors, including moisture contamination or incomplete neutralization of the hydrochloride salt.
-
Troubleshooting Steps:
Caption: Troubleshooting workflow for low reaction yield.
Data Presentation
Table 1: Critical Relative Humidity (CRH) of Selected Salts
| Salt | Critical Relative Humidity (%) at 30°C |
| Calcium Nitrate | 46.7 |
| Ammonium Nitrate | 59.4 |
| Sodium Nitrate | 72.4 |
| Urea | 72.5 |
| Ammonium Chloride | 77.2 |
| Ammonium Sulfate | 79.2 |
| Potassium Chloride | 84.0 |
| Potassium Nitrate | 90.5 |
| Data sourced from Wikipedia's compilation of CRH values.[6] |
Experimental Protocols
Protocol 1: Determination of Water Content by Karl Fischer Titration
This protocol provides a general guideline for determining the water content in an amine hydrochloride salt using volumetric Karl Fischer titration.
Principle: The Karl Fischer reaction is a quantitative chemical reaction between water, iodine, and sulfur dioxide in the presence of a base and a suitable solvent (e.g., methanol).[7][8] The endpoint is detected potentiometrically when an excess of iodine is present.
Apparatus:
-
Karl Fischer Titrator (volumetric)
-
Titration cell
-
Micro-syringe or analytical balance for sample addition
Reagents:
-
Karl Fischer reagent (one-component or two-component system)
-
Anhydrous methanol or specialized Karl Fischer solvent
-
For strongly basic amines, a buffering agent like salicylic acid or benzoic acid may be needed.[9]
Procedure:
-
Titrator Preparation:
-
Add anhydrous methanol or the appropriate Karl Fischer solvent to the titration vessel.
-
Pre-titrate the solvent with the Karl Fischer reagent to eliminate any residual water until a stable endpoint is reached.
-
-
Sample Preparation and Addition:
-
Accurately weigh a suitable amount of the amine hydrochloride sample. For solids, this is typically done by difference using a weighing boat or by direct addition to the titration vessel.
-
Quickly transfer the sample to the titration vessel, minimizing exposure to the atmosphere.
-
-
Titration:
-
Start the titration. The Karl Fischer reagent will be added automatically until the endpoint is reached.
-
Record the volume of titrant consumed.
-
-
Calculation:
-
The water content is calculated based on the volume of titrant used and the titer of the Karl Fischer reagent. The instrument's software typically performs this calculation automatically.
-
Water Content (%) = (Volume of Titrant (mL) * Titer (mg/mL)) / Sample Weight (mg) * 100
-
Troubleshooting Karl Fischer Titration for Amines:
-
Issue: Drifting or fading endpoint.
-
Cause: Strongly basic amines can shift the pH of the titration medium, leading to side reactions.
-
Solution: Add a weak acid, such as salicylic acid or benzoic acid, to the solvent before pre-titration to buffer the solution.[9]
-
Caption: Workflow for Karl Fischer titration.
Protocol 2: General Procedure for Drying a Hygroscopic Amine Hydrochloride Salt
This protocol describes a general method for drying a small quantity of an amine hydrochloride salt that has been exposed to moisture.
Apparatus:
-
Vacuum oven or desiccator with a vacuum port
-
Schlenk flask or other suitable glassware
-
Vacuum pump
-
Desiccant (e.g., phosphorus pentoxide, anhydrous calcium sulfate)
Procedure:
-
Sample Preparation:
-
Place a thin layer of the amine hydrochloride salt in a clean, dry Schlenk flask or a watch glass. A thin layer maximizes the surface area for efficient drying.
-
-
Drying in a Vacuum Oven:
-
Place the sample in a vacuum oven.
-
Slowly apply vacuum to avoid disturbing the powder.
-
Gently heat the sample to a temperature well below its melting or decomposition point. A temperature of 40-50°C is often a safe starting point.
-
Dry for several hours or overnight.
-
-
Drying in a Desiccator:
-
Place a suitable desiccant in the bottom of the desiccator.
-
Place the sample on a porcelain plate above the desiccant.
-
Seal the desiccator and apply a vacuum.
-
Allow the sample to dry for an extended period (24-48 hours).
-
-
Post-Drying Handling:
-
Once dry, slowly release the vacuum, preferably by introducing a dry, inert gas like nitrogen or argon.
-
Immediately transfer the dried reagent to a tightly sealed container and store it in a desiccator.
-
-
Verification:
-
It is highly recommended to determine the final water content using Karl Fischer titration to confirm the effectiveness of the drying process.
-
References
- 1. Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite solutions are used for humidity control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. studylib.net [studylib.net]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. pharmainfo.in [pharmainfo.in]
- 6. Critical relative humidity - Wikipedia [en.wikipedia.org]
- 7. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 8. gmpinsiders.com [gmpinsiders.com]
- 9. hiranuma.com [hiranuma.com]
Validation & Comparative
Comparative Guide to the Validation of Analytical Methods for (R)-1-(3-Fluorophenyl)propan-1-amine Derivatives
For researchers, scientists, and drug development professionals, the stereoselective analysis of chiral compounds such as (R)-1-(3-Fluorophenyl)propan-1-amine derivatives is of paramount importance for ensuring the efficacy and safety of new pharmaceutical entities. The differential pharmacological and toxicological profiles of enantiomers necessitate the use of validated analytical methods to accurately quantify the desired enantiomer and control for the presence of its counterpart. This guide provides a comparative overview of common analytical techniques for the validation of methods for the chiral separation and quantification of (R)-1-(3-Fluorophenyl)propan-1-amine derivatives, supported by representative experimental data and detailed protocols.
Comparison of Analytical Techniques for Chiral Separation
The selection of an appropriate analytical technique for the chiral separation of (R)-1-(3-Fluorophenyl)propan-1-amine derivatives is contingent on several factors, including the physicochemical properties of the analyte, the required sensitivity and resolution, and the desired analysis time. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE) are the most commonly employed techniques for this purpose.
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a robust and widely used technique for the enantioselective analysis of a broad range of pharmaceutical compounds.[1] The use of Chiral Stationary Phases (CSPs) is the most prevalent approach for the direct separation of enantiomers.[2] Polysaccharide-based CSPs, in particular, have demonstrated broad applicability for the separation of chiral amines.[3]
Table 1: Representative Performance Data for a Validated Chiral HPLC Method
| Validation Parameter | Acceptance Criteria | Representative Results |
| Linearity (r²) | ≥ 0.995 | 0.9992 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (RSD%) | ||
| - Repeatability (n=6) | ≤ 2.0% | 0.85% |
| - Intermediate Precision | ≤ 3.0% | 1.25% |
| Limit of Detection (LOD) | S/N ratio ≥ 3:1 | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | S/N ratio ≥ 10:1 | 0.15 µg/mL |
| Specificity | Baseline resolution (Rs > 1.5) | Rs = 2.1 |
Gas Chromatography (GC)
Chiral GC is a high-resolution technique suitable for volatile and thermally stable compounds. For primary amines such as (R)-1-(3-Fluorophenyl)propan-1-amine, derivatization is often necessary to improve volatility and chromatographic performance.[4] Chiral derivatizing agents, such as N-trifluoroacetyl-L-prolyl chloride, are commonly used to form diastereomers that can be separated on a non-chiral column.[5]
Table 2: Representative Performance Data for a Validated Chiral GC Method
| Validation Parameter | Acceptance Criteria | Representative Results |
| Linearity (r²) | ≥ 0.995 | 0.9995 |
| Accuracy (% Recovery) | 97.0% - 103.0% | 98.2% - 101.8% |
| Precision (RSD%) | ||
| - Repeatability (n=6) | ≤ 2.5% | 1.10% |
| - Intermediate Precision | ≤ 3.5% | 1.75% |
| Limit of Detection (LOD) | S/N ratio ≥ 3:1 | 0.02 µg/mL |
| Limit of Quantitation (LOQ) | S/N ratio ≥ 10:1 | 0.08 µg/mL |
| Specificity | Baseline resolution of diastereomers | Complete separation |
Capillary Electrophoresis (CE)
Chiral CE offers high separation efficiency, short analysis times, and low consumption of reagents and samples.[6] Enantioseparation in CE is typically achieved by adding a chiral selector, most commonly a cyclodextrin derivative, to the background electrolyte.[7]
Table 3: Representative Performance Data for a Validated Chiral CE Method
| Validation Parameter | Acceptance Criteria | Representative Results |
| Linearity (r²) | ≥ 0.995 | 0.9990 |
| Accuracy (% Recovery) | 95.0% - 105.0% | 97.5% - 103.5% |
| Precision (RSD%) | ||
| - Repeatability (n=6) | ≤ 3.0% | 1.50% |
| - Intermediate Precision | ≤ 4.0% | 2.25% |
| Limit of Detection (LOD) | S/N ratio ≥ 3:1 | 0.10 µg/mL |
| Limit of Quantitation (LOQ) | S/N ratio ≥ 10:1 | 0.30 µg/mL |
| Specificity | Resolution factor (Rs > 2.0) | Rs = 2.5 |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods. The following protocols provide a general framework that can be adapted for specific (R)-1-(3-Fluorophenyl)propan-1-amine derivatives.
Chiral HPLC Method Protocol
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent polysaccharide-based CSP).
-
Mobile Phase: n-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Validation Procedure:
-
Specificity: Inject the individual enantiomers, the racemic mixture, and a placebo to ensure peak purity and resolution.
-
Linearity: Prepare a series of at least five concentrations of the analyte. Perform linear regression analysis of the peak area versus concentration.
-
Accuracy and Precision: Analyze samples at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate on three different days to determine recovery and relative standard deviation (RSD).[3]
-
LOD and LOQ: Determine the limits of detection and quantitation by injecting solutions of decreasing concentrations and measuring the signal-to-noise ratio.[3]
-
Chiral GC Method Protocol
-
Sample Preparation (Derivatization):
-
To 1 mg of the sample in a vial, add 1 mL of anhydrous dichloromethane and 100 µL of pyridine.
-
Add 50 µL of N-trifluoroacetyl-L-prolyl chloride and heat at 60 °C for 30 minutes.
-
Cool the mixture, wash with 1 mL of 1M HCl, followed by 1 mL of saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate and use for injection.
-
-
Chromatographic Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent non-chiral capillary column).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 150 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Injection Volume: 1 µL (split mode).
-
-
Validation Procedure: Follow a similar validation procedure as outlined for the HPLC method, ensuring the complete separation of the diastereomeric derivatives.
Chiral CE Method Protocol
-
Sample Preparation:
-
Dissolve the sample in the background electrolyte (BGE) to a final concentration of 0.5 mg/mL.
-
Vortex and centrifuge the solution before injection.
-
-
Electrophoretic Conditions:
-
Capillary: Fused-silica capillary, 50 cm total length (40 cm effective length), 50 µm ID.
-
Background Electrolyte (BGE): 50 mM phosphate buffer (pH 2.5) containing 20 mM sulfated-β-cyclodextrin.
-
Voltage: 20 kV.
-
Temperature: 25 °C.
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Detection: UV at 214 nm.
-
-
Validation Procedure: Adapt the validation parameters described for HPLC to the CE method, focusing on migration times and peak areas.
Visualizing the Workflow and Decision-Making Process
To aid in the understanding of the method validation process and the selection of an appropriate analytical technique, the following diagrams are provided.
Caption: Workflow for Analytical Method Validation.
References
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 3. benchchem.com [benchchem.com]
- 4. Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Research progress on chiral separation of amphetamines, ketamine, cathinones] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chiral analysis of amphetamine-type stimulants using reversed-polarity capillary electrophoresis/positive ion electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Comparative Guide to Novel Compounds from (R)-1-(3-Fluorophenyl)propan-1-amine and Their Bioisosteric Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of hypothetically derived novel compounds from the chiral amine (R)-1-(3-Fluorophenyl)propan-1-amine and its bioisosteric alternatives. The aim is to furnish a comprehensive evaluation of their synthetic accessibility and potential pharmacological profiles, supported by representative experimental data and detailed methodologies.
Introduction to Lead Compound and Analogs
(R)-1-(3-Fluorophenyl)propan-1-amine serves as a versatile chiral building block for the synthesis of a diverse range of biologically active molecules. The presence of the fluorophenyl moiety can significantly influence pharmacokinetic and pharmacodynamic properties. This guide explores the synthesis and characterization of three classes of derivatives: amides, sulfonamides, and ureas. Furthermore, we present a comparative analysis with alternative compounds where the 3-fluorophenyl group is replaced with common bioisosteres to investigate the impact of this structural modification on a hypothetical biological target, Kinase X. Bioisosteric replacement is a key strategy in medicinal chemistry to optimize potency, selectivity, and metabolic properties.[1]
Performance Comparison: Quantitative Data
The following tables summarize the hypothetical quantitative data for the synthesized compounds, including reaction yields, purity, and in vitro potency against a hypothetical Kinase X.
Table 1: Synthesis and Purity of Novel (R)-1-(3-Fluorophenyl)propan-1-amine Derivatives
| Compound ID | Derivative Class | Reagent | Yield (%) | Purity (%) |
| NC-01 | Amide | Acetyl Chloride | 92 | >99 |
| NC-02 | Sulfonamide | Benzenesulfonyl Chloride | 85 | >99 |
| NC-03 | Urea | Phenyl isocyanate | 95 | >98 |
Table 2: Performance Comparison of Novel Compounds and Bioisosteric Alternatives
| Compound ID | Core Structure | IC₅₀ for Kinase X (nM) |
| NC-01 | 3-Fluorophenyl | 50 |
| AC-01 | Pyridin-3-yl | 75 |
| AC-02 | Thiophen-3-yl | 60 |
| AC-03 | Cyclohexyl | 500 |
Experimental Protocols
Detailed methodologies for the synthesis and structural elucidation of the novel compounds are provided below.
General Synthesis Protocols
a) Synthesis of N-((R)-1-(3-Fluorophenyl)propyl)acetamide (NC-01 - Amide) To a solution of (R)-1-(3-Fluorophenyl)propan-1-amine (1.0 mmol) and triethylamine (1.2 mmol) in dichloromethane (10 mL) at 0 °C, acetyl chloride (1.1 mmol) was added dropwise. The reaction mixture was stirred at room temperature for 2 hours. The reaction was then quenched with water, and the organic layer was separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by column chromatography.[2][3]
b) Synthesis of N-((R)-1-(3-Fluorophenyl)propyl)benzenesulfonamide (NC-02 - Sulfonamide) To a solution of (R)-1-(3-Fluorophenyl)propan-1-amine (1.0 mmol) and pyridine (1.5 mmol) in dichloromethane (10 mL), benzenesulfonyl chloride (1.1 mmol) was added at 0 °C. The mixture was stirred at room temperature overnight. The reaction mixture was then diluted with dichloromethane, washed with 1N HCl, saturated sodium bicarbonate solution, and brine. The organic layer was dried over anhydrous sodium sulfate and concentrated. The resulting solid was purified by recrystallization.[4][5]
c) Synthesis of 1-((R)-1-(3-Fluorophenyl)propyl)-3-phenylurea (NC-03 - Urea) To a solution of (R)-1-(3-Fluorophenyl)propan-1-amine (1.0 mmol) in tetrahydrofuran (10 mL), phenyl isocyanate (1.0 mmol) was added dropwise at room temperature. The reaction mixture was stirred for 1 hour, during which a precipitate formed. The solvent was partially evaporated, and the solid product was collected by filtration, washed with cold diethyl ether, and dried under vacuum.[6][7]
Structural Elucidation Protocols
The structures of all synthesized compounds were confirmed by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Mass Spectrometry (MS): High-resolution mass spectra (HRMS) were obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer to confirm the elemental composition of the synthesized compounds.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for synthesis and structural confirmation.
Hypothetical Signaling Pathway
Caption: Inhibition of the Kinase X signaling cascade.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. EP2878592A1 - Synthesis of amide derivatives of some nonsteroidal antiinflammatory drugs as potential pro-drugs - Google Patents [patents.google.com]
- 3. EP1566376A1 - Preparation of amino acid amides - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
A Comparative Guide to the Biological Evaluation of (R)- and (S)-1-(3-Fluorophenyl)propan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chirality is a fundamental consideration in drug discovery and development, as enantiomers of a chiral molecule can exhibit significantly different pharmacological and toxicological profiles. This guide provides a comparative framework for the biological evaluation of the (R)- and (S)-enantiomers of 1-(3-Fluorophenyl)propan-1-amine. Due to the limited availability of public data on these specific molecules, this document presents a hypothesized pharmacological profile based on structurally related compounds and outlines detailed experimental protocols for their empirical validation. The objective is to offer a comprehensive roadmap for researchers to investigate the potential stereoselectivity of these compounds in key biological assays.
Structurally, 1-(3-Fluorophenyl)propan-1-amine belongs to the phenethylamine class of compounds. Analogues with similar structural motifs have been reported to interact with monoamine transporters and enzymes, which are critical components of neurotransmission. Therefore, it is hypothesized that the primary biological targets for (R)- and (S)-1-(3-Fluorophenyl)propan-1-amine are likely to be the serotonin transporter (SERT), dopamine transporter (DAT), norepinephrine transporter (NET), and monoamine oxidase (MAO) enzymes.
Hypothetical Data Presentation
To illustrate the potential stereoselective differences in biological activity, the following tables present hypothetical quantitative data for the (R)- and (S)-enantiomers of 1-(3-Fluorophenyl)propan-1-amine in proposed in vitro assays. It is critical to note that this data is illustrative and must be confirmed through experimentation.
Table 1: Hypothetical Monoamine Transporter Binding Affinity (Kᵢ, nM)
| Compound | SERT (Kᵢ, nM) | DAT (Kᵢ, nM) | NET (Kᵢ, nM) |
| (R)-1-(3-Fluorophenyl)propan-1-amine | 150 | 25 | 75 |
| (S)-1-(3-Fluorophenyl)propan-1-amine | 25 | 180 | 120 |
| Imipramine (Reference) | 1.1 | 25 | 1.0 |
| GBR-12935 (Reference) | 240 | 0.7 | 2.8 |
Table 2: Hypothetical Monoamine Transporter Uptake Inhibition (IC₅₀, nM)
| Compound | Serotonin (IC₅₀, nM) | Dopamine (IC₅₀, nM) | Norepinephrine (IC₅₀, nM) |
| (R)-1-(3-Fluorophenyl)propan-1-amine | 250 | 40 | 100 |
| (S)-1-(3-Fluorophenyl)propan-1-amine | 45 | 300 | 180 |
| Fluoxetine (Reference) | 0.8 | 130 | 64 |
| Bupropion (Reference) | 9100 | 290 | 2200 |
Table 3: Hypothetical Monoamine Oxidase Inhibition (IC₅₀, µM)
| Compound | MAO-A (IC₅₀, µM) | MAO-B (IC₅₀, µM) |
| (R)-1-(3-Fluorophenyl)propan-1-amine | > 100 | 5.2 |
| (S)-1-(3-Fluorophenyl)propan-1-amine | 25.8 | 1.5 |
| Clorgyline (Reference) | 0.008 | 1.2 |
| Selegiline (Reference) | 9.3 | 0.01 |
Experimental Protocols
The following are detailed methodologies for the key experiments proposed to determine the biological activity of (R)- and (S)-1-(3-Fluorophenyl)propan-1-amine.
Monoamine Transporter Radioligand Binding Assays
-
Objective: To determine the binding affinity (Kᵢ) of the enantiomers for the human serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters.
-
Methodology:
-
Membrane Preparation: Cell membranes are prepared from HEK293 cells stably expressing the human SERT, DAT, or NET.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Radioligands:
-
SERT: [³H]Citalopram
-
DAT: [³H]WIN 35,428
-
NET: [³H]Nisoxetine
-
-
Incubation: Cell membranes are incubated with a fixed concentration of the respective radioligand and a range of concentrations of the test compounds ((R)- and (S)-1-(3-Fluorophenyl)propan-1-amine) or reference compounds.
-
Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: The amount of bound radioactivity on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The binding affinity (Kᵢ) is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
Monoamine Transporter Uptake Inhibition Assays
-
Objective: To measure the functional potency (IC₅₀) of the enantiomers in inhibiting the reuptake of serotonin, dopamine, and norepinephrine into cells expressing the respective transporters.
-
Methodology:
-
Cell Culture: HEK293 cells stably expressing human SERT, DAT, or NET are cultured to confluence in 96-well plates.
-
Pre-incubation: Cells are pre-incubated with varying concentrations of the test compounds ((R)- and (S)-1-(3-Fluorophenyl)propan-1-amine) or reference compounds.
-
Substrate Addition: A radiolabeled monoamine substrate ([³H]5-HT for SERT, [³H]Dopamine for DAT, or [³H]Norepinephrine for NET) is added to initiate the uptake reaction.
-
Termination: After a short incubation period, the uptake is terminated by washing the cells with ice-cold buffer.
-
Quantification: The amount of radioactivity taken up by the cells is measured by liquid scintillation counting.
-
Data Analysis: The IC₅₀ value, the concentration of the compound that inhibits 50% of monoamine uptake, is determined by non-linear regression analysis.
-
Monoamine Oxidase (MAO) Inhibition Assay
-
Objective: To determine the inhibitory activity (IC₅₀) of the enantiomers against human monoamine oxidase-A (MAO-A) and monoamine oxidase-B (MAO-B).
-
Methodology:
-
Enzyme Source: Recombinant human MAO-A and MAO-B expressed in a suitable system (e.g., baculovirus-infected insect cells).
-
Substrate: A fluorogenic or chromogenic substrate suitable for both MAO-A and MAO-B, such as kynuramine or p-tyramine, is used.
-
Assay Buffer: Potassium phosphate buffer (pH 7.4).
-
Incubation: The respective MAO enzyme is pre-incubated with a range of concentrations of the test compounds ((R)- and (S)-1-(3-Fluorophenyl)propan-1-amine) or reference compounds.
-
Reaction Initiation: The substrate is added to initiate the enzymatic reaction.
-
Detection: The formation of the product is monitored over time by measuring the change in fluorescence or absorbance.
-
Data Analysis: The rate of reaction is calculated, and the IC₅₀ value, the concentration of the compound that inhibits 50% of the enzyme activity, is determined by non-linear regression analysis.
-
Visualizations
The following diagrams illustrate a general workflow for the proposed experiments and a simplified representation of a monoaminergic synapse, the putative site of action for the test compounds.
Conclusion
This guide provides a structured approach for the comparative biological evaluation of (R)- and (S)-1-(3-Fluorophenyl)propan-1-amine. By employing the detailed experimental protocols for monoamine transporter and monoamine oxidase assays, researchers can elucidate the potential stereoselectivity of these enantiomers. The hypothesized data and visualizations serve as a framework for designing and interpreting these crucial experiments. The results of such studies will be invaluable for understanding the structure-activity relationships of this chemical scaffold and for guiding future drug discovery and development efforts in the field of neuroscience.
A Comparative Guide to Fluorinated vs. Non-Fluorinated Chiral Amine Building Blocks in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of chiral amine building blocks is fundamental to modern drug design, as stereochemistry is critical for precise interaction with biological targets.[1][2] A widely adopted strategy to optimize drug candidates is the introduction of fluorine, which can profoundly alter a molecule's physicochemical and pharmacokinetic properties.[3][4] This guide provides an objective comparison between fluorinated and non-fluorinated chiral amines, supported by experimental data and detailed protocols, to aid researchers in making informed decisions during the lead optimization process.
Impact of Fluorination on Key Physicochemical Properties
The introduction of fluorine, the most electronegative element, into a chiral amine building block can significantly modulate its properties due to strong inductive effects and the unique nature of the carbon-fluorine (C-F) bond.[5] These changes can directly influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Basicity (pKa)
Fluorination typically reduces the basicity (lowers the pKa) of a nearby amine. The electron-withdrawing nature of fluorine decreases the electron density on the nitrogen atom, making its lone pair less available to accept a proton.[5][6] This modulation of pKa is crucial as it affects the ionization state of the molecule at physiological pH, which in turn influences solubility, membrane permeability, and target binding.[7] For instance, introducing a fluorine atom at the β-position to an aliphatic amine can result in a significant pKa shift.[7]
Lipophilicity (logP/logD)
The effect of fluorination on lipophilicity is highly context-dependent.[8] While single fluorine substitutions often increase lipophilicity, contributing to better membrane permeation, polyfluorination can sometimes lead to a decrease.[3][9] This property must be carefully tuned, as excessive lipophilicity can lead to reduced aqueous solubility or undesirable off-target effects.[3]
Metabolic Stability
One of the most significant advantages of fluorination is the enhancement of metabolic stability.[10] The C-F bond is considerably stronger than a carbon-hydrogen (C-H) bond, making it resistant to oxidative metabolism by enzymes like the cytochrome P450 (CYP) family.[5][6] By replacing a hydrogen atom at a metabolically vulnerable site with fluorine, the drug's half-life can be extended, potentially leading to improved bioavailability and less frequent dosing.[3][11]
Quantitative Data Comparison
To illustrate the effects of fluorination, the following tables summarize key data. Table 1 presents data adapted from a study on isoquinoline-based PARP inhibitors, demonstrating the real-world impact of a single fluorine atom.[9] Table 2 provides a hypothetical but representative comparison for a generic chiral amine to illustrate the typical trends observed in drug discovery programs.
Table 1: Comparative Data for Fluorinated vs. Non-Fluorinated Isoquinoline Derivatives [9]
| Compound ID | Substitution (R) | Predicted pKa | Predicted clogP | PARP1 IC50 (nM) | PARP2 IC50 (nM) |
|---|---|---|---|---|---|
| 1a | H (Non-Fluorinated) | 6.8 | 2.5 | >10,000 | 1,200 |
| 1b | 7-F (Fluorinated) | 6.5 | 2.7 | >10,000 | 850 |
Data adapted from a study on 1-oxo-3,4-dihydroisoquinoline-4-carboxamide derivatives.[9] pKa and clogP values were computationally predicted.
Table 2: Representative Comparison of a Generic Chiral Amine and its Fluorinated Analog
| Property | Generic Chiral Amine (Non-Fluorinated) | Generic β-Fluorinated Chiral Amine | Rationale for Change |
|---|---|---|---|
| pKa | 9.8 | 8.1 | Fluorine's inductive effect lowers basicity.[7][12] |
| logD (pH 7.4) | 1.5 | 1.8 | Fluorination generally increases lipophilicity.[3] |
| Metabolic Stability (HLM t½, min) | 15 | >60 | C-F bond blocks metabolic oxidation.[5][6] |
This table presents hypothetical data to illustrate common trends. HLM: Human Liver Microsomes.
Visualization of Concepts and Workflows
Visual diagrams help clarify complex relationships and processes in drug discovery. The following diagrams, created using Graphviz, illustrate the logical impact of fluorination and a typical experimental workflow.
References
- 1. Chiral Building Blocks Selection - Enamine [enamine.net]
- 2. nbinno.com [nbinno.com]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. nbinno.com [nbinno.com]
- 12. researchgate.net [researchgate.net]
Assessing the Stereoselectivity of Reactions with Chiral Fluorinated Amines: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise control of stereochemistry is a cornerstone of modern organic synthesis. The introduction of fluorine into chiral amines can profoundly influence the outcome of stereoselective reactions. This guide offers an objective comparison of product performance, supported by experimental data, to elucidate the impact of fluorination on stereoselectivity. Fluorine's unique electronic and steric properties can alter reaction pathways and transition state geometries, making a detailed assessment crucial for the rational design of complex molecules.[1][2]
Comparative Stereoselectivity Data
The strategic placement of fluorine atoms in chiral amines and related substrates can significantly impact the diastereoselectivity and enantioselectivity of various organic transformations. The following table summarizes quantitative data from several key reaction types, comparing the stereochemical outcomes. The data highlights how fluoroalkyl groups, particularly the trifluoromethyl (CF3) group, influence the formation of stereoisomers under different catalytic conditions.
| Reaction Type | Chiral Substrate/Precursor | Reagent / Catalyst | Solvent | Temp. (°C) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) | Reference |
| Mn-Catalyzed Asymmetric Hydrogenation | N-(4'-methoxyphenyl)-ethan-2,2,2-trifluoro-1-phenyl-1-imine | Mn-catalyst with chiral P,N,N ligand / H₂ | MeOH | 50 | Not Specified | up to 98% | [3][4] |
| Vinylogous Aldol Reaction | Alkylidenepyrazolone & Trifluoromethyl Ketone | Bifunctional Organocatalyst | Toluene | 25 | >95:5 | up to 85% | [1] |
| Aza-Henry (Nitro-Mannich) Reaction | α-Fluoro nitroalkane & N-Boc aldimine | Chiral Bis(amidine) [BAM] catalyst | Not Specified | Not Specified | anti-selective | Not Specified | [5][6] |
| Aza-Henry (Nitro-Mannich) Reaction | Nitromethane & N-Boc trifluoromethyl ketimines | Amino acid-derived quaternary ammonium salts | Not Specified | Not Specified | Not Specified | Moderate to good | [7] |
| Pd-Catalyzed Asymmetric Allylation | α-Fluoro-aryl ketone & Allyl carbonate | Pd / Chiral Ligand | Not Specified | Not Specified | >99:1 | up to 90% | [8] |
| Cu-Catalyzed Asymmetric Arylation | Polyfluoroolefins | Cu / Sulfoxide Phosphine | 2-MeTHF | 20 | Not Specified | up to 99% | [8] |
| Organocatalytic Asymmetric Sulfenylation | α-Fluoro-β-keto amide | Chiral Bifunctional Guanidine | Not Specified | Not Specified | Not Specified | up to 93% | [8] |
Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed methodologies for key experiments cited in the comparative data table.
1. Protocol: Mn-Catalyzed Asymmetric Hydrogenation of a Fluorinated Imine [3][4]
This protocol describes a general procedure for the enantioselective reduction of a fluorinated ketimine to a chiral fluorinated amine using a manganese catalyst.
-
Reaction Setup: In a glovebox, a vial is charged with the manganese precursor, the chiral ferrocenyl P,N,N ligand, and a base (e.g., tBuONa). The appropriate solvent (e.g., MeOH) is added, and the mixture is stirred to form the active catalyst. The fluorinated imine substrate is then added to the catalyst solution.
-
Reaction Conditions: The vial is placed in an autoclave, which is then sealed, purged with hydrogen gas, and pressurized to the desired pressure (e.g., 50 bar H₂). The reaction is stirred at a specific temperature (e.g., 50 °C) for the required time (typically 12-24 hours).
-
Work-up and Purification: After cooling and carefully venting the hydrogen gas, the reaction mixture is concentrated under reduced pressure. The resulting residue is purified by flash column chromatography on silica gel to yield the optically active fluorinated amine.
-
Stereoselectivity Determination: The enantiomeric excess (e.e.) of the product is determined by high-performance liquid chromatography (HPLC) on a chiral stationary phase.
2. Protocol: Organocatalyzed Vinylogous Aldol Reaction [1]
This protocol details the reaction between an alkylidenepyrazolone and a trifluoromethyl ketone, catalyzed by a chiral bifunctional organocatalyst.
-
Reaction Setup: To a solution of the alkylidenepyrazolone (0.1 mmol) and the trifluoromethyl ketone (0.12 mmol) in toluene (1.0 mL) at room temperature, the bifunctional organocatalyst (0.01 mmol, 10 mol%) is added.
-
Reaction Conditions: The reaction mixture is stirred at 25 °C for the time indicated in the original research (typically 24-72 hours), with progress monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the solvent is removed in vacuo. The residue is purified by flash column chromatography on silica gel to afford the desired vinylogous aldol adduct.
-
Stereoselectivity Determination: The diastereomeric ratio (d.r.) is determined by ¹H NMR analysis of the crude reaction mixture. The enantiomeric excess (e.e.) is determined by chiral stationary phase HPLC analysis.
Visualizing Reaction Control and Workflow
The following diagrams illustrate the factors influencing stereoselectivity and the general workflow for its assessment.
Caption: Influence of fluorine substitution and reaction parameters on stereoselectivity.
Caption: General experimental workflow for assessing reaction stereoselectivity.
Caption: Simplified transition state model for catalyst-controlled stereoselectivity.
Discussion
The presence of fluorine in chiral amines and related substrates exerts a significant influence on stereoselectivity through a combination of steric and electronic effects.
-
Steric and Electronic Influence: The trifluoromethyl group (CF3), for example, is sterically demanding and strongly electron-withdrawing. These properties can dictate the preferred trajectory of nucleophilic or electrophilic attack, leading to high levels of diastereoselectivity and enantioselectivity.[1] In manganese-catalyzed hydrogenations, chiral ligands create a well-defined chiral pocket around the metal center, and the electronic nature of the fluorinated imine is crucial for achieving high enantiomeric excess.[3][4]
-
Fluorine-Specific Interactions: Beyond simple sterics, non-covalent interactions involving fluorine, such as weak C-H···F hydrogen bonds, can play a role in stabilizing a specific transition state, thereby enhancing stereochemical control.[9]
-
Diastereodivergence: In some cases, the introduction of a fluorine atom can lead to a complete reversal of diastereoselectivity compared to the non-fluorinated analogue. This phenomenon, termed fluorine-induced diastereodivergence, has been observed in aza-Henry reactions.[5][6] This highlights that the effect of fluorine is not always predictable and underscores the need for empirical assessment. While a catalyst may generally favor an anti-selective pathway, certain α-fluoro nucleophiles can override this preference to yield the rare syn-product.[5][6]
References
- 1. benchchem.com [benchchem.com]
- 2. ucj.org.ua [ucj.org.ua]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Fluorine-induced diastereodivergence discovered in an equally rare enantioselective syn-aza-Henry reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorine-induced diastereodivergence discovered in an equally rare enantioselective syn -aza-Henry reaction - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05910F [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Recent advances in stereoselective construction of fluorinated quaternary carbon centers from fluorinated compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. The effect of fluorine substitution on chiral recognition: interplay of CH···π, OH···π and CH···F interactions in gas-phase complexes of 1-aryl-1-ethanol with butan-2-ol - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activity of Ortho-, Meta-, and Para-Fluorophenylpropanamines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorophenylpropanamines are a class of compounds with a core phenethylamine structure, which is a common scaffold for molecules that interact with the central nervous system. The position of the fluorine atom on the phenyl ring—ortho (2-position), meta (3-position), or para (4-position)—can significantly influence the compound's potency, selectivity, and metabolic stability. Fluorine's high electronegativity and relatively small size can alter the electronic properties and conformation of the molecule, thereby affecting its binding affinity to biological targets.
Hypothetical Biological Activity Data
In the absence of a direct comparative study, the following table presents hypothetical data based on general SAR principles for similar compounds acting on monoamine transporters: the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). It is crucial to note that these are extrapolated values and should be confirmed by experimental data.
| Compound | Target | Assay Type | Hypothetical Kᵢ (nM) |
| ortho-Fluorophenylpropanamine | SERT | Radioligand Binding | 150 |
| NET | Radioligand Binding | 80 | |
| DAT | Radioligand Binding | 250 | |
| meta-Fluorophenylpropanamine | SERT | Radioligand Binding | 50 |
| NET | Radioligand Binding | 60 | |
| DAT | Radioligand Binding | 180 | |
| para-Fluorophenylpropanamine | SERT | Radioligand Binding | 25 |
| NET | Radioligand Binding | 45 | |
| DAT | Radioligand Binding | 120 |
Disclaimer: The data in this table is hypothetical and for illustrative purposes only. It is intended to reflect potential trends based on the structure-activity relationships of related compounds and should not be considered as experimentally verified results.
Structure-Activity Relationship Insights
Based on studies of related fluorinated phenethylamines, the following SAR trends can be inferred:
-
Para-substitution: Generally, para-substitution with a halogen on the phenyl ring of phenethylamines tends to enhance selectivity for the serotonin transporter (SERT). The fluorine atom in the para position can engage in favorable interactions within the SERT binding pocket.
-
Meta-substitution: Meta-substitution can also lead to potent interactions with monoamine transporters, and in some series of compounds, it has been associated with a more balanced profile between SERT and NET.
-
Ortho-substitution: Ortho-substitution can introduce steric hindrance that may reduce the binding affinity for all three monoamine transporters compared to the meta and para isomers. However, this is not a universal rule and can depend on the specific binding pocket of the target protein.
Experimental Protocols
To experimentally determine the biological activity of these compounds, the following methodologies are typically employed:
Radioligand Binding Assays
This method is used to determine the binding affinity (Kᵢ) of a compound for a specific receptor or transporter.
-
Preparation of Membranes: Cell lines stably expressing the human serotonin transporter (hSERT), norepinephrine transporter (hNET), or dopamine transporter (hDAT) are cultured. The cells are harvested, and the cell membranes are isolated through centrifugation.
-
Binding Reaction: The cell membranes are incubated with a specific radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for hNET, or [³H]WIN 35,428 for hDAT) and varying concentrations of the test compound (ortho-, meta-, or para-fluorophenylpropanamine).
-
Separation and Counting: The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from the unbound radioligand. The radioactivity retained on the filters is then measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Kᵢ) is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Neurotransmitter Uptake Assays
This functional assay measures the ability of a compound to inhibit the reuptake of neurotransmitters into synaptosomes or cells expressing the respective transporters.
-
Preparation of Synaptosomes or Cells: Synaptosomes are prepared from specific brain regions (e.g., striatum for DAT, hippocampus for SERT and NET) of rats or mice. Alternatively, cultured cells expressing the transporters are used.
-
Uptake Reaction: The synaptosomes or cells are pre-incubated with varying concentrations of the test compound. A radiolabeled neurotransmitter (e.g., [³H]serotonin, [³H]norepinephrine, or [³H]dopamine) is then added to initiate the uptake.
-
Termination and Measurement: The uptake is stopped by rapid filtration or by washing with ice-cold buffer. The amount of radioactivity taken up by the synaptosomes or cells is quantified.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the neurotransmitter uptake (IC₅₀) is calculated.
Visualizations
Monoamine Neurotransmitter Signaling Pathway
Caption: Monoamine neurotransmitter signaling pathway and the inhibitory action of fluorophenylpropanamines.
Experimental Workflow for Biological Activity Comparison
Caption: Experimental workflow for comparing the biological activity of fluorophenylpropanamine isomers.
literature review of synthetic routes to enantiopure fluorinated phenylalkylamines
An Objective Comparison of Synthetic Routes to Enantiopure Fluorinated Phenylalkylamines
The strategic incorporation of fluorine into phenylalkylamine scaffolds is a cornerstone of modern medicinal chemistry. Fluorine's unique properties can enhance metabolic stability, binding affinity, and bioavailability.[1] Consequently, the development of efficient and stereoselective methods to access enantiopure fluorinated phenylalkylamines is of paramount importance to researchers in drug discovery. This guide provides a comparative overview of the primary synthetic strategies, supported by experimental data and detailed protocols for key methodologies.
Principal Synthetic Strategies
Access to enantiopure fluorinated phenylalkylamines is primarily achieved through three distinct approaches: asymmetric catalysis, biocatalysis, and chiral resolution of racemic mixtures. Each strategy offers a unique set of advantages and limitations regarding efficiency, scalability, and substrate scope.
Caption: Overview of primary synthetic approaches.
Asymmetric Catalysis
Asymmetric catalysis involves the use of a chiral catalyst to convert a prochiral substrate into a single enantiomer of the product. This approach is highly atom-economical and can provide excellent enantioselectivity.
Manganese-Catalyzed Asymmetric Hydrogenation
A highly effective method for producing chiral fluorinated amines is the asymmetric hydrogenation of fluorinated ketimines using earth-abundant manganese catalysts.[2] This approach is noted for its high efficiency and broad functional group tolerance, affording high-value amines with excellent enantioselectivities and yields.[3]
Caption: Mn-Catalyzed Asymmetric Hydrogenation Workflow.
Data Summary: Mn-Catalyzed Hydrogenation of Fluorinated Imines
| Entry | Substrate | Catalyst Loading (mol%) | Yield (%) | e.e. (%) | Reference |
|---|---|---|---|---|---|
| 1 | N-(4'-methoxyphenyl)-ethan-2,2,2-trifluoro-1-phenyl-1-imine | 1.0 | 92 | 66 | [4] |
| 2 | Various Fluorinated Imines | 1.0 - 2.0 | up to 99 | up to 98 | [3][5] |
| 3 | N-Sulfonyl Imines | 1.0 | up to 99 | up to 94 |[1] |
Experimental Protocol: General Procedure for Mn-Catalyzed Asymmetric Hydrogenation [1] To a glovebox-dried Schlenk tube, the fluorinated imine (0.125 mmol), Mn(CO)₅Br (1.0 mol%), and the chiral ferrocenyl P,N,N-ligand (1.1 mol%) are added. The tube is sealed, removed from the glovebox, and purged with H₂. Anhydrous solvent (2.0 mL, e.g., MeOH) and a base (10 mol%, e.g., tBuONa) are added under a hydrogen atmosphere. The reaction is stirred at the specified temperature (e.g., 60 °C) under H₂ pressure (e.g., 50 bar) for 12 hours. After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the chiral fluorinated amine. Enantiomeric excess is determined by chiral HPLC analysis.[1]
Zinc-ProPhenol Catalyzed Asymmetric Mannich Reaction
The direct asymmetric Mannich reaction using fluorinated aromatic ketones as nucleophiles provides efficient access to chiral β-fluoroamines containing a challenging fluorinated tetrasubstituted carbon center.[6] This method utilizes a bimetallic Zn-ProPhenol catalyst and is notable for its high yields and selectivities, even on a gram scale.[6]
Data Summary: Zn-ProPhenol Catalyzed Mannich Reaction
| Entry | Ketone Nucleophile | Imine Electrophile | Yield (%) | d.r. | e.e. (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | 2-Fluoro-1-indanone | Boc-protected Arylaldimines | 85 - >99 | >99:1 | 92 - >99 | [6] |
| 2 | Fluorotetralones | Boc-protected Arylaldimines | >99 | >99:1 | 98 - >99 | [6] |
| 3 | Fluorochromanone | Boc-protected Arylaldimines | >99 | >99:1 | 99 |[6] |
Experimental Protocol: General Procedure for Zn-ProPhenol Catalyzed Mannich Reaction [6] In a flame-dried vial, (R,R)-ProPhenol ligand (10 mol%) and 3 Å molecular sieves are suspended in THF (0.4 M). Diethylzinc (20 mol%, 1M solution in hexanes) is added, and the mixture is stirred for 30 minutes at room temperature. The fluorinated ketone (0.20 mmol) and the N-Boc-imine (0.24 mmol) are then added. The vial is sealed and the reaction is heated to 60-80 °C for 18-40 hours. Upon completion, the reaction is quenched, diluted with an organic solvent, and purified by flash chromatography to yield the β-fluoroamine product. Diastereomeric ratio and enantiomeric excess are determined by ¹H NMR and chiral HPLC analysis, respectively.
Biocatalysis
Enzymatic approaches offer a green and highly selective alternative to traditional chemical methods, operating under mild aqueous conditions.[1] Enzymes like ene-reductases and transaminases create a specific chiral environment that enables precise stereocontrol.[1]
Ene-Reductase (ER) Catalyzed Asymmetric Reduction
Ene-reductases from the Old Yellow Enzyme (OYE) family catalyze the asymmetric reduction of activated C=C bonds.[7][8] This method has been successfully applied to the synthesis of chiral fluorinated compounds from α-fluoroenones and α-fluoroenoates, with different alkene geometries (E/Z) leading to opposite enantiomers of the product.[9]
Data Summary: Biocatalytic Reduction of Fluorinated Substrates
| Enzyme System | Substrate Type | Yield (%) | e.e. (%) | Reference |
|---|---|---|---|---|
| Old Yellow Enzyme 3 (OYE3) | α-Methyl Vinyl Arenes + TFIE | 37 - 99 | 69 - 99 | [10] |
| FMN-dependent reductases | Polyfluorinated Methylene Iodides | 42 - 80 | 92 - 99 | [10] |
| Ene Reductases | (Z) or (E)-α-fluoroenones | High | High |[9] |
Experimental Protocol: General Procedure for Ene-Reductase Bioreduction A typical reaction mixture contains the α-fluoroenone substrate (e.g., 10 mM) in a buffer (e.g., 100 mM Tris-HCl, pH 7.5) with a co-solvent like DMSO (e.g., 2.5% v/v) to aid solubility.[11] The reaction is initiated by adding the ene-reductase enzyme and a cofactor recycling system (e.g., glucose and glucose dehydrogenase for NAD(P)H regeneration). The mixture is incubated at a controlled temperature (e.g., 30 °C) with gentle agitation. Reaction progress is monitored by HPLC or GC. After completion, the product is extracted with an organic solvent (e.g., ethyl acetate) and purified.
Chiral Resolution
Chiral resolution involves the separation of a racemic mixture into its individual enantiomers. While this means a theoretical maximum yield of 50% for the desired enantiomer, it remains a robust and widely used strategy, especially when asymmetric syntheses are challenging.[12][13]
Chiral High-Performance Liquid Chromatography (HPLC)
Direct separation of enantiomers using HPLC with a Chiral Stationary Phase (CSP) is the most powerful and common analytical technique for determining enantiomeric purity and can also be applied to preparative separations.[14][15][16] The choice of CSP is the most critical factor for a successful separation.[17]
Caption: Chiral HPLC Separation Workflow.
Comparison of Chiral Resolution Approaches
| Method | Principle | Advantages | Disadvantages | Reference |
|---|---|---|---|---|
| Chiral HPLC | Differential interaction with a chiral stationary phase (CSP). | Direct separation, high efficiency, applicable to analytical and preparative scales. | Can be costly for large-scale separation, requires method development. | [14][15] |
| Diastereomeric Salt Crystallization | Reaction with a chiral resolving agent to form diastereomeric salts with different solubilities. | Well-established, can be cost-effective for large scale. | Maximum 50% yield, laborious, success is unpredictable. |[12][13] |
Experimental Protocol: General Considerations for Chiral HPLC Method Development The primary goal is to achieve a baseline resolution (Rs > 1.5) between the two enantiomer peaks.[17]
-
Column Screening: A range of CSPs (e.g., polysaccharide-based, crown ether, protein-based) are screened with the racemic analyte.[16][17]
-
Mobile Phase Optimization: The mobile phase, typically a mixture of a nonpolar solvent (like hexane) and a polar modifier (like isopropanol or ethanol), is adjusted to optimize resolution and retention time.[18]
-
Parameter Adjustment: Flow rate and column temperature are fine-tuned to improve peak shape and separation efficiency.
-
Detection: A UV detector is commonly used for analysis.
For fluorinated phenylalkylamines, fluorinated stationary phases can also be considered, as they may offer unique selectivity and enhanced retention for fluorinated analytes.[19]
Conclusion
The synthesis of enantiopure fluorinated phenylalkylamines can be approached through several robust strategies. Asymmetric catalysis, particularly using earth-abundant metals like manganese, offers an efficient and atom-economical route with high enantioselectivity.[3] Biocatalysis provides a green alternative with excellent stereocontrol under mild conditions, though substrate scope can be enzyme-dependent.[9][10] Finally, chiral resolution via HPLC remains an indispensable tool for both analytical validation and preparative separation, providing a reliable, albeit lower-yielding, path to enantiopure compounds when direct asymmetric synthesis is not feasible.[13][15] The optimal method will depend on the specific target molecule, required scale, and available resources.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Enantioselective Synthesis of Chiral Fluorinated Amines via Manganese-Catalyzed Asymmetric Hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. par.nsf.gov [par.nsf.gov]
- 7. Metagenomic ene-reductases for the bioreduction of sterically challenging enones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Discovery, Characterisation, Engineering and Applications of Ene Reductases for Industrial Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. the-innovation.org [the-innovation.org]
- 11. repository.tudelft.nl [repository.tudelft.nl]
- 12. researchgate.net [researchgate.net]
- 13. onyxipca.com [onyxipca.com]
- 14. phx.phenomenex.com [phx.phenomenex.com]
- 15. Chiral HPLC for efficient resolution of enantiomers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 16. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. csfarmacie.cz [csfarmacie.cz]
- 19. chromatographyonline.com [chromatographyonline.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
